N-Nitroaniline
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
645-55-6 |
|---|---|
分子式 |
C6H6N2O2 |
分子量 |
138.12 g/mol |
IUPAC名 |
N-phenylnitramide |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)7-6-4-2-1-3-5-6/h1-5,7H |
InChIキー |
VBEGHXKAFSLLGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N[N+](=O)[O-] |
製品の起源 |
United States |
Foundational & Exploratory
N-Nitroaniline: A Technical Guide to its Synthesis, Mechanism, and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroaniline (phenylnitramine) is a distinct chemical entity from its more commonly encountered isomers, the C-nitroanilines (ortho-, meta-, and para-nitroaniline). In this compound, the nitro group is bonded to the nitrogen atom of the amino group, whereas in C-nitroanilines, the nitro group is attached directly to the aromatic ring. The direct nitration of aniline (B41778) is a complex process that can yield a mixture of these isomers, with the reaction conditions heavily influencing the product distribution.
Under strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids, the primary products are the C-nitroaniline isomers. This is because the amino group of aniline is protonated to form the anilinium ion, which directs the electrophilic nitronium ion (NO₂⁺) to the meta position of the benzene (B151609) ring.[1][2] Concurrently, some para- and ortho-isomers are also formed.[3] To achieve regioselective synthesis of a specific C-nitroaniline, particularly the para-isomer, a multi-step process involving the protection of the amino group is typically employed.[4][5][6][7]
This compound itself is a relatively unstable compound and is known to undergo a facile acid-catalyzed rearrangement to yield ortho- and para-nitroanilines.[8] This guide provides a detailed examination of the synthesis, mechanism, and kinetics related to this compound, distinguishing it from the synthesis of its C-nitro isomers.
Synthesis of this compound
The direct N-nitration of primary amines like aniline is challenging due to two main factors: the basicity of the amino group, which leads to the formation of an unreactive ammonium (B1175870) salt in acidic media, and the instability of the resulting primary nitramine under acidic conditions.[9][10] Therefore, the synthesis of this compound typically requires non-acidic or aprotic conditions.
General Synthetic Approach
A plausible method for the synthesis of this compound involves the use of a nitrating agent that does not require a strong acid catalyst. One such approach is the use of dinitrogen pentoxide (N₂O₅) in an aprotic solvent.[9]
Experimental Protocol: Synthesis of this compound with Dinitrogen Pentoxide
This protocol is adapted from general procedures for the N-nitration of aliphatic amines.[9]
Materials:
-
Aniline
-
Dinitrogen pentoxide (N₂O₅)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Nitrating Agent: Slowly add a solution of dinitrogen pentoxide (1 equivalent) in anhydrous dichloromethane to the stirred aniline solution via the dropping funnel. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Mechanism of this compound Synthesis
The N-nitration of aniline with a neutral nitrating agent like dinitrogen pentoxide is believed to proceed through a nucleophilic attack of the lone pair of electrons on the aniline nitrogen onto the electrophilic nitrogen of the nitrating agent.
Caption: Proposed mechanism for the N-nitration of aniline.
Kinetics of this compound Formation
Quantitative kinetic data for the N-nitration of aniline is scarce in the literature. However, studies on the N-nitration of other primary and secondary amines provide some insights into the factors influencing the reaction rate. The rate of N-nitration is generally dependent on the nucleophilicity of the amine, the electrophilicity of the nitrating agent, the solvent, and the temperature.
| Amine Substrate | Nitrating Agent | Solvent | Relative Rate | Reference |
| Secondary Aliphatic Amines | N₂O₅ | Dichloromethane | Fast | [9] |
| Primary Aliphatic Amines | Cyanohydrin Nitrate | Not specified | Moderate | [9] |
| Aromatic Amines | N-nitro Imidazole | Not specified | Varies | [9] |
The Chemistry of this compound: Acid-Catalyzed Rearrangement
The most significant reaction of this compound is its acid-catalyzed rearrangement to form a mixture of ortho- and para-nitroanilines.[8] This reaction has been the subject of detailed mechanistic and kinetic studies.
Mechanism of Rearrangement
Kinetic, product, and tracer studies have shown that the acid-catalyzed rearrangement of this compound is an intramolecular process.[8] The proposed mechanism involves an initial isomerization of the N-nitro group to an N-nitrite, followed by migration to the para-position via an ortho-linked C-nitrite intermediate.
Caption: Intramolecular rearrangement of this compound.
Kinetics of Rearrangement
The kinetics of the rearrangement of this compound have been studied over a wide range of acidities.[8] The reaction rate is dependent on the acid concentration.
| Acid Concentration (H₂SO₄) | Rate Constant (k) at 25°C (s⁻¹) | Product Ratio (p-nitroaniline : o-nitroaniline) | Reference |
| 1.7 M | Data not available | ~9:1 | [8] |
| 16.1 M | Very fast | >95% combined yield | [8] |
| >18 M | Decomposition observed | - | [8] |
Experimental Protocol: Kinetic Study of this compound Rearrangement
This protocol is based on the methods described by Banthorpe, Hughes, and Williams.[8]
Materials:
-
This compound
-
Sulfuric acid solutions of varying concentrations
-
Spectrophotometer
-
Thermostatted cell holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions: Prepare solutions of sulfuric acid at the desired concentrations.
-
Reaction Initiation: A solution of this compound in a suitable solvent (e.g., ethanol) is injected into a thermostatted cell containing the sulfuric acid solution.
-
Spectrophotometric Monitoring: The reaction is followed by monitoring the change in absorbance at a wavelength corresponding to the formation of the C-nitroaniline products.
-
Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate kinetic model (typically first-order).
-
Product Analysis: The ratio of ortho- and para-nitroaniline products is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), after quenching the reaction.
Conclusion
This compound is a key, albeit unstable, intermediate in the broader chemistry of aniline nitration. Its synthesis requires careful selection of non-acidic nitrating agents to avoid the formation of the unreactive anilinium ion. The primary chemical fate of this compound in acidic media is a rapid and intramolecular rearrangement to the more stable C-nitroaniline isomers. Understanding the distinct mechanisms and kinetics of this compound formation and its subsequent rearrangement is crucial for controlling the product distribution in the nitration of aniline and for the rational design of related synthetic methodologies in chemical research and drug development.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. magritek.com [magritek.com]
- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 8. 1021. The rearrangement of aromatic N-nitroamines. Part III. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Physicochemical Properties of N-Nitroaniline Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroaniline, an aromatic amine, exists in three isomeric forms: 2-nitroaniline (B44862) (ortho-), 3-nitroaniline (B104315) (meta-), and 4-nitroaniline (B120555) (para-). The position of the nitro group (-NO2) relative to the amino group (-NH2) on the benzene (B151609) ring profoundly influences the molecule's physicochemical properties, reactivity, and potential applications, particularly in dye synthesis, pharmaceuticals, and materials science.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers, detailed experimental protocols for their characterization, and a comparative analysis to aid in their selection and application in research and development.
Core Physicochemical Properties
The structural differences among the this compound isomers give rise to distinct physical and chemical characteristics. These variations are primarily due to the interplay of inductive and resonance effects of the electron-withdrawing nitro group and the electron-donating amino group, as well as intramolecular hydrogen bonding in the ortho-isomer.
Data Summary
The following tables summarize the key quantitative physicochemical data for the this compound isomers.
Table 1: General and Physical Properties of this compound Isomers
| Property | 2-Nitroaniline (ortho-) | 3-Nitroaniline (meta-) | 4-Nitroaniline (para-) |
| CAS Number | 88-74-4[1] | 99-09-2[1] | 100-01-6[1] |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molar Mass ( g/mol ) | 138.126[1] | 138.126[1] | 138.12[1] |
| Appearance | Orange solid[1] | Yellow solid[1] | Yellow or brown powder[1][2] |
| Melting Point (°C) | 71.5[1] | 114[1] | 146 - 149[1][2] |
| Boiling Point (°C) | 284[1] | 306[1] | 332[1][2] |
| Density (g/cm³) | ~1.44 | ~1.44 | ~1.437 |
The para-isomer's high melting point is attributed to its symmetrical structure, which allows for efficient crystal packing.[1] In contrast, the ortho-isomer has the lowest melting point due to intramolecular hydrogen bonding, which reduces intermolecular forces.[1]
Table 2: Solubility and Acidity of this compound Isomers
| Property | 2-Nitroaniline (ortho-) | 3-Nitroaniline (meta-) | 4-Nitroaniline (para-) |
| Solubility in Water | 0.117 g/100 mL (20°C)[1] | 0.1 g/100 mL (20°C)[1] | 0.08 g/100 mL (18.5°C)[1][2] |
| Solubility in Ethanol | Soluble | Soluble | Soluble (25 mg/mL)[3] |
| Solubility in Ether | Soluble | Soluble | Moderately Soluble |
| Solubility in Acetone | Soluble | Soluble | Soluble |
| pKa (of conjugate acid) | -0.26 to -0.3[1] | 2.47 to 2.5[1] | 1.0 to 1.1[1] |
| Dipole Moment (Debye) | ~4.2 | ~4.9 | ~6.1 - 6.3 |
Note: Dipole moment values can vary based on the solvent and measurement technique. The general trend shows p-nitroaniline having the highest dipole moment due to the vector alignment of the electron-donating amino group and the electron-withdrawing nitro group.[1]
The basicity of the isomers is significantly influenced by the electronic effects of the nitro group. All isomers are weaker bases than aniline. 3-Nitroaniline is the strongest base among the three because the nitro group at the meta position cannot directly delocalize the lone pair of electrons from the amino group through resonance.[1] The ortho- and para-isomers are weaker bases due to the strong resonance and inductive electron-withdrawing effects of the nitro group.[1]
Spectroscopic Properties
Spectroscopic analysis provides a unique fingerprint for each isomer.
Table 3: UV-Vis Spectroscopic Data for this compound Isomers
| Isomer | λmax (nm) | Solvent |
| 2-Nitroaniline | ~411 | Water |
| 3-Nitroaniline | ~373 | Water |
| 4-Nitroaniline | ~381 | Water |
Note: λmax values are approximate and can vary with the solvent and pH.
Infrared (IR) Spectroscopy: The IR spectra of the this compound isomers show characteristic absorption bands for the N-H and N-O stretching vibrations.
-
N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹. The ortho-isomer often shows a broader band at a lower frequency due to intramolecular hydrogen bonding.
-
N-O Stretching (asymmetric and symmetric): These strong absorptions are found in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra of the isomers are distinct due to the different chemical environments of the aromatic protons.
-
2-Nitroaniline: The proton ortho to the nitro group is significantly downfield shifted due to the strong deshielding effect of the nitro group.
-
3-Nitroaniline: The aromatic protons exhibit complex splitting patterns.
-
4-Nitroaniline: Due to symmetry, the spectrum is simpler, typically showing two doublets for the aromatic protons.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point range of the this compound isomers.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound isomer is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Measurement: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.
Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound isomers in a given solvent.
Methodology:
-
Sample Preparation: A known amount of the this compound isomer is added to a test tube.
-
Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol) is added to the test tube in small increments.
-
Equilibration: After each addition, the mixture is vigorously agitated and allowed to equilibrate at a constant temperature.
-
Observation: The process is continued until the solid completely dissolves. The solubility is then calculated and expressed as g/100 mL or mol/L. For quantitative analysis, a saturated solution is prepared, filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique like UV-Vis spectroscopy.
Determination of pKa by Potentiometric Titration
This method determines the pKa of the conjugate acid of the this compound isomers by monitoring the pH of a solution during titration.
Methodology:
-
Calibration: A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: A solution of the this compound isomer (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol). The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).
-
Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.
-
Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. The pH is recorded after each addition, allowing the reading to stabilize.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the curve. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound isomers.
Structure-Basicity Relationship of this compound Isomers
The following diagram illustrates the electronic effects influencing the basicity (pKa) of the this compound isomers.
Conclusion
This technical guide has provided a detailed comparison of the physicochemical properties of 2-, 3-, and 4-nitroaniline. The presented data and experimental protocols offer a valuable resource for researchers and professionals in selecting the appropriate isomer for their specific application and for conducting further characterization. The distinct properties of each isomer, driven by the position of the nitro group, underscore the importance of understanding structure-property relationships in organic chemistry and drug development.
References
Solubility of N-Nitroaniline in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N-Nitroaniline (CAS 645-55-6). A thorough review of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. This document addresses this gap by consolidating available qualitative information, presenting a detailed, standardized experimental protocol for the accurate determination of its solubility, and providing a logical workflow for this process. This guide is intended to be a valuable resource for researchers, enabling them to assess the solubility of this compound and apply this knowledge in synthesis, purification, and formulation development.
Introduction
This compound, also known as N-phenylnitramide, is an organic compound with the chemical formula C₆H₆N₂O₂.[1] A precise understanding of its solubility in various organic solvents is fundamental for its application in chemical research and development. Solubility data is critical for optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and for the development of formulations in the pharmaceutical industry.
This guide directly addresses the current lack of available quantitative solubility data for this compound. While data for its isomers (o-, m-, and p-nitroaniline) are more readily available, it is crucial to distinguish this compound as a structurally distinct compound with its own unique physicochemical properties.[1][2][3] In the absence of specific quantitative data, this document provides a robust framework for its experimental determination.
Estimated Solubility Profile of this compound
This compound possesses both a polar nitro group (-NO₂) and an amino group (-NH-), as well as a nonpolar phenyl ring. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Estimated Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Very Soluble | The strong dipole-dipole interactions between these solvents and the polar nitro and amino groups of this compound are expected to facilitate dissolution. |
| Polar Protic | Methanol, Ethanol, Propanol | Moderately Soluble | The ability of these solvents to act as both hydrogen bond donors and acceptors would allow for favorable interactions with this compound. However, the nonpolar phenyl group may limit high solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly to Moderately Soluble | These solvents are less polar than alcohols but can still engage in dipole-dipole interactions. |
| Halogenated | Dichloromethane, Chloroform | Slightly to Moderately Soluble | These solvents have moderate polarity and can interact with the aromatic ring and polar groups of this compound. |
| Aromatic | Toluene, Benzene | Slightly Soluble | The nonpolar aromatic ring of this compound will have favorable π-π stacking interactions with these solvents, but the polar functional groups will be less well-solvated. |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between this compound and these nonpolar solvents will likely result in poor solubility. |
Disclaimer: The information presented in Table 1 is an estimation based on chemical principles and data for analogous compounds. Experimental verification is strongly recommended for any application requiring precise solubility values.
Experimental Protocol for Solubility Determination
To obtain reliable and accurate solubility data for this compound, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5]
Principle
A supersaturated solution of this compound in the solvent of interest is prepared and agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of this compound in the clear supernatant is measured, which corresponds to its solubility at that specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation is achieved.
-
Add a known volume of the selected organic solvent to each respective vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures at a constant rate for a sufficient time to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by measuring the concentration at different time points until it remains constant.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any microscopic solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted solution and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Solubility can be expressed in various units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagrams.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is conspicuously absent from the scientific literature, this technical guide provides a foundational understanding of its expected solubility profile based on its chemical structure. For applications requiring precise solubility values, experimental determination is imperative. The detailed isothermal shake-flask protocol and the accompanying workflow diagram presented herein offer a robust and reliable framework for researchers to generate this critical data. The generation and publication of such data would be of significant benefit to the broader scientific community.
References
Quantum Chemical and Molecular Modeling Analysis of N-Nitroaniline and its Isomers: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the quantum chemical studies and molecular modeling of nitroaniline compounds, with a primary focus on the methodologies used to characterize their structural, spectroscopic, and electronic properties. While direct comprehensive studies on N-Nitroaniline (C₆H₅NHNO₂) are limited, this paper leverages the extensive research available for its isomers, particularly para-nitroaniline (p-NA), as a prototypical "push-pull" system to illustrate the computational and experimental workflows. This document details the theoretical frameworks, such as Density Functional Theory (DFT), and experimental protocols for techniques like FT-IR and UV-Vis spectroscopy. Key molecular properties including optimized geometry, vibrational frequencies, electronic transitions, non-linear optical (NLO) activity, and frontier molecular orbital analysis are presented in structured tables for comparative assessment. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the research process in this domain.
Introduction
Aniline (B41778) and its derivatives are fundamental building blocks in various industries, including pharmaceuticals, dyes, and materials science.[1] The introduction of a nitro group (NO₂) to the aniline structure creates a potent intramolecular charge-transfer (ICT) system.[1] In these "push-pull" molecules, the amino group (-NH₂) acts as an electron donor (push) and the nitro group as an electron acceptor (pull), with the phenyl ring serving as a π-conjugated bridge.[1][2][3] This electronic framework is the source of their significant non-linear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics.[2][4]
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structure-property relationships in these molecules.[5][6] These computational methods allow for the prediction of molecular geometry, vibrational spectra, electronic properties (such as HOMO-LUMO energy gaps), and NLO coefficients with a high degree of accuracy, complementing and guiding experimental findings.[7]
This guide outlines the standard computational and experimental approaches used to study nitroanilines, using para-nitroaniline (p-NA) as the primary exemplar due to the wealth of available data.
Computational and Experimental Methodologies
A precise understanding of the molecular properties of nitroanilines requires a synergistic approach combining theoretical calculations and experimental validation.
Quantum Chemical Calculations Protocol
The core of the theoretical investigation involves geometry optimization and subsequent property calculations using DFT.
-
Software: Calculations are typically performed using software packages like Gaussian.[8]
-
Methodology: The most common approach is Density Functional Theory (DFT), often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][9] This method provides a good balance between computational cost and accuracy for organic molecules.
-
Basis Set: A common choice for the basis set is 6-311++G(d,p) or 6-31+G(d,p).[1] These Pople-style basis sets include diffuse functions (+) for accurately describing anions and lone pairs, and polarization functions (d,p) to handle the anisotropic electron distribution in molecules with heteroatoms.
-
Procedure:
-
Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum on the potential energy surface.
-
Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry to simulate the FT-IR and FT-Raman spectra. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.
-
Property Calculations: Using the optimized geometry, various electronic properties are computed, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and non-linear optical (NLO) parameters like the first-order hyperpolarizability (β).[10]
-
UV-Vis Spectra Simulation: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.[1]
-
Experimental Spectroscopy Protocols
-
FT-IR and FT-Raman Spectroscopy:
-
FT-IR: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range.[10] Solid samples are often prepared using the KBr pellet technique, where a small amount of the compound is mixed with potassium bromide and pressed into a thin disk.
-
FT-Raman: The FT-Raman spectrum is recorded using a laser excitation source, such as a 1064 nm Nd:YAG laser.
-
-
UV-Vis Spectroscopy:
-
The Ultraviolet-Visible (UV-Vis) absorption spectrum is recorded using a spectrophotometer, typically in the 200–800 nm range.[1] The sample is dissolved in a suitable solvent (e.g., cyclohexane, ethanol, water) and placed in a quartz cuvette.[3] The choice of solvent can influence the absorption maxima due to solvatochromic effects.[3]
-
Molecular Structure and Geometry
The geometric parameters (bond lengths, bond angles, and dihedral angles) are fundamental to understanding a molecule's properties. DFT calculations provide these parameters for an isolated molecule in the gas phase, which may differ slightly from experimental X-ray diffraction data obtained from the solid state due to intermolecular interactions.
Below is a comparison of calculated geometric parameters for 4-nitroaniline (B120555) (p-NA).
Table 1: Selected Optimized Geometric Parameters for 4-Nitroaniline (p-NA) Calculated using DFT/B3LYP/6-311++G(d,p) method. Experimental data is from X-ray diffraction.
| Parameter | Bond | Calculated Value | Experimental Value |
| Bond Lengths (Å) | |||
| C1-N7 | 1.385 | 1.357 | |
| C4-N8 | 1.456 | 1.479 | |
| N8-O9 | 1.231 | 1.251 | |
| N8-O10 | 1.231 | 1.251 | |
| C1-C2 | 1.407 | 1.421 | |
| C2-C3 | 1.389 | 1.373 | |
| Bond Angles (°) | |||
| C2-C1-C6 | 119.4 | 120.9 | |
| C3-C4-N8 | 119.1 | 118.9 | |
| O9-N8-O10 | 124.5 | 122.9 | |
| Dihedral Angles (°) | |||
| C2-C1-N7-H12 | 180.0 | - | |
| C3-C4-N8-O9 | 180.0 | - |
Note: Atom numbering corresponds to standard crystallographic information files.
Vibrational Spectral Analysis
Vibrational spectroscopy is a powerful technique for identifying functional groups within a molecule. The comparison between experimental (FT-IR, FT-Raman) and theoretically scaled vibrational frequencies allows for a detailed assignment of the vibrational modes.
Table 2: Key Vibrational Frequencies (cm⁻¹) for 4-Nitroaniline (p-NA) Theoretical frequencies calculated at the B3LYP/6-31+G(d,p) level.[1]
| Vibrational Mode | FT-IR (Experimental)[1] | FT-Raman (Experimental)[1] | Theoretical (Scaled)[1] | Assignment |
| NH₂ Stretching | 3434 | 3436 | 3435 | Symmetric |
| - | - | 3542 | Asymmetric | |
| NO₂ Stretching | 1580 | 1583 | 1581 | Asymmetric |
| 1310 | 1312 | 1309 | Symmetric | |
| C-N Stretching | 1265 | 1261 | 1263 | C-NH₂ |
| 1110 | 1112 | 1111 | C-NO₂ | |
| C=C Stretching | 1598 | 1601 | 1599 | Aromatic Ring |
The strong peaks in the 3300-3500 cm⁻¹ region are characteristic of the N-H stretching vibrations of the amino group.[1][9] The asymmetric and symmetric stretching modes of the nitro group typically appear around 1580 cm⁻¹ and 1310 cm⁻¹, respectively.[1]
Electronic Properties and Frontier Molecular Orbitals
The electronic characteristics of nitroanilines are dominated by the charge transfer from the electron-donating amino group to the electron-accepting nitro group. This is analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. For p-NA, the HOMO is primarily localized on the amino group and the phenyl ring.
-
LUMO: Represents the ability to accept an electron. The LUMO is concentrated on the nitro group.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule and is associated with higher polarizability and NLO activity.[11] The solvent polarity can also influence this gap, with more polar solvents generally causing a decrease in the gap energy.[3]
Table 3: Calculated Electronic Properties of Nitroaniline Isomers Calculated using DFT/B3LYP method.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Aniline[12] | -5.58 | -0.19 | 5.39 |
| Nitrobenzene[12] | -7.78 | -2.12 | 5.66 |
| 4-Nitroaniline (p-NA)[13] | -6.68 | -3.56 | 3.12 |
| 2-Methoxy-4-nitroaniline[14] | -8.45 | -5.02 | 3.43 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
-
Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In nitroanilines, these are located around the oxygen atoms of the nitro group.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), associated with nucleophilic reactivity. These are typically found around the hydrogen atoms of the amino group.
-
Green Regions: Represent neutral potential.
The MEP map visually confirms the charge transfer, with the negative potential concentrated on the acceptor (NO₂) end and positive potential on the donor (NH₂) end of the molecule.
Non-Linear Optical (NLO) Properties
The significant ICT character of nitroanilines gives rise to substantial non-linear optical properties. The key parameter is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large β values are sought after for applications like second-harmonic generation (SHG).[4] The NLO response is highly sensitive to the molecular geometry and the electronic push-pull character.[2][15]
Table 4: Calculated NLO Properties for Nitroaniline Derivatives Calculated using the B3LYP method.
| Molecule | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
| 4-Nitro-3-(trifluoromethyl)aniline[10] | 4.86 | 5.34 x 10⁻³⁰ |
| 4-Nitroaniline (p-NA)[1] | 7.91 | 14.12 x 10⁻³⁰ |
Visualized Workflows and Relationships
To clarify the intricate processes of quantum chemical analysis, the following diagrams illustrate the typical workflow and the fundamental electronic relationships in nitroaniline systems.
Figure 1: Workflow for a typical quantum chemical study of a nitroaniline molecule.
Figure 2: Logical relationship of Intramolecular Charge Transfer (ICT) in a nitroaniline.
Conclusion
The molecular modeling and quantum chemical analysis of this compound and its isomers, particularly p-nitroaniline, provide profound insights into their electronic structure and physicochemical properties. The use of Density Functional Theory, in conjunction with experimental spectroscopic methods, offers a robust framework for characterizing these important molecules. The push-pull nature endowed by the amino and nitro substituents leads to significant intramolecular charge transfer, a low HOMO-LUMO energy gap, and consequently, high first-order hyperpolarizability, marking them as promising candidates for non-linear optical materials. The detailed protocols and structured data presented in this guide serve as a valuable resource for researchers engaged in the study, design, and application of novel organic materials in materials science and drug development.
References
- 1. jchps.com [jchps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Unveiling the Solid-State Architecture of Ortho-Nitroaniline: A Crystallographic Perspective
An in-depth analysis for researchers, scientists, and drug development professionals on the crystal structure of ortho-nitroaniline, a key organic intermediate. This whitepaper provides a comprehensive overview of its crystallographic parameters, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state packing, supported by detailed experimental protocols and visual workflows.
Introduction
Ortho-nitroaniline (o-NA), a significant molecule in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, possesses a fascinating solid-state chemistry dictated by the interplay of its electron-donating amino group and electron-withdrawing nitro group. Understanding the precise three-dimensional arrangement of o-NA molecules in the crystalline state is paramount for controlling its physicochemical properties, such as solubility, stability, and reactivity. This technical guide delves into the detailed crystal structure analysis of ortho-nitroaniline, presenting key quantitative data, outlining the experimental methodologies for its determination, and visualizing the logical workflow of the analytical process. The existence of polymorphism, the ability of a compound to crystallize in more than one crystal structure, adds another layer of complexity and importance to these studies.
Crystallographic Data and Molecular Geometry
Ortho-nitroaniline is known to crystallize in the monoclinic system with the space group P21/c. At least two polymorphs have been identified in the literature, each with distinct unit cell parameters. The crystallographic data for these two forms are summarized in the tables below.
Table 1: Unit Cell Parameters of Ortho-Nitroaniline Polymorphs [1]
| Parameter | Polymorph 1 | β Polymorph |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 8.57(1) | 13.8925(4) |
| b (Å) | 10.01(1) | 3.7905(1) |
| c (Å) | 15.45(2) | 23.3997(7) |
| α (°) | 90 | 90 |
| β (°) | - | 95.887(2) |
| γ (°) | 90 | 90 |
Note: The β angle for Polymorph 1 is not explicitly provided in the initial cited source but is expected to be non-90° in a monoclinic system.
The molecular structure of ortho-nitroaniline is characterized by a benzene (B151609) ring substituted with an amino group and a nitro group at adjacent positions. This ortho substitution facilitates the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group. This interaction plays a crucial role in stabilizing the molecular conformation and influencing the overall crystal packing.
Table 2: Selected Intramolecular Bond Lengths and Angles (Representative Data)
| Bond | Length (Å) | Angle | Degrees (°) |
| C-C (aromatic) | 1.36 - 1.40 | C-C-C | 118 - 122 |
| C-N (amino) | ~1.36 | C-C-N (amino) | ~120 |
| C-N (nitro) | ~1.45 | C-C-N (nitro) | ~119 |
| N-O (nitro) | 1.22 - 1.25 | O-N-O | ~123 |
| N-H...O (intramolecular) | ~2.65 |
Note: The data in Table 2 are representative values and can vary slightly between different crystallographic studies and polymorphs. A full list of bond lengths and angles would be found in the complete Crystallographic Information File (CIF).
Experimental Protocols
The determination of the crystal structure of ortho-nitroaniline involves a series of well-defined experimental procedures.
Crystal Growth
Single crystals of ortho-nitroaniline suitable for X-ray diffraction analysis are typically grown from a supersaturated solution. A common method involves the slow evaporation of a solvent in which ortho-nitroaniline is dissolved.
-
Solvent Selection: Solvents such as ethanol (B145695) are often employed. The choice of solvent can influence the resulting polymorph.
-
Procedure: A saturated solution of ortho-nitroaniline is prepared at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any impurities and allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days, leading to the formation of well-defined single crystals.
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.
-
Data Collection Strategy: The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. The collection strategy is designed to measure the intensities of a large number of unique reflections.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.
Intermolecular Interactions and Crystal Packing
The crystal packing of ortho-nitroaniline is primarily governed by a network of intermolecular hydrogen bonds and van der Waals interactions. In the β polymorph, molecules are linked by N–H⋯O hydrogen bonds, forming linear chains.[1] These chains are then arranged in a three-dimensional lattice. The planarity of the molecule, enforced by the intramolecular hydrogen bond, facilitates efficient packing.
Visualization of the Crystallographic Workflow
The process of determining the crystal structure of ortho-nitroaniline can be represented by a logical workflow, from sample preparation to the final structural analysis.
Conclusion
The crystal structure analysis of ortho-nitroaniline reveals a molecule with a well-defined geometry stabilized by a strong intramolecular hydrogen bond. The existence of polymorphism highlights the sensitivity of its solid-state architecture to crystallization conditions. The detailed crystallographic data and understanding of the intermolecular forces at play are essential for predicting and controlling the material properties of ortho-nitroaniline, providing a solid foundation for its application in drug development and materials science. The systematic experimental workflow outlined ensures the reliable and accurate determination of its crystal structure, paving the way for further computational and experimental investigations.
References
Spectroscopic Characterization of Nitroanilines: A Technical Guide
Introduction
Nitroanilines are a class of aromatic compounds that are pivotal in various industrial and research applications, including the synthesis of dyes, pharmaceuticals, and as intermediates in chemical manufacturing. Structurally, they consist of a benzene (B151609) ring substituted with both an amino (-NH₂) and a nitro (-NO₂) group. The relative positions of these substituents give rise to three distinct isomers: ortho (o-), meta (m-), and para (p-)nitroaniline. It is important to distinguish these isomers from N-nitroaniline (phenylnitramide), a different compound where the nitro group is attached to the nitrogen of the amino group. Due to the extensive availability of spectroscopic data for the isomers, this guide will focus on the characterization of o-, m-, and p-nitroaniline using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic properties of nitroaniline isomers, detailed experimental protocols, and a logical workflow for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For nitroanilines, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy
The chemical shifts (δ) of the aromatic protons in nitroanilines are influenced by the electronic effects of the amino and nitro groups. The amino group is an electron-donating group, causing an upfield shift (to lower ppm values) of the protons ortho and para to it. Conversely, the nitro group is a strong electron-withdrawing group, leading to a downfield shift (to higher ppm values) of the ortho and para protons.
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| o-Nitroaniline | H-3 | ~7.35 | ddd | J = 8.5, 6.9, 1.6 | CDCl₃ |
| H-4 | ~6.82 | ddd | J = 8.5, 6.9, 1.4 | CDCl₃ | |
| H-5 | ~6.69 | dd | J = 8.6, 1.4 | CDCl₃ | |
| H-6 | ~8.10 | dd | J = 8.6, 1.6 | CDCl₃ | |
| m-Nitroaniline | H-2 | ~7.54 | t | J = 2.2 | CDCl₃ |
| H-4 | ~6.95 | ddd | J = 7.9, 2.3, 1.2 | CDCl₃ | |
| H-5 | ~7.26 | t | J = 7.9 | CDCl₃ | |
| H-6 | ~7.48 | ddd | J = 7.8, 2.1, 0.6 | CDCl₃ | |
| p-Nitroaniline | H-2, H-6 | 7.98 | d | J = 9.0 | DMSO-d₆[1] |
| H-3, H-5 | 6.64 | d | J = 9.0 | DMSO-d₆[1] |
¹³C NMR Spectroscopy
In ¹³C NMR, the carbon atoms directly attached to the electron-donating amino group will be shielded (shifted upfield), while those attached to the electron-withdrawing nitro group will be deshielded (shifted downfield).
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
| o-Nitroaniline | C-1 (C-NH₂) | ~146.0 | CDCl₃ |
| C-2 (C-NO₂) | ~134.0 | CDCl₃ | |
| C-3 | ~136.0 | CDCl₃ | |
| C-4 | ~116.0 | CDCl₃ | |
| C-5 | ~119.0 | CDCl₃ | |
| C-6 | ~126.0 | CDCl₃ | |
| m-Nitroaniline | C-1 (C-NH₂) | ~147.5 | CDCl₃ |
| C-2 | ~113.0 | CDCl₃ | |
| C-3 (C-NO₂) | ~149.3 | CDCl₃ | |
| C-4 | ~120.7 | CDCl₃ | |
| C-5 | ~129.9 | CDCl₃ | |
| C-6 | ~109.0 | CDCl₃ | |
| p-Nitroaniline | C-1 (C-NH₂) | 156.67 | DMSO-d₆[1] |
| C-2, C-6 | 113.35 | DMSO-d₆[1] | |
| C-3, C-5 | 127.37 | DMSO-d₆[1] | |
| C-4 (C-NO₂) | 136.63 | DMSO-d₆[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. The IR spectra of nitroanilines are characterized by the vibrational frequencies of the N-H bonds in the amino group and the N-O bonds in the nitro group, as well as the C=C bonds of the aromatic ring.
| Isomer | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| o-Nitroaniline | -NH₂ | N-H Symmetric Stretch | ~3370 |
| N-H Asymmetric Stretch | ~3480 | ||
| -NO₂ | N-O Symmetric Stretch | ~1350 | |
| N-O Asymmetric Stretch | ~1510 | ||
| Aromatic | C=C Stretch | ~1620 | |
| m-Nitroaniline | -NH₂ | N-H Symmetric Stretch | ~3360 |
| N-H Asymmetric Stretch | ~3450 | ||
| -NO₂ | N-O Symmetric Stretch | ~1355 | |
| N-O Asymmetric Stretch | ~1530 | ||
| Aromatic | C=C Stretch | ~1630 | |
| p-Nitroaniline | -NH₂ | N-H Symmetric Stretch | ~3350 |
| N-H Asymmetric Stretch | ~3478[2] | ||
| -NO₂ | N-O Symmetric Stretch | ~1345[2] | |
| N-O Asymmetric Stretch | ~1507[2] | ||
| Aromatic | C=C Stretch | ~1570[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroanilines exhibit strong absorption in the UV-Vis region due to π → π* transitions. The position of the maximum absorption (λmax) is sensitive to the solvent polarity and the substitution pattern. The intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group is a key feature, particularly in o- and p-nitroaniline.
| Isomer | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| o-Nitroaniline | ~412 | ~5,000 | Ethanol |
| m-Nitroaniline | ~375 | ~1,500 | Ethanol |
| p-Nitroaniline | ~381 | ~13,000 | Water[3] |
| ~326 | - | Cyclohexane[3] |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the nitroaniline isomer for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity before data acquisition.[4]
IR Spectroscopy Sample Preparation (KBr Pellet Method)
-
Sample Preparation: Weigh approximately 1-2 mg of the nitroaniline isomer and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder into a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
UV-Vis Spectroscopy Sample Preparation
-
Solvent Selection: Choose a UV-grade solvent that dissolves the nitroaniline isomer and does not absorb in the region of interest (e.g., ethanol, methanol, cyclohexane, water).[8]
-
Stock Solution Preparation: Prepare a stock solution of the nitroaniline isomer of a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the chosen solvent to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. A concentration of 10-20 µM is often a good starting point.[3]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Fill another quartz cuvette with the same solvent and place it in the sample beam. Run a baseline correction to zero the instrument.[3]
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution. Place the cuvette back into the sample holder and record the absorbance spectrum over the desired wavelength range (e.g., 200-500 nm).[3]
Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a nitroaniline sample.
Caption: Workflow for the spectroscopic characterization of nitroaniline isomers.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. repository.up.ac.za [repository.up.ac.za]
Biological Activity of Novel Nitroaniline Derivatives: A Technical Guide
Introduction
Nitroaniline derivatives, a class of aromatic compounds featuring both a nitro (-NO₂) and an amino (-NH₂) group on a benzene (B151609) ring, have become a significant scaffold in medicinal chemistry. The distinct electronic characteristics imparted by these functional groups, especially the electron-withdrawing nature of the nitro group, render these compounds versatile for developing new therapeutic agents.[1] The nitro group can play a vital role in the mechanism of action, particularly through bioreductive activation in the hypoxic environments often found in solid tumors.[2] This technical guide offers an in-depth overview of the diverse biological activities of nitroaniline derivatives, focusing on their anticancer and antimicrobial properties. It provides detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Anticancer Activity
Nitroaniline derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[2] Their therapeutic action is often linked to mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways necessary for cancer cell growth and survival.[1] The position of the nitro group on the anilide ring has been shown to correlate with the potency of cell growth inhibition, suggesting that steric effects play a role in their antiproliferative activity.[3]
Quantitative Anticancer Data
The in vitro cytotoxic activity of various nitroaniline derivatives is summarized in Table 1, which presents their half-maximal inhibitory concentrations (IC₅₀).
Table 1: Anticancer Activity of Selected Nitroaniline Derivatives
| Compound ID/Class | N-Substituent/Derivative | Target Cell Line/Kinase | IC₅₀ | Reference |
|---|---|---|---|---|
| N-Substituted 2-Nitroanilines | ||||
| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [2] |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [2] |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | 60-70 fold selectivity | [2][4] |
| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | [2] |
| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | [2] |
| 2,4,6-Trinitroaniline Derivatives | ||||
| - | N-phenyl-2,4,6-trinitroaniline | Hep3B | 15.3 ± 1.2 µM | [1] |
| - | N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | 12.5 ± 0.9 µM | [1] |
| - | N-(4-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | 18.7 ± 1.5 µM | [1] |
| - | N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | 8.9 ± 0.7 µM |[1] |
Mechanism of Action: Hypoxia-Selective Activation
A key mechanism for the anticancer activity of certain nitroaniline derivatives is their selective activation under hypoxic conditions, a common feature of solid tumors.[2] In this environment, the electron-withdrawing nitro group can be reduced by cellular reductases to form highly reactive, electron-donating species like hydroxylamines or amines. These reduced intermediates can then activate the cytotoxic potential of the molecule, for example, by enabling a nitrogen mustard moiety to alkylate DNA, leading to cell death.[4] This bioreductive activation provides a degree of selectivity for tumor cells over healthy, oxygenated tissues.[4]
Caption: Mechanism of hypoxia-selective activation of nitroaniline prodrugs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., Hep3B) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroaniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
N-substituted 2-nitroaniline (B44862) derivatives have also shown significant promise as antimicrobial agents, demonstrating efficacy against a variety of bacterial and fungal pathogens.[2] The mechanism of antimicrobial action is often attributed to the reduction of the nitro group, which produces toxic intermediates like nitroso and superoxide (B77818) species.[5] These reactive species can then covalently bind to microbial DNA, leading to nuclear damage and cell death.[5][6]
Quantitative Antimicrobial Data
The potency of nitroaniline derivatives as antimicrobial agents is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Nitro-Compounds
| Compound Class/Derivative | Target Microorganism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| PANI-doped Nitro Compounds | ||||
| PANIPI, PANIDN, PANICl | Gram-negative & Gram-positive bacteria | Zone of Inhibition | 14–24 mm (at 100 µg/mL) | [7] |
| Halogenated Nitro Derivatives | ||||
| - | Staphylococcus aureus | MIC | 15.6–62.5 | [5] |
| - | Candida sp. | MFC | 15–500 | [5] |
| Nitrated Benzothiazoles |
| Compounds 10-12 | Pseudomonas aeruginosa | Significant Inhibition | Not specified |[5][6] |
PANI: Polyaniline; PANIPI: PANI-picrate; PANIDN: PANI-3,5-dinitrobenzoate; PANICl: PANI-chloride; MFC: Minimum Fungicidal Concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2]
-
Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth, such as Mueller-Hinton broth for bacteria. Adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitroaniline derivative in the broth. Start with the highest concentration in the first column and dilute across the plate, leaving a column for a growth control (no compound) and a sterility control (no inoculum).
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[2]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[2]
Caption: Workflow for the broth microdilution MIC assay.
Synthesis of Nitroaniline Derivatives
A common method for synthesizing N-substituted 2-nitroaniline derivatives involves the nucleophilic aromatic substitution of a halogenated nitrobenzene (B124822) with a desired aniline (B41778).
General Synthesis Protocol
This protocol provides an example of how N-substituted 2-nitroanilines can be synthesized.[2]
-
Reactant Mixture: In a round-bottom flask, combine 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL).
-
Heating: Heat the reaction mixture to 120°C for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Precipitation and Filtration: Collect the resulting precipitate by filtration, wash it thoroughly with water, and allow it to dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final N-substituted 2-nitroaniline derivative.[2]
Caption: General workflow for synthesis of N-substituted 2-nitroanilines.
Nitroaniline derivatives represent a versatile and highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial therapies.[2] The presence of the nitro group is fundamental to their biological activity, enabling mechanisms like hypoxia-selective activation in tumors and the generation of toxic reactive species in microbes.[2][6] The structure-activity relationship, particularly the substitution pattern on the aniline ring, offers a rich area for further optimization to enhance potency and selectivity.[3] The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating the continued exploration and development of these potent molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]
The Electrochemical Landscape of N-Nitroaniline: A Comprehensive Technical Guide
A Note to the Reader: Extensive research for the electrochemical behavior and redox properties of N-Nitroaniline (phenylnitramine) did not yield specific experimental data within the publicly accessible scientific literature. The available body of research predominantly focuses on its isomers, particularly para-nitroaniline (p-nitroaniline or 4-nitroaniline) and ortho-nitroaniline (o-nitroaniline). This guide will therefore provide a detailed technical overview of the electrochemical behavior and redox properties of p-nitroaniline , a closely related and extensively studied compound. The principles and methodologies described herein may serve as a foundational reference for potential future investigations into this compound.
Executive Summary
This technical guide offers an in-depth exploration of the electrochemical characteristics of p-nitroaniline (p-NA). It details the redox processes, kinetic parameters, and the influence of experimental conditions on its electrochemical response. The primary focus is on cyclic voltammetry as a diagnostic tool to elucidate the mechanisms of both electro-oxidation and electro-reduction. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Furthermore, this guide provides detailed experimental protocols and visual representations of workflows and reaction pathways using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Electrochemical Behavior of p-Nitroaniline
The electrochemical behavior of p-nitroaniline is characterized by both oxidation and reduction processes, which are influenced by the electrode material, pH of the supporting electrolyte, and the solvent system.
Electro-oxidation
The electro-oxidation of p-nitroaniline has been studied in acidic solutions, revealing an irreversible, one-electron transfer process.[1] This process is often controlled by a combination of diffusion and adsorption of the analyte onto the electrode surface.[2]
Electro-reduction
The electro-reduction of the nitro group in p-nitroaniline is a well-documented process. It typically proceeds via the formation of a radical anion in aprotic solvents. The stability of this radical anion and the subsequent reduction pathway are sensitive to the solvent's acceptor properties.[2] In aqueous solutions, the reduction can lead to the corresponding aniline (B41778) derivative.
Quantitative Data Summary
The following tables summarize the key quantitative electrochemical parameters for p-nitroaniline as reported in the literature.
Table 1: Kinetic Parameters for the Electro-oxidation of p-Nitroaniline in Acidic Solution [1]
| Parameter | Symbol | Value | Units |
| Formal Potential | E⁰ | 1.171 | V |
| Standard Heterogeneous Rate Constant | k⁰ | 1.761 × 10³ | s⁻¹ |
| Anodic Electron Transfer Rate Constant | kₒₓ | 2.136 × 10³ | s⁻¹ |
| Electron Transfer Coefficient | α | 1.271 | - |
| Number of Transferred Electrons | n | ~1 | - |
Table 2: Reduction Peak Potentials of p-Nitroaniline in Various Aprotic Solvents [2]
| Solvent | Acceptor Number | Reduction Peak Potential (Eₚ) |
| Hexamethylphosphoramide (HMPA) | 10.6 | -850 mV |
| N,N-Dimethylformamide (DMF) | 16.0 | -785 mV |
| Dimethyl Sulfoxide (DMSO) | 19.3 | -700 mV |
| Acetonitrile (AN) | 18.9 | -675 mV |
| Propylene Carbonate (PC) | 18.3 | -655 mV |
| Acetone (B3395972) (AC) | 12.5 | -625 mV |
| N-Methylpyrrolidone (NMP) | 13.3 | -745 mV |
Note: Potentials are referred to the bisbiphenylchromium(I)/(0) redox couple.[2]
Experimental Protocols
This section details the methodologies employed in the electrochemical studies of p-nitroaniline.
Cyclic Voltammetry for Electro-oxidation[1][3]
-
Apparatus: An Autolab model PGSTAT 101 potentiostat/galvanostat with a three-electrode system.[1][3]
-
Working Electrode: Platinum disc electrode (PE). The electrode is polished with alumina (B75360) powder before each experiment.[1][3]
-
Voltammetric Cell: A standard electrochemical cell containing the p-NA solution.
-
Analyte Solution: 1 mmol L⁻¹ p-nitroaniline in a mixture of acetone and 0.5M sulphuric acid.[1]
-
Procedure:
-
The working electrode is polished and rinsed.
-
The electrochemical cell is assembled with the three electrodes and the analyte solution.
-
Cyclic voltammetry is performed within a potential window of +0.5 V to +1.3 V.[1]
-
The scan rate is varied (e.g., from 50 mVs⁻¹ to 250 mVs⁻¹) to study the kinetics of the reaction.[1]
-
Cyclic Voltammetry for Electro-reduction[4]
-
Apparatus: A standard potentiostat/galvanostat with a three-electrode setup.
-
Working Electrode: Carbon paste electrode modified with silver particles (Ag-CPE).[4]
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: A carbon bar.[4]
-
Analyte Solution: 1.0 × 10⁻³ mol L⁻¹ 4-NA in a Britton-Robinson buffer (pH 2).[5]
-
Procedure:
-
The modified working electrode is prepared.
-
The three-electrode system is immersed in the analyte solution.
-
Cyclic voltammograms are recorded, typically in the potential range of 200 mV to -800 mV.[4]
-
The effect of scan rate is investigated to determine if the process is diffusion or adsorption controlled.[4]
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed reaction mechanisms.
Caption: Workflow for the Electro-oxidation of p-Nitroaniline.
Caption: Proposed Electro-reduction Pathway of p-Nitroaniline.
Conclusion
The electrochemical behavior of p-nitroaniline is well-documented, with established protocols for studying its oxidation and reduction processes. The electro-oxidation is an irreversible, one-electron transfer reaction, while the electro-reduction of the nitro group proceeds through multiple electron and proton transfer steps, ultimately capable of yielding the corresponding amine. The kinetic and thermodynamic parameters of these redox processes are significantly influenced by the experimental conditions, including the choice of solvent and the pH of the medium. While this guide provides a comprehensive overview of p-nitroaniline, further research is warranted to determine the specific electrochemical characteristics of this compound. The methodologies and findings presented here can serve as a valuable starting point for such future investigations.
References
- 1. ijraset.com [ijraset.com]
- 2. Solvent effects on the reduction potentials of nitroanilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reaction Pathways and Intermediates of N-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, core reaction pathways, and significant intermediates of N-nitroaniline (also known as phenylnitramine). This compound is a pivotal, reactive intermediate whose chemistry is dominated by its propensity to undergo rearrangement to form its more stable C-nitro isomers. Understanding these pathways is crucial for professionals in organic synthesis and drug development, as the resulting products are foundational building blocks for a wide range of pharmaceuticals, dyes, and other specialty chemicals.
Synthesis of this compound
The synthesis of this compound is distinct from the more common synthesis of its C-nitro isomers (o-, m-, and p-nitroaniline). Direct nitration of aniline (B41778) under strongly acidic conditions leads primarily to C-nitration on the aromatic ring. To achieve N-nitration, the nitrogen atom of the amine must be made sufficiently nucleophilic while employing a suitable nitrating agent under controlled conditions. A common and effective laboratory method involves the reaction of aniline with a mixture of nitric acid and acetic anhydride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures for the N-nitration of aromatic amines.
Materials and Reagents:
-
Aniline
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 10 mL of concentrated nitric acid to 40 mL of acetic anhydride, ensuring the temperature is maintained below 10°C.
-
Reaction: In a separate three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10 g of aniline in 30 mL of acetic anhydride. Cool this mixture to 0-5°C.
-
Addition: Add the previously prepared cold nitrating mixture dropwise to the aniline solution over a period of approximately one hour. Maintain vigorous stirring and ensure the temperature does not rise above 5°C.
-
Quenching: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes. Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.
-
Isolation: The this compound will precipitate as a pale yellow solid. Collect the crude product by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a minimal amount of cold ethanol to yield pure this compound. Dry the crystals in a desiccator.
Core Reaction Pathway: Acid-Catalyzed Rearrangement
The most significant reaction of this compound is the acid-catalyzed intramolecular rearrangement, often referred to as the nitroamine rearrangement. This reaction proceeds readily in the presence of acid to yield a mixture of ortho- and para-nitroanilines, which are key C-nitroaniline isomers.[1]
Mechanism and Intermediates
Kinetic, product, and tracer studies have shown the reaction to be intramolecular over a wide range of acidities.[1] The proposed mechanism involves several key steps:
-
Protonation: The this compound is first protonated by the acid catalyst.
-
Isomerization: The protonated intermediate is believed to isomerize to an N-nitrite species.
-
Migration: The nitro group then migrates to the aromatic ring. Evidence suggests the migration to the para-position may proceed via an ortho-linked C-nitrite intermediate.[1]
This intramolecular pathway means the migrating nitro group does not become kinetically free from the molecule during the rearrangement.[1]
Product Distribution and Quantitative Data
The ratio of ortho- to para-nitroaniline products is highly dependent on the nature and concentration of the acid catalyst. In less concentrated acids, the rearrangement proceeds smoothly, while in highly concentrated acids, decomposition becomes a significant side reaction.[1]
| Acid Medium | Ortho-Nitroaniline (%) | Para-Nitroaniline (%) | Total Yield (%) | Reference |
| 16.1 M H₂SO₄ | - | - | >95 | [1] |
| 1.7 M H₂SO₄ | ~34 | ~66 | - | [1] |
| 10.0 M H₂SO₄ | ~45 | ~55 | - | [1] |
| 3.6 M HClO₄ | ~35 | ~65 | - | [1] |
Note: Yields are relative percentages of the o- and p-isomers formed. Total isolated yield can be affected by side reactions.
Side Reactions
At very high acid concentrations (e.g., >15 M H₂SO₄), the rearrangement is often accompanied by violent decomposition, evolving nitrous fumes and forming tars, phenols, and nitrous acid.[1] In less concentrated acids, minor side products such as nitrophenols can also be isolated.[1]
Experimental Protocol: Acid-Catalyzed Rearrangement
This protocol is a generalized procedure for demonstrating the rearrangement in a laboratory setting.
Materials and Reagents:
-
This compound
-
Sulfuric Acid (e.g., 10 M solution)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of this compound in a suitable volume of 10 M sulfuric acid at room temperature with stirring.
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC) by periodically taking a small aliquot, neutralizing it with sodium bicarbonate, and extracting with ethyl acetate for spotting.
-
Workup: Once the reaction is complete (disappearance of starting material), pour the reaction mixture carefully onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. The ortho- and para-nitroaniline products will precipitate as a yellow solid.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of nitroaniline isomers.
-
Purification/Separation: The ortho and para isomers can be separated by column chromatography on silica (B1680970) gel.
Reactions of Rearrangement Products: Reduction to Phenylenediamines
The primary products of the this compound rearrangement, o- and p-nitroaniline, are valuable intermediates themselves. One of their most common and synthetically useful transformations is the reduction of the nitro group to an amino group, yielding the corresponding phenylenediamines.
Reduction Pathways
The reduction of a nitro group to an amine is a fundamental transformation that can be achieved using various reagents and conditions. Common methods include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel.
-
Metal/Acid Reduction: Using a metal such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
| Reducing Agent/System | Conditions | Typical Yield | Reference |
| Fe / HCl | Aqueous, heat | High | [2] |
| Sn / HCl | Aqueous/Alcohol, heat | High | [2] |
| H₂ / Pd-C | Varies (pressure/temp) | Very High | - |
| NaBH₄ / Catalyst (e.g., CuFe₂O₄) | Aqueous, room temp | >95% | - |
Experimental Protocol: Reduction of p-Nitroaniline
This protocol details a classic Bechamp reduction using iron and hydrochloric acid.
Materials and Reagents:
-
p-Nitroaniline
-
Iron powder (fine)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Hydroxide (B78521) solution (e.g., 20%)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of 10 g of p-nitroaniline and 15 g of fine iron powder in a mixture of 50 mL of ethanol and 50 mL of water.
-
Initiation: Heat the mixture to a gentle reflux. Through the condenser, add 2 mL of concentrated hydrochloric acid to initiate the reaction. An exothermic reaction should commence.
-
Reaction: Continue stirring and maintain a steady reflux for 2-3 hours. The color of the mixture will change from yellow/orange to dark brown or black.
-
Basification: After the reflux period, allow the mixture to cool slightly and add 20% sodium hydroxide solution until the mixture is strongly alkaline (test with pH paper). This precipitates iron oxides and liberates the free diamine.
-
Isolation: Filter the hot mixture through a bed of celite to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Purification: Combine the filtrate and washings. Remove the ethanol by distillation. The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), or cooled to crystallize the p-phenylenediamine. The crude product can be further purified by recrystallization or sublimation.
Conclusion
This compound serves as a critical, albeit transient, intermediate in aromatic chemistry. Its primary reaction pathway is a facile acid-catalyzed intramolecular rearrangement to produce ortho- and para-nitroanilines. The conditions of this rearrangement significantly influence the product distribution and the extent of competing decomposition reactions. The resulting C-nitroaniline isomers are stable, versatile building blocks that can be readily transformed, most notably via reduction to their corresponding phenylenediamines, further extending their utility in the synthesis of a diverse array of complex organic molecules for the pharmaceutical and materials science industries. A thorough understanding of these sequential pathways—from N-nitration to rearrangement and subsequent functional group manipulation—is essential for synthetic chemists in these fields.
References
N-Nitroaniline: A Technical Overview of its Profound Thermal Instability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitroaniline (also known as N-phenylnitramide) is a nitrated aromatic amine of significant interest due to its energetic properties. However, its extreme thermal instability presents substantial hazards, leading to its classification as a "Forbidden" explosive by the U.S. Department of Transportation (DOT), meaning it may not be offered for transportation or transported in regular commerce.[1][2] This technical guide provides a comprehensive overview of the known information regarding the thermal stability and decomposition of this compound, primarily through comparative analysis with its more stable isomers (o-, m-, and p-nitroaniline) and related nitroaromatic compounds. Due to its hazardous nature, detailed experimental data on this compound is scarce in open literature. This document emphasizes safety considerations and provides generalized experimental protocols for the thermal analysis of energetic materials, which must be adapted with extreme caution for a substance as sensitive as this compound.
Physicochemical Properties and Comparative Thermal Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Decomposition Onset/Characteristics |
| This compound | C₆H₆N₂O₂ | 138.12 | Not well-documented; likely decomposes before melting. | Not applicable; decomposes. | Classified as a "Forbidden" explosive, indicating extreme thermal sensitivity.[3][4] |
| o-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 70 - 73 | 284 | Onset of decomposition exotherm around 225°C. Can lead to runaway reactions.[5] |
| m-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 112 - 114 | 306 | Stable under ordinary conditions but forms explosive mixtures with air on intense heating.[6] |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 148 | 332 | May explode on heating.[7] |
Note: The data for o-, m-, and p-nitroaniline are sourced from various safety data sheets and research articles and are provided for comparative purposes.
Proposed Decomposition Pathway of this compound
A definitive, experimentally verified decomposition pathway for this compound is not available in the literature. However, based on the known decomposition mechanisms of other nitroaromatic and nitramine compounds, a plausible pathway can be postulated. The primary decomposition is likely initiated by the homolytic cleavage of the N-NO₂ bond, which is generally the weakest bond in nitramines. This initial step would generate a phenylamino (B1219803) radical and nitrogen dioxide.
Caption: Proposed decomposition pathway for this compound.
The subsequent reactions would be highly complex and exothermic, involving the further breakdown of the phenylamino radical and reactions of nitrogen dioxide, leading to the formation of a variety of gaseous products and a solid carbonaceous residue. For some nitroaniline isomers, decomposition is suggested to be autocatalytic, where decomposition products accelerate the reaction rate.[5]
Generalized Experimental Protocols for Thermal Analysis of Energetic Materials
The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are generalized for energetic materials. It must be stressed that attempting these procedures with this compound would be exceptionally hazardous and should only be considered by highly specialized personnel in facilities designed for handling highly unstable explosives.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, peak decomposition temperature, and enthalpy of decomposition.
Methodology:
-
Sample Preparation: In a remote or automated handling facility, a very small, precisely weighed sample (typically 0.1-1 mg for unknown energetic materials) is placed in a high-pressure resistant crucible (e.g., gold-plated stainless steel). The crucible is hermetically sealed.
-
Instrumentation: The sample crucible and an empty reference crucible are placed in the DSC cell.
-
Experimental Conditions: The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate. The sample is heated at a controlled linear rate (e.g., 2-10 °C/min) over a specified temperature range.
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. An exothermic peak indicates decomposition. The onset temperature, peak maximum, and the integrated area of the peak (enthalpy of decomposition) are determined.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss begins and to characterize the mass loss profile during decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 0.5-2 mg) is placed in a TGA pan (e.g., ceramic or platinum).
-
Instrumentation: The pan is placed on a sensitive microbalance within a furnace.
-
Experimental Conditions: The furnace is heated at a constant rate (e.g., 10 °C/min) in a controlled inert atmosphere (e.g., nitrogen).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of mass loss corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) indicates the rate of mass loss.
Caption: Generalized workflow for thermal analysis of energetic materials.
Safety and Handling Considerations
The "Forbidden" classification of this compound by the DOT underscores its extreme hazard.[3][4] Handling of this material should be avoided by all but the most specialized and equipped personnel. Key safety considerations include:
-
Extreme Sensitivity: this compound is likely sensitive to shock, friction, and heat.
-
Explosive Decomposition: When initiated, it is expected to decompose violently.
-
Personal Protective Equipment (PPE): Full-body protection, including blast shields and remote handling equipment, is mandatory.
-
Containment: All work must be conducted in a certified and appropriately rated containment facility.
Conclusion
This compound is a highly energetic and dangerously unstable compound. The lack of detailed experimental data on its thermal decomposition in the public domain is a direct consequence of its hazardous nature, as reflected in its "Forbidden" transport classification. This guide provides a summary of the available information, drawing comparisons with its more stable isomers to infer its properties and potential decomposition behavior. The generalized experimental protocols highlight the complexity and extreme danger associated with the thermal analysis of such materials. Researchers and professionals must prioritize safety and adhere to the strictest protocols when dealing with any energetic material, and should avoid handling this compound altogether unless specifically equipped and authorized to do so.
References
Acidity and Basicity Constants of Nitroaniline Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and basicity constants of the three structural isomers of nitroaniline: ortho-nitroaniline (o-nitroaniline), meta-nitroaniline (m-nitroaniline), and para-nitroaniline (p-nitroaniline). A thorough understanding of these properties is critical in various fields, including medicinal chemistry and material science, as the ionization state of a molecule profoundly influences its solubility, reactivity, and biological activity. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles governing the observed acidity and basicity.
Core Concepts: Acidity, Basicity, and the Influence of Substituents
The basicity of anilines is primarily determined by the availability of the lone pair of electrons on the amino nitrogen atom for protonation. The introduction of a nitro group (—NO₂), a potent electron-withdrawing group, significantly diminishes the basicity of the parent aniline (B41778) molecule (pKb ≈ 9.38) across all three isomers.[1][2] This effect is a combination of two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds. This effect decreases the electron density on the amino nitrogen, making its lone pair less available for protonation. The inductive effect is distance-dependent, weakening as the distance between the nitro and amino groups increases.[1][3]
-
Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring through the pi (π) system via resonance. This delocalization of electrons is most pronounced when the nitro group is in the ortho or para position relative to the amino group.[3][4] In these positions, resonance structures can be drawn that place a positive charge on the amino nitrogen, significantly reducing its basicity.[4] This effect is not operative from the meta position.
Quantitative Data: Acidity and Basicity Constants
The acidity (pKa of the conjugate acid) and basicity (pKb) constants for the nitroaniline isomers are summarized in the table below. Lower pKa values for the conjugate acid indicate a weaker base, while higher pKb values also signify a weaker base.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | pKb |
| o-Nitroaniline | 88-74-4 | 138.12 | -0.26[2][4] | 14.28[1][2] |
| m-Nitroaniline | 99-09-2 | 138.12 | 2.50[2][5] | 11.55[1][2] |
| p-Nitroaniline | 100-01-6 | 138.12 | 1.00[2][5] | 13.00[2] |
The observed order of basicity is: m-nitroaniline > p-nitroaniline > o-nitroaniline .[5]
Explanatory Framework for Basicity Trends
The relative basicities of the nitroaniline isomers can be rationalized by considering the interplay of inductive and resonance effects.
Caption: Logical relationships governing the basicity of nitroaniline isomers.
-
m-Nitroaniline: In the meta isomer, only the inductive effect (-I) of the nitro group is operative in withdrawing electron density from the amino group. The resonance effect (-M) does not extend to the meta position. Consequently, the electron density on the amino nitrogen is reduced to a lesser extent, rendering m-nitroaniline the most basic of the three isomers.[4]
-
p-Nitroaniline: In the para isomer, both the inductive (-I) and strong resonance (-M) effects contribute to electron withdrawal. The resonance effect allows for delocalization of the nitrogen's lone pair across the entire molecule, including the nitro group.[4][6] This delocalization significantly decreases the availability of the lone pair for protonation, making p-nitroaniline a much weaker base than m-nitroaniline.
-
o-Nitroaniline: The ortho isomer is the least basic. It experiences strong inductive (-I) and resonance (-M) effects, similar to the para isomer. Additionally, it is subject to the "ortho effect," which includes steric hindrance that can impede the approach of a proton, and the potential for intramolecular hydrogen bonding between a hydrogen on the amino group and an oxygen on the adjacent nitro group.[2] This hydrogen bonding further stabilizes the lone pair on the nitrogen, reducing its availability for protonation.[7]
Experimental Protocols for pKa and pKb Determination
The acidity and basicity constants of nitroanilines are commonly determined using spectrophotometric and potentiometric methods.
Spectrophotometric Determination of pKa
This method is based on the principle that the acidic (protonated, BH⁺) and basic (neutral, B) forms of a molecule have different ultraviolet-visible (UV-Vis) absorption spectra.[8][9] By measuring the absorbance of a solution at various pH values, the pKa can be determined.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the nitroaniline isomer in a suitable solvent (e.g., methanol (B129727) or ethanol) to ensure solubility.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.
-
Create a set of test solutions by adding a small, constant volume of the nitroaniline stock solution to a larger volume of each buffer solution.
-
-
Spectrophotometric Measurement:
-
Determine the absorption spectra of the nitroaniline in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (BH⁺) and in a neutral or slightly basic solution to obtain the spectrum of the neutral form (B).
-
Identify the wavelength of maximum absorbance (λ_max) where the difference in absorbance between the two forms is greatest.[9]
-
Measure the absorbance of each buffered test solution at this predetermined λ_max.
-
-
Data Analysis:
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]
-
Where:
-
A is the absorbance of the solution at a given pH.
-
A_B is the absorbance of the basic form.
-
A_BH⁺ is the absorbance of the acidic form.
-
-
-
Alternatively, a graphical method can be employed by plotting absorbance versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[10]
-
Caption: Workflow for Spectrophotometric pKa Determination.
Potentiometric Titration for pKa Determination
Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.[11][12] The pKa is determined from the resulting titration curve.
Methodology:
-
System Calibration:
-
Sample Preparation:
-
Accurately weigh and dissolve the nitroaniline isomer in a suitable solvent, such as a methanol-water mixture, to a known concentration (e.g., 1-10 mM).[2]
-
To determine the pKa of the conjugate acid (BH⁺), the solution is first made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl) to a pH of approximately 1.8-2.0.[2][11]
-
Maintain a constant ionic strength throughout the titration by adding a background electrolyte like 0.15 M KCl.[11]
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the measurements.[2]
-
Immerse the calibrated pH electrode into the solution.
-
Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
For more precise determination, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peak of this curve corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.[12]
-
Conclusion
The acidity and basicity constants of the nitroaniline isomers are dictated by a predictable yet nuanced interplay of inductive and resonance effects. The meta-isomer stands out as the most basic due to the absence of a resonance-withdrawing effect from the nitro group at that position. The ortho- and para-isomers are significantly weaker bases, with the ortho-isomer being the least basic due to the additional influence of the ortho effect. Robust experimental techniques, primarily spectrophotometry and potentiometric titration, provide reliable means for the quantitative determination of these crucial physicochemical parameters, which are indispensable for applications in drug design and chemical synthesis.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The correct order of basic strength of given aniline class 12 chemistry CBSE [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
N-Nitroaniline: A Technical Health and Safety Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for N-Nitroaniline (CAS No. 645-55-6). It is intended for use by qualified professionals in a laboratory setting. The information is compiled from various sources, but specific toxicological and experimental data for this compound are limited. Much of the available data pertains to its isomers (o-, m-, and p-nitroaniline), which may not accurately reflect the hazards of this compound. Therefore, extreme caution is advised, and a thorough risk assessment should be conducted before handling this compound.
Introduction to this compound
This compound, also known as N-phenylnitramide, is an aromatic nitroamine.[1] While its isomers are widely used as intermediates in the synthesis of dyes, antioxidants, pharmaceuticals, and other organic chemicals, the specific applications and detailed hazard profile of this compound are not as well-documented.[2][3][4] Due to its chemical structure, it should be handled as a potentially toxic and unstable substance. One source indicates that this compound is an unstable substance that is forbidden from transport.
Hazard Identification and Classification
Detailed GHS classification for this compound is largely unavailable, with many safety data sheets stating "no data available".[5] However, based on the data for its isomers and related nitroaromatic compounds, it should be treated with a high degree of caution. The primary hazards associated with nitroanilines include toxicity upon ingestion, inhalation, or skin contact, and potential for organ damage with prolonged or repeated exposure.[6][7][8][9][10]
Potential Health Effects:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6][8][10]
-
Organ Toxicity: May cause damage to organs, particularly the blood, liver, and kidneys, through prolonged or repeated exposure.[6][8] A key concern with aromatic nitro and amino compounds is the formation of methemoglobin, which impairs the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea.[6]
-
Eye and Skin Irritation: May cause irritation to the eyes and skin upon contact.[11]
-
Mutagenicity and Carcinogenicity: Data for this compound is not available. However, some isomers like p-Nitroaniline are suspected mutagens.[6]
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is provided in the table below. It is important to note that some of these values are estimates.
| Property | Value | Reference |
| CAS Number | 645-55-6 | [1] |
| Molecular Formula | C6H6N2O2 | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | 47.3°C | [12] |
| Boiling Point | 273.51°C (estimate) | [12] |
| Density | 0.9013 g/cm³ (estimate) | [12] |
| Solubility in Water | Slightly soluble | [13] |
| log Pow (Octanol-Water Partition Coefficient) | 1.37 - 1.39 |
Toxicological Data
Quantitative toxicological data for this compound is scarce. The table below summarizes the available information, with gaps indicating where data could not be found. For comparison, some data for the more studied p-nitroaniline isomer are included.
| Parameter | This compound (CAS 645-55-6) | p-Nitroaniline (CAS 100-01-6) | Reference |
| LD50 Oral (Rat) | No data available | 750 mg/kg | |
| LD50 Dermal (Rabbit) | No data available | >7940 mg/kg | |
| LC50 Inhalation (Rat) | No data available | >1390 mg/m³/4h | |
| Carcinogenicity | No data available | IARC Group 3 (Not classifiable as to its carcinogenicity to humans) | |
| Mutagenicity | No data available | Positive in some in vitro tests | [6] |
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound were not found in the reviewed literature. However, standardized OECD and EPA guidelines are typically followed for assessing the toxicity of chemical substances. Below are general descriptions of methodologies that would be applicable.
Acute Oral Toxicity (Following OECD Guideline 423):
-
Objective: To determine the median lethal dose (LD50) after a single oral administration.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by gavage.
-
A stepwise procedure is used with a limited number of animals at each step.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Necropsy of all animals is performed at the end of the study.
-
-
Data Analysis: The LD50 is calculated based on the observed mortality at different dose levels.
Methemoglobin Formation Assay (In Vitro):
-
Objective: To assess the potential of the substance to induce methemoglobin formation.
-
System: Freshly drawn red blood cells from a suitable species (e.g., rat, human).
-
Procedure:
-
Red blood cells are incubated with varying concentrations of the test substance.
-
Samples are taken at different time points.
-
Methemoglobin levels are measured spectrophotometrically.
-
-
Data Analysis: The rate and extent of methemoglobin formation are determined as a function of concentration and time.
Laboratory Handling and Safety Precautions
Given the potential hazards and lack of comprehensive safety data, stringent safety protocols must be followed when handling this compound in a laboratory setting.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves should be inspected before use and disposed of properly after handling.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]
Handling and Storage:
-
Avoid the formation of dust and aerosols.[5]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and sources of heat or ignition.
-
Wash hands thoroughly after handling.[7]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]
-
Hazards from Combustion: Combustion may produce toxic gases, including nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the safe laboratory use of this compound.
Caption: Workflow for Safely Handling Hazardous Chemicals in a Laboratory.
Caption: Logical Flow for a Laboratory Chemical Hazard Assessment.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. N-Nitrosamines (15 listings): N-Nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. cdc.gov [cdc.gov]
- 6. gtfch.org [gtfch.org]
- 7. E-Limit [elimit.online.worksafebc.com]
- 8. westliberty.edu [westliberty.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 13. lookchem.com [lookchem.com]
Synthesis of N-Nitroaniline from Aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to N-nitroaniline, starting from the precursor aniline (B41778). The synthesis of nitroanilines is a cornerstone of industrial chemistry, with the products serving as vital intermediates in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. This document will delve into the reaction mechanisms, detailed experimental protocols, and quantitative data to offer a thorough understanding of the available synthetic strategies.
Introduction to the Nitration of Aniline
The introduction of a nitro group (-NO₂) onto the aromatic ring of aniline is a classic example of electrophilic aromatic substitution. However, the direct nitration of aniline is fraught with challenges due to the high reactivity of the amino group (-NH₂). The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity can lead to undesirable side reactions, including polysubstitution and oxidation of the aniline molecule.[1][2]
Furthermore, the strongly acidic conditions typically required for nitration (a mixture of concentrated nitric acid and sulfuric acid) protonate the basic amino group to form the anilinium ion (-NH₃⁺).[1][3][4] This protonation has two significant consequences:
-
Deactivation of the Ring: The anilinium ion is a deactivating group, slowing down the desired electrophilic substitution.
-
Meta-Direction: The -NH₃⁺ group is a meta-director, leading to the formation of a significant amount of the meta-isomer, which is often an undesired product.[1][2][4]
To circumvent these issues, a common and more controlled approach involves the protection of the amino group prior to nitration.
Synthetic Strategies
There are two primary strategies for the synthesis of N-nitroanilines from aniline:
-
Direct Nitration: A direct approach that is often less efficient due to the aforementioned side reactions.
-
Protection-Nitration-Deprotection Sequence: A multi-step synthesis that offers greater control over the reaction and regioselectivity.
Direct Nitration of Aniline
Direct nitration of aniline is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures.[2][5] The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which acts as the electrophile.[5]
The reaction yields a mixture of ortho-, meta-, and para-nitroaniline. The distribution of these isomers is highly dependent on the reaction conditions. In strongly acidic media, a significant amount of the meta-isomer is formed due to the presence of the anilinium ion.[2][3][4] Oxidation of aniline to products like p-benzoquinone can also occur.[1]
Reaction Scheme:
C₆H₅NH₂ + HNO₃ (H₂SO₄) → o-C₆H₄(NH₂)(NO₂) + m-C₆H₄(NH₂)(NO₂) + p-C₆H₄(NH₂)(NO₂) + Oxidation Products
Protection-Nitration-Deprotection Sequence
To achieve a more regioselective and higher-yielding synthesis, particularly for the para-isomer, a protection strategy is employed.[1][6][7] The amino group of aniline is first protected by acetylation to form acetanilide (B955). The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, which helps to prevent polysubstitution and oxidation.[1] The steric bulk of the acetamido group also favors the formation of the para-isomer.[1]
The three key steps in this sequence are:
-
Protection (Acetylation): Aniline is reacted with acetic anhydride (B1165640) to form acetanilide.[1][7]
-
Nitration: Acetanilide is then nitrated with a mixture of nitric and sulfuric acids to yield predominantly p-nitroacetanilide.[1][8][9]
-
Deprotection (Hydrolysis): The acetyl group is removed from p-nitroacetanilide by acid or base-catalyzed hydrolysis to give the final product, p-nitroaniline.[1][8]
Quantitative Data
The following table summarizes the typical product distribution and yields for the different synthetic approaches.
| Synthesis Method | Isomer | Yield/Distribution | Reaction Conditions | Source(s) |
| Direct Nitration of Aniline | o-Nitroaniline | 2% | Conc. HNO₃, Conc. H₂SO₄ | [4] |
| m-Nitroaniline | 47% | Conc. HNO₃, Conc. H₂SO₄ | [4] | |
| p-Nitroaniline | 51% | Conc. HNO₃, Conc. H₂SO₄ | [4] | |
| Protection-Nitration-Deprotection | p-Nitroaniline | ~95% (overall) | Multi-step | [10] |
Experimental Protocols
Direct Nitration of Aniline (Illustrative)
Warning: This reaction is highly exothermic and can be hazardous. It should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
-
Preparation of Nitrating Mixture: Slowly add a stoichiometric equivalent of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Reaction: Slowly add the cold nitrating mixture dropwise to a solution of aniline in concentrated sulfuric acid, maintaining a low temperature (0-5 °C).
-
Work-up: After the addition is complete, the reaction mixture is poured onto crushed ice, and the precipitated nitroaniline isomers are collected by filtration.
-
Separation: The isomers can be separated by techniques such as fractional crystallization or chromatography.
Synthesis of p-Nitroaniline via Protection-Nitration-Deprotection
This multi-step protocol is a safer and more selective method for preparing p-nitroaniline.
-
In a flask, dissolve 9 mL (0.1 mol) of aniline in 15 mL of glacial acetic acid.[7]
-
Add 15 mL of acetic anhydride to the solution.[7]
-
Heat the mixture to boiling for 10 minutes under reflux.[7]
-
Allow the flask to cool, then pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of ice.[7]
-
Stir the mixture well and collect the acetanilide crystals by vacuum filtration.[7]
-
The crude product can be recrystallized from water.[7]
-
Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.[11]
-
Slowly add concentrated sulfuric acid while keeping the solution cool.[11]
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.[1]
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.[1]
-
After the addition is complete, let the mixture stand for a short period.[1]
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[1]
-
Collect the solid product by vacuum filtration and wash with cold water.[1]
-
Transfer the crude p-nitroacetanilide to a flask containing a dilute solution of sulfuric acid (e.g., 10%).[1]
-
Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.[1]
-
Cool the solution in an ice bath. The p-nitroaniline will precipitate as a yellow solid.[1]
-
Collect the p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.[1]
-
The product can be further purified by recrystallization from an ethanol/water mixture.[1]
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: Direct nitration of aniline leading to a mixture of products.
Caption: Workflow for the synthesis of p-nitroaniline via a protection strategy.
Caption: Comparison of direct nitration and the protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 3. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Convert Aniline into p-nitroaniline. - askIITians [askiitians.com]
- 6. shaalaa.com [shaalaa.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. magritek.com [magritek.com]
- 9. byjus.com [byjus.com]
- 10. echemi.com [echemi.com]
- 11. scribd.com [scribd.com]
N-Nitroaniline: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of N-Nitroaniline, a significant chemical compound with diverse applications in research and development. This document outlines its fundamental properties, synthesis, and key applications, with a focus on providing actionable data and protocols for laboratory and industrial use.
Core Chemical Identifiers
This compound is an organic compound with the chemical formula C6H6N2O2.[1][2][3] It is systematically named N-phenylnitramide.[3]
| Identifier | Value | Reference |
| CAS Number | 645-55-6 | [1][2][3] |
| Molecular Formula | C6H6N2O2 | [1][2][3] |
| Molecular Weight | 138.12 g/mol | [1][2][3] |
| IUPAC Name | N-phenylnitramide | [3] |
| Canonical SMILES | C1=CC=C(C=C1)N--INVALID-LINK--[O-] | [1][3] |
| InChI Key | VBEGHXKAFSLLGE-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
This compound is a solid at room temperature with a melting point of approximately 47.3°C.[2] It is an unstable substance and is forbidden from transport in some contexts.[1] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[1]
| Property | Value | Reference |
| Melting Point | 47.3°C | [2] |
| Boiling Point | 273.51°C (estimate) | [2] |
| Density | 0.9013 g/cm³ (estimate) | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through various laboratory methods. A common route involves the nitration of aniline (B41778) under controlled conditions. It is crucial to manage the reaction temperature and the concentration of nitrating agents to prevent the formation of undesired byproducts.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ethanol
-
Ice
Procedure:
-
Protection of the Amino Group: Aniline is first acetylated to form acetanilide (B955). This is achieved by reacting aniline with acetic anhydride. This step is crucial to control the nitration position on the aromatic ring.
-
Nitration: The resulting acetanilide is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) at a low temperature (typically 0-5°C) to introduce the nitro group.
-
Hydrolysis: The nitroacetanilide is subsequently hydrolyzed using an acidic or basic solution to remove the acetyl group and yield this compound.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure product.
Logical Workflow for this compound Synthesis
The following diagram illustrates the key steps in a typical laboratory synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
Applications in Research and Development
This compound and its isomers are valuable intermediates in the synthesis of a wide range of organic molecules.[4][5] They are foundational materials in the production of:
-
Dyes and Pigments: The chromophoric nitro group and the auxochromic amino group make nitroanilines key precursors for azo dyes.
-
Pharmaceuticals: They serve as starting materials for the synthesis of various active pharmaceutical ingredients (APIs).[5][6]
-
Corrosion Inhibitors: Certain derivatives of nitroaniline have shown efficacy in preventing the corrosion of metals.[5]
-
Specialty Chemicals: They are used in the manufacturing of antioxidants, antiozonants, and other performance chemicals.[5]
Safety and Handling
This compound is classified as a toxic and hazardous substance.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] Prolonged or repeated exposure may cause damage to organs.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with significant utility in various scientific and industrial domains. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development. The data and protocols provided in this guide are intended to support professionals in their work with this versatile molecule.
References
An In-depth Technical Guide to the Directing Effects in the Nitration of Aniline
Abstract: The nitration of aniline (B41778) is a fundamental reaction in organic synthesis, yet it presents significant regiochemical challenges. Direct nitration yields a complex mixture of ortho, meta, and para isomers, a result that contradicts the expected outcome based on the directing effect of the amino group. This technical guide provides a comprehensive examination of the electronic and mechanistic factors that govern the directing effects in aniline nitration. It elucidates the dual reactivity of aniline in strongly acidic media, details the product distributions, and presents a standard experimental protocol for achieving regioselective nitration through the use of a protecting group. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this classic electrophilic aromatic substitution reaction.
The Dichotomy of Aniline's Reactivity in Nitration
Aniline's behavior in electrophilic aromatic substitution is governed by the powerful electron-donating nature of its amino (-NH₂) group. By donating its lone pair of electrons into the benzene (B151609) ring through resonance (+R effect), the -NH₂ group increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[1][2] Consequently, the amino group is a strong activating and ortho, para-directing group.
However, the standard conditions for nitration—a mixture of concentrated nitric acid and concentrated sulfuric acid—are strongly acidic.[3] Aniline, being a basic compound, readily accepts a proton from the acidic medium to form the anilinium ion (-NH₃⁺).[4][5][6] This protonation fundamentally alters the electronic properties of the substituent. The resulting anilinium group has no lone pair to donate and carries a positive charge, which exerts a powerful electron-withdrawing inductive effect (-I effect).[4][7] This effect deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[6][8]
This equilibrium between the activated, ortho, para-directing aniline and the deactivated, meta-directing anilinium ion is the core reason for the complex product mixture observed in direct nitration.[5][9]
Product Distribution in the Direct Nitration of Aniline
The direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids results in significant amounts of oxidation and a mixture of all three possible regioisomers.[4][10] The separation of these isomers is challenging, rendering direct nitration impractical for the synthesis of a single, pure product.[10]
Data Presentation: Isomer Distribution
The competition between the reaction on the free aniline and the anilinium ion leads to the following approximate product distribution:
| Product Isomer | Typical Yield (%) | Directing Influence |
| p-Nitroaniline | ~51% | Aniline (-NH₂) |
| m-Nitroaniline | ~47% | Anilinium Ion (-NH₃⁺) |
| o-Nitroaniline | ~2% | Aniline (-NH₂) |
| Oxidation Byproducts | Variable (Significant) | N/A |
(Data sourced from multiple references.[2][5][10])
The high yield of the meta isomer is a direct consequence of a substantial portion of the aniline existing as the meta-directing anilinium ion in the acidic medium.[1][5] The para isomer is the major product from the reaction of the unprotonated aniline. The very low yield of the o-nitroaniline is attributed to two factors: the strong deactivating inductive effect of the nearby -NH₃⁺ group and significant steric hindrance, which impedes the approach of the electrophile.[4]
Controlled Nitration via Amino Group Protection
To overcome the challenges of direct nitration, a protection strategy is employed. The highly reactive amino group is temporarily converted into a less activating group, which prevents oxidation and shields the nitrogen from protonation.[11][12] The most common method is the acetylation of aniline with acetic anhydride (B1165640) to form acetanilide (B955).[10][13]
The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is moderately activating compared to the amino group.[11] This moderation prevents unwanted oxidation reactions. Furthermore, the acetyl group's steric bulk hinders attack at the ortho positions, making the para position the overwhelmingly favored site for nitration.[14] After the nitration step, the acetyl group is easily removed by acid or base hydrolysis to yield the desired p-nitroaniline as the major product.[5]
Experimental Protocol: Synthesis of p-Nitroaniline
This protocol details the three-step synthesis of p-nitroaniline from aniline, employing the acetylation protection strategy.
Materials:
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
70% Sulfuric Acid (aqueous)
-
Sodium Hydroxide (B78521) solution (for neutralization)
-
Ice, Deionized Water
-
Standard laboratory glassware, reflux condenser, filtration apparatus
Step 1: Acetylation of Aniline to form Acetanilide [15]
-
In a 250 mL flask, add 9 mL (~0.1 mol) of aniline to 15 mL of glacial acetic acid.
-
To this solution, slowly add 15 mL of acetic anhydride while stirring.
-
Attach a reflux condenser and gently heat the mixture to boiling for 10-15 minutes.
-
Allow the reaction mixture to cool slightly before pouring it into a beaker containing approximately 50 mL of cold water and 40-50 g of crushed ice.
-
Stir the mixture vigorously to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration, wash it with cold water, and allow it to air dry. Recrystallization from hot water can be performed for higher purity.
Step 2: Nitration of Acetanilide to form p-Nitroacetanilide [15][16]
-
In a 125 mL Erlenmeyer flask, dissolve 3.4 g of dry acetanilide in 4 mL of glacial acetic acid. Gentle warming may be necessary.
-
Cool the solution in an ice bath, then slowly and carefully add 5 mL of concentrated sulfuric acid with swirling.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.8 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Keep this mixture cool in the ice bath.
-
Add the cold nitrating mixture dropwise to the cooled acetanilide solution with constant swirling. Maintain the reaction temperature between 0-10°C throughout the addition.
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 40-60 minutes to allow the reaction to complete.
-
Pour the reaction mixture onto 15-20 g of crushed ice in a beaker and stir. The p-nitroacetanilide will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of p-Nitroacetanilide to form p-Nitroaniline [5][17]
-
Transfer the crude p-nitroacetanilide to a flask containing an aqueous solution of 70% sulfuric acid (e.g., 15-20 mL).
-
Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved.
-
Cool the resulting solution and pour it into a beaker containing cold water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline. The p-nitroaniline will precipitate as a yellow solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the final product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a hot water or ethanol/water mixture.
Conclusion
The nitration of aniline serves as an excellent case study in the principles of electrophilic aromatic substitution, demonstrating how reaction conditions can dramatically influence the electronic nature and directing effects of a functional group. Direct nitration is largely unviable due to the formation of the meta-directing anilinium ion and significant oxidative side reactions. For professionals in chemical synthesis and drug development, understanding and applying the amino group protection strategy, typically via acetylation, is crucial. This multi-step pathway circumvents the issues of direct nitration, providing a reliable and regioselective method to synthesize p-nitroaniline, a valuable chemical intermediate.
References
- 1. byjus.com [byjus.com]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitration of aniline in strong acidic medium also gives m-nitroaniline because [prepp.in]
- 7. youtube.com [youtube.com]
- 8. testbook.com [testbook.com]
- 9. Nitration of aniline in strong acidic medium also gives m-nitroaniline be.. [askfilo.com]
- 10. benchchem.com [benchchem.com]
- 11. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 12. Why is acetylation of aniline carried out before it's nitration | Filo [askfilo.com]
- 13. sarthaks.com [sarthaks.com]
- 14. studypool.com [studypool.com]
- 15. benchchem.com [benchchem.com]
- 16. magritek.com [magritek.com]
- 17. azom.com [azom.com]
N-Nitroaniline Isomerism: A Technical Guide to Its Influence on Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Nitroanilines, existing as ortho (o-), meta (m-), and para (p-) isomers, are fundamental building blocks in organic synthesis. Their utility as chemical intermediates is widespread, particularly in the development of dyes, pharmaceuticals, and antioxidants.[1][2] However, the seemingly subtle difference in the position of the nitro group (—NO₂) relative to the amino group (—NH₂) profoundly alters the electronic and steric environment of the molecule. This guide provides an in-depth analysis of the isomerism of N-nitroaniline, focusing on how these structural variations dictate the compound's reactivity.
Physicochemical Properties of this compound Isomers
The distinct placement of the nitro and amino groups on the benzene (B151609) ring gives rise to notable differences in the physical properties of the ortho, meta, and para isomers. These variations, including melting point, boiling point, and solubility, are a direct consequence of differences in molecular symmetry and intermolecular forces. For instance, the para-isomer's symmetrical structure facilitates efficient crystal packing, resulting in the highest melting point among the three.[3] Conversely, the potential for intramolecular hydrogen bonding in the ortho-isomer leads to a lower melting point.[3]
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| CAS Number | 88-74-4[3] | 99-09-2[3] | 100-01-6[3] |
| Molar Mass ( g/mol ) | 138.126[3] | 138.126[3] | 138.12[3] |
| Appearance | Orange solid[3] | Yellow solid[3] | Yellow or brown powder[3] |
| Melting Point (°C) | 71.5[3] | 114[3] | 146 - 149[3] |
| Boiling Point (°C) | 284[3] | 306[3] | 332[3] |
| Solubility in water ( g/100 ml at 20°C) | 0.117[3] | 0.1[3] | 0.08 (at 18.5°C)[3] |
| pKa (of conjugate acid) | -0.26 to -0.3[3] | 2.47 to 2.5[3] | 1.0 to 1.1[3] |
| pKb | 14.28[2] | 11.55[2] | 13.00[2] |
| Dipole Moment (Debye) | ~4.2[3] | ~4.9[3] | ~6.1 - 6.3[3] |
Note: Dipole moment values can vary based on the solvent and measurement technique. The general trend shows p-nitroaniline having the highest dipole moment due to the vector alignment of the electron-donating amino group and the electron-withdrawing nitro group.[3]
Spectroscopic Data of this compound Isomers
Spectroscopic analysis provides a unique fingerprint for each isomer, with noticeable shifts in UV-Vis, IR, and NMR spectra. These differences are invaluable for identification and for understanding the electronic structure of each molecule.
| Spectrum | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| UV-Vis (λmax in nm) | ~282, ~412 | ~280, ~375 | ~230, ~381 |
| ¹H NMR (δ in ppm, in CDCl₃) | ~4.2 (s, 2H, NH₂), ~6.7-8.2 (m, 4H, Ar-H) | ~3.8 (s, 2H, NH₂), ~6.8-7.9 (m, 4H, Ar-H) | ~4.0 (s, 2H, NH₂), ~6.6 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H) |
| ¹³C NMR (δ in ppm, in CDCl₃) | ~115, 118, 126, 133, 136, 146 | ~108, 113, 119, 130, 147, 149 | ~113, 126, 143, 150 |
Note: Spectral data are approximate and can vary with the solvent and conditions.[3]
The Effect of Isomerism on Reactivity
The position of the powerful electron-withdrawing nitro group (—NO₂) dramatically influences the reactivity of the this compound isomers. This is primarily observed in their basicity, susceptibility to electrophilic aromatic substitution, and propensity for reduction.
Basicity
The basicity of anilines is determined by the availability of the lone pair of electrons on the amino nitrogen for protonation. The presence of the nitro group significantly reduces the basicity of all three isomers compared to aniline (B41778) (pKb = 9.38).[2] The observed order of basicity is: m-Nitroaniline > p-Nitroaniline > o-Nitroaniline .[2]
This trend can be explained by a combination of electronic and steric effects:
-
m-Nitroaniline : The nitro group at the meta position exerts its electron-withdrawing effect primarily through the inductive effect (-I). The resonance effect (-M) does not extend to the amino group from this position, leading to a less pronounced decrease in electron density on the nitrogen atom.[2] This makes m-nitroaniline the most basic of the three.[2]
-
p-Nitroaniline : In the para position, the nitro group withdraws electron density via both the inductive (-I) and a strong resonance (-M) effect. The lone pair from the amino nitrogen can be delocalized across the ring and into the nitro group, making it significantly less available for protonation.[2]
-
o-Nitroaniline : This isomer is the least basic. It experiences strong -I and -M effects similar to the para isomer. Additionally, the "ortho effect" comes into play, which is a combination of steric hindrance that impedes the approach of a proton, and the potential for intramolecular hydrogen bonding between the amino and nitro groups.[2] This hydrogen bonding further reduces the availability of the nitrogen's lone pair.[4]
Electrophilic Aromatic Substitution (EAS)
Predicting the outcome of electrophilic aromatic substitution on nitroanilines is complex due to the presence of two opposing groups: the strongly activating, ortho-, para-directing amino group (—NH₂) and the strongly deactivating, meta-directing nitro group (—NO₂).[2]
Overall, due to the powerful deactivating effect of the nitro group, all three isomers are significantly less reactive towards electrophiles than aniline itself.[2] The directing effect of the activating amino group generally dominates the outcome of the reaction.
References
Potential applications of N-Nitroaniline in materials science
For Researchers, Scientists, and Drug Development Professionals
N-Nitroaniline and its derivatives represent a versatile class of compounds with significant potential in various domains of materials science. The presence of both an amino group (electron-donating) and a nitro group (electron-withdrawing) on the aromatic ring gives rise to unique electronic and optical properties. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in high-performance polymers, energetic materials, nonlinear optical (NLO) systems, and as a corrosion inhibitor.
High-Performance Polymers
While the direct homopolymerization of this compound is not extensively documented, it serves as a valuable comonomer in the synthesis of functional polymers. The incorporation of nitroaniline moieties into polymer backbones, such as in polyaniline, can significantly modify the material's properties. Copolymers of aniline (B41778) and o-nitroaniline have been synthesized, and it was observed that the presence of the nitro group decreases the electrical conductivity compared to pure polyaniline.[1][2] This is attributed to the electron-withdrawing nature of the nitro group, which can reduce the electron density on the polymer chain.[1]
The synthesis of poly(aniline-co-o-nitroaniline) is typically achieved through chemical oxidative polymerization in an acidic medium using an oxidant like ammonium (B1175870) persulfate.[1][2] The resulting copolymers exhibit altered spectroscopic and electrical properties compared to the homopolymer of aniline.[1] For instance, the FTIR spectra of the copolymer show characteristic bands corresponding to the nitro group, confirming its incorporation into the polymer chain.[3]
Table 1: Electrical Conductivity of Polyaniline and its Copolymers with o-Nitroaniline
| Polymer | Monomer Ratio (Aniline:o-Nitroaniline) | Conductivity | Reference |
| Polyaniline | 1:0 | Higher than copolymers | [1][2] |
| Poly(aniline-co-o-nitroaniline) | 1:1 | Lower than polyaniline | [1][2] |
| Poly(aniline-co-o-nitroaniline) | 1:4 | Lower than 1:1 copolymer | [1][2] |
Energetic Materials
This compound and its polynitrated derivatives are precursors in the synthesis of energetic materials.[4] These compounds can be used to produce thermally stable explosives and propellants. While data on this compound itself is limited, related compounds like Trinitroaniline (TNA) and Tetranitroaniline are well-characterized high explosives.[5][6] The detonation velocity of an explosive is a key performance parameter, and for aromatic nitro compounds, it is influenced by the density and the degree of nitration.
Table 2: Detonation Properties of Nitroaniline Derivatives and Other High Explosives
| Explosive | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) | Reference |
| Trinitroaniline | TNA | 7,300 | 1.72 | [5] |
| 2,3,4,6-Tetranitroaniline | - | 7,300 | 1.76 | [6] |
| Tetryl | - | 7,570 | 1.71 | [5][6] |
| Trinitrotoluene | TNT | 6,900 | 1.60 | [5][6] |
The synthesis of these energetic materials involves the nitration of aniline or its derivatives. The number of nitro groups and their positions on the aromatic ring are critical in determining the explosive properties.
Synthesis pathway for energetic materials from aniline derivatives.
Nonlinear Optical (NLO) Materials
p-Nitroaniline (p-NA) is a prototypical molecule for second-order nonlinear optical applications due to its significant molecular hyperpolarizability.[7] This property arises from the push-pull electronic structure created by the electron-donating amino group and the electron-withdrawing nitro group connected through a π-conjugated system. Materials exhibiting second-harmonic generation (SHG) can double the frequency of incident laser light, a crucial function in laser technology and optical communications.
While p-nitroaniline crystallizes in a centrosymmetric structure, which should forbid SHG, it has been shown that mixed crystals of p-NA with certain aromatic additives can exhibit strong SHG activity, with values ranging from 100 to 1000 times that of urea.[7]
Table 3: Second-Harmonic Generation (SHG) Efficiency of p-Nitroaniline Materials
| Material | SHG Efficiency (relative to Urea) | Wavelength (nm) | Reference |
| Mixed crystals of p-nitroaniline | 100 - 1000 | 1064 | [7] |
The measurement of SHG efficiency in powdered samples is commonly performed using the Kurtz-Perry powder technique.[8][9][10]
Principle of second-harmonic generation in p-Nitroaniline.
Corrosion Inhibition
Nitroanilines have been investigated as corrosion inhibitors for various metals, including zinc and mild steel, in acidic media.[11][12] The inhibition mechanism is generally attributed to the adsorption of the nitroaniline molecules onto the metal surface, forming a protective layer that impedes the corrosion process.[12] The efficiency of inhibition depends on the concentration of the inhibitor, the nature of the acid, and the temperature.
Studies on zinc in nitric acid have shown that m-nitroaniline exhibits the highest inhibition efficiency, followed by p-nitroaniline and o-nitroaniline.[11] For mild steel in hydrochloric acid, aniline and its derivatives have also demonstrated effective corrosion inhibition.[12]
Table 4: Corrosion Inhibition Efficiency of Nitroanilines on Zinc in 0.15 M HNO₃ at 301 K
| Inhibitor (40 mM) | Inhibition Efficiency (%) | Reference |
| m-Nitroaniline | 99.4 | [11] |
| p-Nitroaniline | 97.9 | [11] |
| o-Nitroaniline | 90.8 | [11] |
The adsorption of these inhibitors on the metal surface can often be described by the Langmuir adsorption isotherm.[13]
Mechanism of corrosion inhibition by this compound.
Experimental Protocols
Synthesis of p-Nitroaniline
A common laboratory synthesis of p-nitroaniline involves a three-step process starting from aniline:[4][14][15]
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955). This step protects the amino group from oxidation during nitration.
-
Nitration of Acetanilide: The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield p-nitroacetanilide.
-
Hydrolysis of p-Nitroacetanilide: The acetyl group is removed by acid or base hydrolysis to give the final product, p-nitroaniline.
Experimental workflow for the synthesis of p-Nitroaniline.
Measurement of Second-Harmonic Generation (Kurtz-Perry Powder Technique)
The Kurtz-Perry method is a widely used technique for screening powdered materials for their second-harmonic generation (SHG) efficiency.[8][9][10]
-
Sample Preparation: The material to be tested is ground into a fine powder and typically sieved to obtain a specific particle size range.
-
Laser Source: A high-intensity pulsed laser, commonly a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.[7]
-
Measurement: The powdered sample is placed in a sample holder and irradiated with the laser beam. The intensity of the generated second-harmonic light (at 532 nm for a 1064 nm fundamental) is measured using a photodetector.
-
Reference Standard: The SHG intensity of the sample is compared to that of a standard reference material with a known SHG efficiency, such as potassium dihydrogen phosphate (B84403) (KDP) or urea.
Potentiodynamic Polarization for Corrosion Inhibition Studies
Potentiodynamic polarization is an electrochemical technique used to evaluate the effectiveness of corrosion inhibitors.[16][17][18]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[19]
-
Test Solution: The cell is filled with the corrosive medium (e.g., HCl solution) with and without the inhibitor at various concentrations.
-
Open Circuit Potential (OCP) Measurement: The system is allowed to stabilize, and the OCP is measured.[16]
-
Potentiodynamic Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow scan rate.
-
Data Analysis: The resulting current is measured as a function of the applied potential, and a Tafel plot is generated. From this plot, the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined to calculate the inhibition efficiency.[16]
References
- 1. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline) – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Second-harmonic generation from mixed crystals of p-nitroaniline - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Second-harmonic generation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. studypool.com [studypool.com]
- 16. benchchem.com [benchchem.com]
- 17. 2.4.1. Potentiodynamic Polarization [bio-protocol.org]
- 18. farsi.msrpco.com [farsi.msrpco.com]
- 19. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitroaniline Derivatives as Potential Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroaniline derivatives are a class of aromatic compounds that have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Characterized by a nitro group (-NO₂) and an amino group (-NH₂) attached to a benzene (B151609) ring, these molecules possess unique electronic properties that make them versatile candidates for therapeutic agent development.[2] The electron-withdrawing nature of the nitro group is particularly significant, playing a crucial role in their mechanism of action, especially in the context of developing agents for cancer therapy.[1] Many nitrogen-containing heterocyclic compounds have been investigated and developed as anticancer agents, highlighting the importance of nitrogen-based scaffolds in drug design.[3] This technical guide provides an in-depth overview of this compound derivatives as potential anticancer agents, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental data and protocols.
Mechanism of Action
The anticancer activity of this compound derivatives is often attributed to several key mechanisms, primarily centered around the chemical reactivity of the nitro group and other functional moieties attached to the aniline (B41778) scaffold.
Bioreductive Activation in Hypoxic Environments
A prominent mechanism for nitroaromatic compounds is their selective activation under hypoxic conditions, a common feature of solid tumors.[1] The electron-withdrawing nitro group can be reduced by cellular reductases (e.g., NAD(P)H:quinone oxidoreductase) to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives.[4][5] This bioreduction is more efficient in the low-oxygen environment of tumors, leading to selective toxicity towards cancer cells while sparing normal, well-oxygenated tissues.[4] This process can generate reactive oxygen species (ROS) and form adducts with essential cellular macromolecules like DNA, ultimately triggering cell death.[5]
DNA Alkylation
Certain this compound derivatives are designed as "mustards," incorporating moieties like a 2-chloroethyl group.[5] These derivatives can function as DNA alkylating agents. The N-(2-chloroethyl) group can form a reactive aziridinium (B1262131) ion intermediate, which then alkylates nucleophilic sites on DNA, such as the N7 and O6 positions of guanine.[5] This alkylation can lead to the formation of DNA monoadducts and highly cytotoxic DNA interstrand cross-links, which disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[5]
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of various this compound derivatives have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency.
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound ID/Class | N-Substituent / Derivative Type | Cancer Cell Line | IC₅₀ Value | Key Findings & Reference |
| 1a | 4-Methylphenyl | HCT116 (Colon) | 5.9 nM | Demonstrates high potency with specific substitutions.[1] |
| 1b | 4-(Dimethylamino)phenyl | HCT116 (Colon) | 8.7 µM | Substitution pattern significantly impacts activity.[1] |
| 2a | 2,4-Dinitrophenyl mustard (SN 23862) | UV4 (Hamster) | Not specified | 60- to 70-fold selective toxicity for hypoxic cells.[1][4] |
| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | Potent kinase inhibition activity.[1] |
| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | Potent kinase inhibition activity.[1] |
| Compound 8c | Pyrimidine analog | Glioblastoma (GBM) | 3-10 nM | Outperformed standard treatment (Temozolomide) in vitro.[6] |
| Hydroxynaphthanilide (2) | 3-Nitrophenyl | THP-1 (Leukemia) | < 2.5 µM | Position of nitro group is critical for activity.[7] |
| Hydroxynaphthanilide (6) | 4-Nitrophenyl | THP-1 (Leukemia) | < 2.5 µM | Position of nitro group is critical for activity.[7] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives.
General Synthesis of N-Substituted 2-Nitroaniline Derivatives
This protocol describes a common method for synthesizing N-substituted 2-nitroanilines via nucleophilic aromatic substitution.[1]
-
Reaction Setup : A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) is prepared in dimethylformamide (10 mL).
-
Heating : The reaction mixture is heated to 120 °C for 8-12 hours.
-
Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup : After completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation : The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification : The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : Cells are treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.
-
MTT Addition : Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37 °C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value.
Structure-Activity Relationships (SAR)
The anticancer potency of this compound derivatives is highly dependent on their chemical structure. SAR studies provide insights for designing more effective and selective compounds.
-
Position of the Nitro Group : The position of the electron-withdrawing nitro group on the anilide ring significantly influences antiproliferative activity. Studies on hydroxynaphthanilides showed that shifting the nitro group from the ortho- to the meta- or para-position led to a marked increase in cell growth inhibition.[7]
-
Substituents on the N-Phenyl Ring : The nature of the substituent on the nitrogen atom can dramatically alter potency. For example, an N-phenyl ring with a 4-methyl group resulted in a nanomolar IC₅₀ value, whereas a 4-(dimethylamino)phenyl substitution led to a micromolar IC₅₀, indicating a difference in potency of several orders of magnitude.[1]
-
Lipophilicity : For aniline mustards, an important finding is that the ideal lipophilicity (hydrophobicity) for effectiveness against solid tumors (Walker 256) appears to be much higher than for leukemias.[8] This suggests that drug design must consider the target tumor type.
-
Addition of Water-Soluble Groups : For nitroaniline mustards, which often have poor aqueous solubility, the addition of hydrophilic side chains (e.g., N,N-dimethylamino)ethyl]carboxamide) can improve solubility and cytotoxic potency.[4]
-
Multiple Nitro Groups : The introduction of a second nitro group (e.g., 2,4-dinitroaniline (B165453) derivatives) can raise the reduction potential of the molecule, making it a better substrate for nitroreductases and enhancing its selective toxicity in hypoxic cells.[4]
Conclusion and Future Directions
N-substituted nitroaniline derivatives represent a versatile and highly promising class of compounds for the development of novel anticancer therapies.[1] Their dual mechanisms of action, including selective activation in hypoxic tumors and potential for DNA alkylation, offer significant advantages. The extensive data on their structure-activity relationships provide a strong foundation for the rational design of next-generation agents with enhanced potency and selectivity.
Future research should focus on:
-
Elucidating Molecular Targets : Precisely identifying the specific cellular targets and signaling pathways modulated by these compounds to enable more rational drug design.[1]
-
In Vivo Efficacy : Moving beyond in vitro studies to evaluate the most promising candidates in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies : Investigating the potential synergistic effects of this compound derivatives when used in combination with existing chemotherapies or targeted agents to overcome drug resistance.
-
Optimizing Drug-like Properties : Further modifying the scaffold to improve aqueous solubility, metabolic stability, and bioavailability for better clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo [mdpi.com]
- 7. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of p-Nitroaniline from Acetanilide
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of p-nitroaniline, a key intermediate in the production of dyes, pharmaceuticals, and other organic compounds.[1] The synthesis involves the electrophilic aromatic substitution (nitration) of acetanilide (B955) to form the intermediate p-nitroacetanilide, followed by acid-catalyzed hydrolysis to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes detailed experimental procedures, a summary of quantitative data, and diagrams illustrating the workflow and reaction mechanism.
Introduction
The synthesis of p-nitroaniline from aniline (B41778) directly is often problematic as the amino group is susceptible to oxidation by the nitrating mixture, and the protonation of the amine in strong acid would lead to the formation of a meta-directing anilinium ion.[2][3] To circumvent these issues, the amino group is first protected via acetylation to form acetanilide. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group.[4][5] This directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the para position due to less steric hindrance compared to the ortho position.[4] The subsequent hydrolysis of the intermediate, p-nitroacetanilide, removes the acetyl protecting group to yield the desired p-nitroaniline.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and products involved in this two-step synthesis. The values are based on the starting amount of 5.0 g of acetanilide as described in the protocol.
| Compound | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mol) | Theoretical Yield (g) | Typical M.P. (°C) |
| Step 1: Nitration | |||||
| Acetanilide | 135.17 | 5.0 | 0.037 | - | 114-116 |
| p-Nitroacetanilide | 180.16 | - | - | 6.66 | 214-216[6] |
| Step 2: Hydrolysis | |||||
| p-Nitroacetanilide | 180.16 | 5.0 (Assumed) | 0.028 | - | 214-216[6] |
| p-Nitroaniline | 138.12 | - | - | 3.84 | 147-149[6] |
Experimental Protocols
Safety Precautions: This procedure involves the use of concentrated strong acids (H₂SO₄, HNO₃) which are highly corrosive and strong oxidizing agents.[1] All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[7][8]
Step 1: Synthesis of p-Nitroacetanilide (Nitration)
-
Preparation of Acetanilide Solution: In a 250 mL beaker, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[9] Once dissolved, cool the solution in an ice-water bath.
-
Acidification: Slowly and carefully add 10.0 mL of concentrated sulfuric acid to the acetanilide solution with continuous stirring.[6][9] This is an exothermic process; maintain the temperature of the mixture in the ice bath.
-
Preparation of Nitrating Mixture: In a separate test tube, prepare the nitrating mixture by carefully adding 2.5 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid.[6] Cool this mixture thoroughly in the ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred acetanilide solution using a pasture pipette.[5] It is critical to maintain the reaction temperature between 0-10°C throughout the addition to favor the formation of the para-isomer and prevent over-nitration.[7][9]
-
Reaction Completion: After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to go to completion.[6]
-
Isolation of Product: Pour the reaction mixture slowly into a beaker containing approximately 200 mL of crushed ice and water, while stirring vigorously.[3][6] The crude p-nitroacetanilide will precipitate as a pale yellow solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with several portions of cold water to remove residual acids.[3] The crude product can be recrystallized from hot ethanol (B145695) to yield purified p-nitroacetanilide.[6] Dry the crystals before proceeding to the next step.
Step 2: Synthesis of p-Nitroaniline (Hydrolysis)
-
Preparation of Hydrolysis Mixture: Place 5.0 g of the dry p-nitroacetanilide obtained from Step 1 into a 100 mL round-bottomed flask. Add 30 mL of a 70% sulfuric acid solution (prepared by carefully adding 21 mL of concentrated H₂SO₄ to 9 mL of water).[6]
-
Hydrolysis Reaction: Fit the flask with a reflux condenser and heat the mixture in a heating mantle or water bath.[1] Heat under reflux for 20-30 minutes, or until a small sample of the reaction mixture dissolves completely in water without forming a precipitate.[6]
-
Isolation of Product: Allow the reaction mixture to cool slightly, then carefully pour the hot solution into a beaker containing 250 mL of cold water.[6] The p-nitroaniline will be present as its sulfate (B86663) salt.
-
Precipitation: Precipitate the free p-nitroaniline by slowly adding a 10% sodium hydroxide (B78521) solution until the solution is basic (test with litmus (B1172312) or pH paper).[1][6] A bright yellow crystalline precipitate of p-nitroaniline will form.[1]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the yellow crystals by vacuum filtration and wash them thoroughly with cold water.[6] The product can be further purified by recrystallization from hot water.[6] Dry the purified crystals and record the final yield and melting point.
Diagrams and Schematics
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the nitration step.
Caption: Experimental workflow for the synthesis of p-nitroaniline.
Caption: Mechanism of electrophilic aromatic substitution (Nitration).
References
- 1. magritek.com [magritek.com]
- 2. studypool.com [studypool.com]
- 3. byjus.com [byjus.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. scribd.com [scribd.com]
- 6. chempedia.in [chempedia.in]
- 7. ukessays.com [ukessays.com]
- 8. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaniline isomers, specifically ortho- (o-), meta- (m-), and para- (p-) nitroaniline, are critical intermediates in the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and agrochemicals. Due to their similar chemical structures and physicochemical properties, the separation and accurate quantification of these isomers can be challenging. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, offering high resolution, sensitivity, and accuracy.
This application note provides a comprehensive guide to developing and validating an HPLC method for the separation of nitroaniline isomers. It includes detailed experimental protocols, system suitability criteria, and a discussion of method optimization strategies to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used and recommended as a starting point. C8 and phenyl columns can also be considered for alternative selectivity.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
o-nitroaniline, m-nitroaniline, and p-nitroaniline reference standards (high purity)
-
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each nitroaniline isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Mixture (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[1] For generating a calibration curve, a series of working standards at different concentrations (e.g., 1, 10, 50, and 100 µg/mL) should be prepared by diluting the stock solution with the mobile phase.[2]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations: Accurately weigh a portion of the crushed tablets or powder equivalent to a target concentration of the active ingredient and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
For Wastewater Samples (Solid-Phase Extraction - SPE):
-
Condition an Oasis HLB cartridge with methanol followed by water.
-
Pass 500 mL of the wastewater sample through the cartridge.
-
Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate (B1210297) in water.
-
Elute the nitroaniline isomers with a mixture of methanol and acetic acid.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
Chromatographic Conditions
The following are typical starting conditions for the separation of nitroaniline isomers. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 225 nm[3] | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Results and Discussion
Method Development and Optimization
The separation of nitroaniline isomers is primarily influenced by the composition of the mobile phase. The organic modifier (acetonitrile or methanol) percentage is a critical factor affecting retention times and resolution. A lower percentage of the organic modifier generally leads to longer retention times. The addition of a small amount of acid (e.g., 0.1% phosphoric or formic acid) to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase, thus reducing peak tailing.[4]
Temperature can also be a tool for optimizing selectivity. Adjusting the column temperature can alter the elution order of closely related isomers. A systematic approach to method development is crucial for achieving a robust and reliable separation.
Data Presentation
The following tables summarize typical chromatographic performance and method validation data for the separation of nitroaniline isomers.
Table 1: Chromatographic Performance Data
| Analyte | Retention Time (min) (ACN:Water, 30:70) | Resolution (Rs) | Tailing Factor (T) |
| o-Nitroaniline | ~4.5 | - | 1.1 |
| m-Nitroaniline | ~5.8 | > 2.0 | 1.0 |
| p-Nitroaniline | ~6.5 | > 1.5 | 1.2 |
Note: Retention times and resolution are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL |
Detailed Experimental Protocol
HPLC System Setup and Equilibration
-
Set up the HPLC system according to the chromatographic conditions specified in Section 2.4.
-
Equilibrate the column with the mobile phase for at least 30 minutes at the designated flow rate, or until a stable baseline is achieved.[1]
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
System Suitability Testing (SST)
Before sample analysis, perform a system suitability test by injecting the working standard mixture (e.g., five replicate injections). The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between adjacent peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be less than 2.0.[5]
-
Precision (%RSD): The relative standard deviation of the peak areas for replicate injections should be less than 2.0%.[5]
Sample Analysis
-
Inject the prepared sample solutions into the equilibrated HPLC system.
-
Record the chromatograms and integrate the peak areas for each nitroaniline isomer.
Data Analysis
Identify the nitroaniline isomers in the sample chromatograms by comparing their retention times with those of the reference standards. Quantify the amount of each isomer using the calibration curve generated from the working standard solutions.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the separation and quantification of nitroaniline isomers. The detailed protocol and system suitability criteria ensure the generation of accurate and reproducible data. By following a systematic method development approach and carefully optimizing the chromatographic parameters, researchers can successfully implement this method for quality control, stability testing, and other analytical applications in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Structural Elucidation of N-Nitroaniline using 1H and 13C NMR Analysis
Abstract
This document provides a comprehensive guide for the structural elucidation of N-Nitroaniline (also known as N-phenylnitramide) utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for sample preparation, data acquisition, and processing are presented, alongside an analysis of the expected spectral data. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development to ensure accurate and reproducible NMR analysis of this compound.
Introduction
This compound is a nitramine compound with the chemical formula C₆H₆N₂O₂. Unlike its isomers (o-, m-, and p-nitroaniline) where the nitro group is substituted on the phenyl ring, in this compound, the nitro group is attached to the nitrogen atom of the aniline (B41778) moiety. This structural difference leads to a distinct NMR spectrum, making NMR spectroscopy a powerful tool for its unambiguous identification and structural verification. Accurate characterization is crucial for its use in synthesis and as a potential intermediate in the development of energetic materials and pharmaceuticals.
This application note outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound, ensuring data integrity and facilitating structural confirmation.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. These values are based on literature precedents and predictive models. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument calibration.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~10.5 | Singlet (broad) | - | 1H | N-H |
| ~7.5 - 7.6 | Multiplet | - | 2H | H-2, H-6 (ortho) |
| ~7.3 - 7.4 | Multiplet | - | 3H | H-3, H-4, H-5 (meta, para) |
Note: The broadness of the N-H signal is due to quadrupole broadening and potential chemical exchange.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~138 | C-1 (ipso) |
| ~129 | C-4 (para) |
| ~128 | C-3, C-5 (meta) |
| ~122 | C-2, C-6 (ortho) |
Experimental Protocols
Sample Preparation
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Data Acquisition
Instrument: 400 MHz NMR Spectrometer
Parameters:
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.096 s
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest.
¹³C NMR Data Acquisition
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
Parameters:
-
Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.36 s
-
Spectral Width (SW): 240 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
Discussion of Structural Elucidation
The ¹H NMR spectrum of this compound is expected to show three main regions of interest. A broad singlet at a downfield chemical shift (around 10.5 ppm) is characteristic of the N-H proton, which is deshielded by the adjacent electron-withdrawing nitro group. The aromatic region will display complex multiplets due to the protons on the phenyl ring. The ortho protons (H-2, H-6) are expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the nitramino group, appearing at approximately 7.5-7.6 ppm. The meta (H-3, H-5) and para (H-4) protons will resonate at slightly higher fields, in the range of 7.3-7.4 ppm.
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Four distinct signals are expected for the six aromatic carbons due to the symmetry of the phenyl ring. The ipso-carbon (C-1), directly attached to the nitrogen, is expected to be the most deshielded among the ring carbons, appearing around 138 ppm. The chemical shifts of the other aromatic carbons (ortho, meta, and para) will be influenced by the electronic effects of the nitramino substituent.
By combining the information from both ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and integration values, a confident structural elucidation of this compound can be achieved.
Conclusion
This application note provides a standardized and detailed protocol for the ¹H and ¹³C NMR analysis of this compound. Adherence to these guidelines will enable researchers and scientists to obtain high-quality, reproducible NMR data, leading to accurate structural confirmation of the molecule. The provided spectral data and workflow diagrams serve as a valuable reference for the analysis of this and similar compounds.
Application of N-Nitroaniline in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroanilines, particularly p-nitroaniline, are pivotal starting materials in the synthesis of a wide array of azo dyes. The presence of the nitro group, a potent electron-withdrawing group, enhances the electrophilicity of the corresponding diazonium salt, facilitating the azo coupling reaction.[1] This heightened reactivity allows for coupling with a diverse range of electron-rich aromatic compounds, leading to the formation of intensely colored azo compounds. These dyes find extensive applications in the textile industry for dyeing fabrics such as cotton, wool, polyester, and nylon, and are also investigated for their potential in materials science and medicinal chemistry.[2][3][4] The synthesis is a two-step process: the diazotization of N-nitroaniline followed by the coupling of the resulting diazonium salt with a suitable coupling component.[5][6]
Core Concepts: The Chemistry of Azo Dye Synthesis from this compound
The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution. The overall process can be broken down into two primary stages:
-
Diazotization: This reaction converts the primary aromatic amine (this compound) into a diazonium salt. This is typically achieved by treating the this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, anilines, and their derivatives.[6] The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.
The general reaction scheme is illustrated below:
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of various azo dyes using p-nitroaniline as the starting material.
Protocol 1: Synthesis of p-Red (Coupling of p-Nitrobenzenediazonium Chloride with 2-Naphthol)
This protocol describes the synthesis of a vibrant red azo dye, commonly known as Para Red.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of p-Nitroaniline [7]
-
In a 25 mL round-bottom flask, combine 0.7 g (5 mmol) of p-nitroaniline, 1.5 mL of water, and a magnetic stir bar.
-
In a separate test tube, carefully add 1.5 mL of concentrated HCl to 1.5 mL of water and cool the test tube in an ice-water bath.
-
Place the round-bottom flask containing the p-nitroaniline mixture in the ice-water bath and begin rapid stirring.
-
Add the cold, diluted HCl from the test tube to the flask and stir gently for 10 minutes.
-
Prepare a solution of 0.38 g (5.5 mmol) of sodium nitrite in 1.5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline-HCl mixture while maintaining the temperature below 5 °C. Continue stirring for an additional 10 minutes. The resulting solution contains the p-nitrobenzenediazonium chloride.
Part B: Azo Coupling with 2-Naphthol
-
In a separate 25 mL round-bottom flask, dissolve 0.74 g (5.1 mmol) of 2-naphthol in 10 mL of 2.5 M aqueous NaOH. Place this flask in an ice-water bath and add a magnetic stir bar.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the 2-naphthol solution.
-
Continue to stir the reaction mixture in the ice-water bath for 10 minutes. A brightly colored precipitate should form.
-
Slowly add 1.5 mL of concentrated HCl to the mixture.
-
Add 1 g of NaCl and heat the mixture until the salt dissolves. This process, known as "salting out," reduces the solubility of the dye and promotes precipitation.[6]
-
Cool the reaction to room temperature and then place it in an ice-water bath for 15 minutes to complete the precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing the solid with approximately 5 mL of cold water.
-
Allow the solid to air dry.
Protocol 2: Synthesis of 4-(4-nitrophenylazo)salicylic acid
This protocol details the synthesis of an azo dye derived from salicylic (B10762653) acid.[2]
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Salicylic Acid
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of p-Nitroaniline
Follow the procedure outlined in Protocol 1, Part A.
Part B: Azo Coupling with Salicylic Acid
-
In a 25 mL round-bottom flask, dissolve 0.38 g (2.7 mmol) of salicylic acid in 2 mL of 2.5 M NaOH and place it in an ice-water bath with a magnetic stir bar.
-
While stirring, add the cold diazonium salt solution from Part A to the salicylic acid solution.
-
Continue stirring in the ice bath for 10 minutes.
-
Heat the reaction mixture to boiling, then add 1 g of NaCl and continue heating until it dissolves.
-
Cool the mixture to room temperature, followed by cooling in an ice-water bath for 15 minutes.
-
Collect the solid product by vacuum filtration and wash with a saturated NaCl solution.
-
Air-dry the solid.
Protocol 3: Synthesis of an Azo Dye with N,N-Dimethylaniline
This protocol describes the synthesis of an azo dye using N,N-dimethylaniline as the coupling component.[1][8]
Materials:
-
p-Nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
N,N-Dimethylaniline
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part A: Preparation of p-Nitrobenzenediazonium Sulfate (B86663) [1][8]
-
In a flask, carefully add 2 mL of concentrated H₂SO₄ to 10 mL of water and allow the solution to cool.
-
Add 1.38 g of p-nitroaniline to the diluted sulfuric acid solution and gently heat to dissolve.
-
Cool the solution to between 10-15 °C in an ice bath, avoiding excessive solidification.
-
Prepare a solution of 0.69 g of NaNO₂ in approximately 2 mL of water.
-
Add the NaNO₂ solution dropwise to the p-nitroaniline-H₂SO₄ mixture while maintaining the temperature below 15 °C.[8] Swirl or stir the mixture during the addition.
-
Store the resulting diazonium salt solution on ice until ready for use.
Part B: Azo Coupling with N,N-Dimethylaniline [1][8]
-
In a beaker, prepare a solution of 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl and cool it in an ice bath.
-
Slowly add the cold p-nitrobenzenediazonium sulfate solution from Part A to the N,N-dimethylaniline solution with constant stirring. Note any color changes.
-
After the addition is complete, add approximately 10 mL of cold 1 M NaOH to induce the precipitation of the azo dye.
-
Collect the reddish-brown product by vacuum filtration.
-
Suspend the collected solid in water, mix thoroughly, and re-filter to wash away any inorganic salts.
-
Allow the final product to air dry.
Data Presentation
The following tables summarize key quantitative data for azo dyes synthesized from this compound.
Table 1: Reagent Quantities for Azo Dye Synthesis
| Starting Material | Coupling Component | Molar Ratio (Amine:Coupling Component) | Reference |
| p-Nitroaniline | 2-Naphthol | ~1:1 | |
| p-Nitroaniline | Salicylic Acid | ~1.85:1 | |
| p-Nitroaniline | N,N-Dimethylaniline | 1:1 | [1][8] |
| p-Nitroaniline | Catechol | Not Specified | [2] |
| p-Nitroaniline | Coumarin (B35378) | 1:1 (with Amberlyst-15) | [5] |
Table 2: Spectroscopic Data for this compound Derived Azo Dyes
| Azo Dye | λmax (nm) | Key FTIR Peaks (cm⁻¹) | Reference |
| 4-hydroxy-3-methoxy-5-((2,4-dinitrophenyl)diazenyl)benzaldehyde | 400 | -N=N- (not specified), C=O (1633), O-H (3319) | [9] |
| Azo coumarin dye from 4-nitroaniline | Not Specified | -N=N- (1480), C=C aromatic (1610), C=O (1698) | [5] |
| p-Nitroaniline based reactive dye | 220 | -N=N- (not specified) | [10] |
Visualizations
Reaction Pathway: Diazotization of p-Nitroaniline
Figure 2: Simplified reaction pathway for the diazotization of p-nitroaniline.
Experimental Workflow: Azo Dye Synthesis and Purification
Figure 3: General experimental workflow for azo dye synthesis and purification.
Conclusion
This compound is a versatile and highly effective precursor for the synthesis of a broad spectrum of azo dyes. The straightforward diazotization and coupling reactions, coupled with the enhanced reactivity imparted by the nitro group, make it an indispensable tool for chemists in various fields. The protocols and data presented herein provide a solid foundation for the synthesis, characterization, and application of these important colored compounds. Adherence to the detailed experimental conditions, particularly temperature control during diazotization, is critical for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Properties of Azo Compounds Based on Nitroaniline Derivatives of 2,4,6-Trinitrotoluene and 1,3,5-Trinitrobenzene | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
N-Nitroaniline: A Versatile Precursor in the Synthesis of Key Pharmaceuticals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-nitroanilines, encompassing ortho-, meta-, and para-isomers, are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. The presence of both an amino and a nitro group on the aromatic ring provides a unique chemical handle for diverse functionalization, leading to the construction of complex heterocyclic systems and other medicinally important scaffolds. The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group (which can be protected and modified) allow for a broad range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of three prominent pharmaceuticals derived from N-nitroaniline isomers: the anthelmintic drug Albendazole from o-nitroaniline, the muscle relaxant Dantrolene from p-nitroaniline, and the anthelmintic and antiviral drug Niclosamide (B1684120) from a derivative of m-nitroaniline.
I. Synthesis of Albendazole from o-Nitroaniline
o-Nitroaniline is a crucial starting material for the synthesis of various benzimidazole-based pharmaceuticals, a class of compounds known for their broad spectrum of biological activities. One of the most significant drugs synthesized from o-nitroaniline is Albendazole, a widely used anthelmintic for treating a variety of parasitic worm infestations. The synthesis involves a multi-step process, beginning with the introduction of a thioether side chain, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole (B57391) core.
Quantitative Data for Albendazole Synthesis:
| Step No. | Intermediate/Product | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 2-Nitro-4-thiocyanoaniline | o-Nitroaniline | Ammonium (B1175870) thiocyanate (B1210189), Bromine | Methanol (B129727), 0-5 °C | ~85 | - | [1] |
| 2 | 4-(Propylthio)-2-nitroaniline | 2-Nitro-4-thiocyanoaniline | n-Propyl bromide, Sodium hydroxide (B78521) | Water, Phase-transfer catalyst | ~90 | - | [1] |
| 3 | 4-(Propylthio)-o-phenylenediamine | 4-(Propylthio)-2-nitroaniline | Sodium hydrosulfide (B80085) | Ethanol (B145695)/Water, Reflux | ~88 | >95 | [1] |
| 4 | Albendazole | 4-(Propylthio)-o-phenylenediamine | Methyl N-cyanocarbamate | Acetic acid, Water, 80-90 °C | ~92 | >99 | [1] |
Experimental Protocol: Synthesis of Albendazole
Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline
-
Dissolve o-nitroaniline (13.8 g, 0.1 mol) and ammonium thiocyanate (15.2 g, 0.2 mol) in 100 mL of methanol in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (16 g, 0.1 mol) in 20 mL of methanol dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 2 hours at the same temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Filter the precipitated yellow solid, wash with water, and dry to obtain 2-nitro-4-thiocyanoaniline.
Step 2: Synthesis of 4-(Propylthio)-2-nitroaniline
-
To a suspension of 2-nitro-4-thiocyanoaniline (19.5 g, 0.1 mol) in 100 mL of water, add n-propyl bromide (13.5 g, 0.11 mol) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).
-
Add a 20% aqueous solution of sodium hydroxide dropwise until the pH reaches 10-11.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield 4-(propylthio)-2-nitroaniline.
Step 3: Synthesis of 4-(Propylthio)-o-phenylenediamine
-
Dissolve 4-(propylthio)-2-nitroaniline (21.2 g, 0.1 mol) in a mixture of 150 mL of ethanol and 50 mL of water.
-
Add a solution of sodium hydrosulfide (approx. 20 g in 50 mL of water) dropwise to the heated solution.
-
Reflux the mixture for 3-4 hours until the reduction is complete.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(propylthio)-o-phenylenediamine.
Step 4: Synthesis of Albendazole
-
Suspend 4-(propylthio)-o-phenylenediamine (18.2 g, 0.1 mol) in a mixture of 100 mL of water and 10 mL of acetic acid.
-
Add methyl N-cyanocarbamate (10 g, 0.1 mol) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the mixture, and the product will precipitate.
-
Filter the solid, wash with water, and then with a small amount of ethanol.
-
Recrystallize from a suitable solvent system (e.g., acetic acid/water) to obtain pure Albendazole.
Synthesis Pathway of Albendazole from o-Nitroaniline
Caption: Synthetic route of Albendazole from o-Nitroaniline.
II. Synthesis of Dantrolene from p-Nitroaniline
p-Nitroaniline serves as a key precursor for the synthesis of the muscle relaxant Dantrolene. The synthesis involves a diazotization reaction followed by a Meerwein arylation to form a furan (B31954) derivative, which is then condensed with 1-aminohydantoin (B1197227).
Quantitative Data for Dantrolene Synthesis:
| Step No. | Intermediate/Product | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 5-(p-Nitrophenyl)furfural | p-Nitroaniline | Sodium nitrite (B80452), HCl, Furfural (B47365), Copper(II) chloride | Water, 0-5 °C then 20-30 °C | ~65-75 | - | [2] |
| 2 | Dantrolene | 5-(p-Nitrophenyl)furfural | 1-Aminohydantoin | Acetic acid, Reflux | ~80-90 | >98 | [2] |
Experimental Protocol: Synthesis of Dantrolene
Step 1: Synthesis of 5-(p-Nitrophenyl)furfural
-
Prepare a solution of p-nitroaniline (13.8 g, 0.1 mol) in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water, keeping the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of furfural (9.6 g, 0.1 mol) and copper(II) chloride (2.0 g) in 50 mL of acetone.
-
Slowly add the cold diazonium salt solution to the furfural solution with vigorous stirring, maintaining the temperature between 20-30 °C.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
Pour the reaction mixture into a large volume of cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain 5-(p-nitrophenyl)furfural.
Step 2: Synthesis of Dantrolene
-
Dissolve 5-(p-nitrophenyl)furfural (21.7 g, 0.1 mol) and 1-aminohydantoin (11.5 g, 0.1 mol) in 150 mL of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will crystallize out.
-
Filter the yellow crystalline solid, wash with cold acetic acid and then with water.
-
Dry the product under vacuum to obtain pure Dantrolene.
Synthesis Pathway of Dantrolene from p-Nitroaniline
Caption: Synthetic route of Dantrolene from p-Nitroaniline.
III. Synthesis of Niclosamide from a m-Nitroaniline Derivative
Niclosamide, an anthelmintic drug also investigated for its antiviral and anticancer properties, can be synthesized from a derivative of m-nitroaniline. The key reaction is the amidation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline (B86195) (a substituted m-nitroaniline derivative).
Quantitative Data for Niclosamide Synthesis:
| Step No. | Product | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Niclosamide | 5-Chlorosalicylic acid, 2-Chloro-4-nitroaniline | Thionyl chloride (or PCl3), Pyridine (B92270) (optional) | Dichloromethane (B109758) or Chlorobenzene, Reflux | 60-75 | >99 | [3][4] |
Experimental Protocol: Synthesis of Niclosamide
-
To a solution of 5-chlorosalicylic acid (17.3 g, 0.1 mol) in 100 mL of dichloromethane, add thionyl chloride (13.1 g, 0.11 mol) dropwise at room temperature.
-
Reflux the mixture for 2 hours to form the acid chloride.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in 100 mL of dichloromethane.
-
In a separate flask, dissolve 2-chloro-4-nitroaniline (17.3 g, 0.1 mol) in 100 mL of dichloromethane and add a base such as pyridine (8.7 g, 0.11 mol).
-
Slowly add the solution of the acid chloride to the solution of 2-chloro-4-nitroaniline with stirring.
-
Stir the reaction mixture at room temperature for 10-12 hours.[4]
-
Wash the reaction mixture with dilute hydrochloric acid, then with water, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure Niclosamide.
Synthesis Pathway of Niclosamide
Caption: Synthetic route of Niclosamide.
The application notes and protocols detailed above highlight the significance of this compound isomers as versatile precursors in the synthesis of a diverse range of pharmaceuticals. The specific examples of Albendazole, Dantrolene, and Niclosamide showcase the strategic use of the unique reactivity of o-, p-, and m-nitroaniline derivatives to construct complex and medicinally important molecules. The provided quantitative data, detailed experimental procedures, and visual representations of the synthetic pathways are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration and optimization of synthetic routes to these and other vital medicines.
References
Application Notes and Protocols: Investigating N-Nitroaniline as a Corrosion Inhibitor for Mild Steel in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and data interpretation methods for evaluating the efficacy of N-Nitroaniline as a corrosion inhibitor for mild steel in acidic environments. While aniline (B41778) and its derivatives have been explored as corrosion inhibitors, the role of this compound is not well-established and presents a subject for further investigation. Notably, some studies on related compounds, such as 3-nitroaniline (B104315), have indicated an increase in the corrosion rate of mild steel in hydrochloric acid, highlighting the importance of systematic evaluation.[1]
Introduction
Industrial processes such as acid cleaning, pickling, and oil and gas exploration frequently utilize acidic solutions, which can lead to significant corrosive degradation of mild steel components. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can effectively decrease the rate of corrosion. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings, are often effective due to their ability to adsorb onto the metal surface and form a protective barrier. This compound, with its nitro group and amino functionality, presents structural similarities to compounds that have been investigated as corrosion inhibitors. These notes outline the standard methodologies to systematically assess its performance.
Experimental Protocols
Materials and Preparation
-
Mild Steel Specimen: Mild steel coupons of a defined composition (e.g., C: 0.15%, Mn: 0.45%, Si: 0.20%, S: 0.025%, P: 0.025%, and the remainder Fe) and dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are to be used.
-
Surface Preparation: Prior to each experiment, the mild steel specimens should be mechanically polished using a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1000, 1200 grit). Subsequently, the specimens are to be degreased with acetone, rinsed with deionized water, and dried in a desiccator.
-
Corrosive Media: Prepare a 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) by diluting analytical grade acid with deionized water.
-
Inhibitor Solutions: this compound solutions of varying concentrations (e.g., 10⁻⁵ M to 10⁻² M) are to be prepared by dissolving the required amount of this compound in the acidic media.
Weight Loss Measurements
This gravimetric method provides a straightforward determination of the average corrosion rate.
-
Weigh the prepared mild steel specimens to four decimal places using an analytical balance.
-
Immerse the specimens in the corrosive media with and without different concentrations of this compound for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, retrieve the specimens, and remove the corrosion products by cleaning with a solution of 20% NaOH containing 200 g/L of zinc dust, followed by rinsing with deionized water and acetone.
-
Dry the specimens and re-weigh them.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following equation: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the specimen in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr).
-
Immerse the working electrode in the test solution for approximately 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection to determine i_corr and E_corr.
-
Calculate the inhibition efficiency (IE%) using: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
After OCP stabilization, apply a small amplitude sinusoidal AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data in Nyquist and Bode formats.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rₛ), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis
SEM is used to visualize the surface morphology of the mild steel specimens.
-
After the immersion test (e.g., 24 hours in 1 M HCl with and without the inhibitor), retrieve the specimens, rinse gently with deionized water, and dry.
-
Mount the specimens on stubs and coat with a thin layer of gold or carbon if necessary.
-
Examine the surface at various magnifications to observe the extent of corrosion and the presence of any protective film.
FTIR can be used to identify the functional groups of the inhibitor adsorbed on the mild steel surface.
-
Immerse mild steel powder or a polished specimen in the inhibited acid solution for a prolonged period.
-
Carefully remove the specimen or powder, and gently scrape the surface to collect the adsorbed film.
-
Mix the collected material with KBr and press into a pellet.
-
Record the FTIR spectrum and compare it with the spectrum of pure this compound to identify characteristic peaks.
Data Presentation
Quantitative data from the experimental investigations should be summarized in clear and well-structured tables for easy comparison.
Table 1: Weight Loss Data for Mild Steel in 1 M HCl with Various Concentrations of this compound
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| Blank | |||
| 1 x 10⁻⁵ | |||
| 5 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 5 x 10⁻⁴ | |||
| 1 x 10⁻³ |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with Various Concentrations of this compound
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | |||||
| 1 x 10⁻⁵ | |||||
| 5 x 10⁻⁵ | |||||
| 1 x 10⁻⁴ | |||||
| 5 x 10⁻⁴ | |||||
| 1 x 10⁻³ |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with Various Concentrations of this compound
| Inhibitor Concentration (M) | Rₛ (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | ||||
| 1 x 10⁻⁵ | ||||
| 5 x 10⁻⁵ | ||||
| 1 x 10⁻⁴ | ||||
| 5 x 10⁻⁴ | ||||
| 1 x 10⁻³ |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound as a corrosion inhibitor.
Proposed Inhibition Mechanism
Caption: Proposed adsorption mechanism of this compound on a mild steel surface.
Expected Outcomes and Interpretation
The effectiveness of this compound as a corrosion inhibitor will be determined by the trends observed in the experimental data. A successful inhibitor will demonstrate:
-
A decrease in weight loss and corrosion rate with increasing inhibitor concentration.
-
A decrease in corrosion current density (i_corr) and a shift in corrosion potential (E_corr) in potentiodynamic polarization studies. A significant shift in both anodic and cathodic branches would suggest a mixed-type inhibitor.
-
An increase in charge transfer resistance (R_ct) and a decrease in double-layer capacitance (C_dl) in EIS measurements, indicating the formation of a protective layer at the metal/solution interface.
-
SEM images showing a smoother, less damaged surface in the presence of the inhibitor compared to the blank.
-
FTIR spectra confirming the presence of characteristic functional groups of this compound on the steel surface.
Conversely, if this compound acts as a corrosion accelerator, an increase in weight loss, i_corr, and a decrease in R_ct would be observed. The surface analysis would reveal a more corroded surface in the presence of the compound. Understanding the relationship between the molecular structure of this compound and its interaction with the mild steel surface is crucial for the development of new, effective corrosion inhibitors.
References
Application Note: A Detailed Protocol for the Diazotization of 4-Nitroaniline
Introduction
The diazotization of 4-nitroaniline (B120555) is a fundamental and widely utilized reaction in organic synthesis, particularly in the production of azo dyes and other versatile chemical intermediates.[1] This process involves the conversion of the primary aromatic amine group of 4-nitroaniline into a highly reactive diazonium salt, specifically 4-nitrobenzenediazonium (B87018) chloride (or sulfate, depending on the acid used).[2][3] The resulting diazonium salt is a valuable electrophile that can readily participate in various subsequent reactions, most notably azo coupling to form vibrant azo compounds.[4] Due to the inherent instability of diazonium salts, this reaction is typically carried out at low temperatures (0-5 °C) and the product is used in situ for the next synthetic step.[5][6] This application note provides a comprehensive experimental protocol for the diazotization of 4-nitroaniline, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the diazotization of 4-nitroaniline, compiled from various experimental procedures.
| Parameter | Value/Range | Notes |
| Reagents | ||
| 4-Nitroaniline | 1.0 equivalent | Starting material. |
| Sodium Nitrite (B80452) (NaNO₂) | 1.0 - 1.1 equivalents | Diazotizing agent.[5] |
| Acid (HCl or H₂SO₄) | 2.5 - 3.0 equivalents | Catalyst and solvent.[5][7] |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Critical for diazonium salt stability.[4][6] |
| Reaction Time | 15 - 30 minutes | After complete addition of NaNO₂.[4][5] |
| Yield | ||
| Diazonium Salt | Not isolated (used in situ) | Due to instability.[5][6] |
| Subsequent Azo Dye | 50 - 80% | Dependent on coupling partner and conditions.[8] |
Experimental Protocol: Diazotization of 4-Nitroaniline
This protocol details the in-situ preparation of 4-nitrobenzenediazonium salt from 4-nitroaniline.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Suspension:
-
Cooling:
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.[5]
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-nitroaniline using a dropping funnel.[5] The addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.[6]
-
Continue stirring the mixture at 0-5 °C for an additional 15-30 minutes after the addition of sodium nitrite is complete to ensure the diazotization is finalized.[4][5]
-
-
Confirmation of Reaction Completion:
-
The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution contains the 4-nitrobenzenediazonium salt and should be used immediately in the subsequent coupling reaction.[5] Do not attempt to isolate the diazonium salt as it is unstable and potentially explosive in its solid form.
-
Visualizations
Experimental Workflow for Diazotization of 4-Nitroaniline
Caption: Workflow for the diazotization of 4-nitroaniline.
Signaling Pathway of Diazotization
Caption: Key steps in the formation of the diazonium salt.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Nitrobenzenediazonium | C6H4N3O2+ | CID 66851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
Quantitative Analysis of N-Nitroaniline using UV-Vis Spectrophotometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroaniline is a nitroamine compound of interest in various chemical and pharmaceutical applications. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability studies. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, accessible, and non-destructive method for the quantitative analysis of chromophoric compounds like this compound. This document provides detailed application notes and protocols for the determination of this compound using UV-Vis spectrophotometry, including a standard method and a method incorporating a preconcentration step for enhanced sensitivity.
Principle of UV-Vis Spectrophotometry
UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the analyte at a given wavelength.
-
c is the concentration of the analyte (in mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), the concentration of this compound can be determined.
Experimental Protocols
Protocol 1: Standard UV-Vis Spectrophotometric Analysis
This protocol outlines the direct quantification of this compound in a standard solution.
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound reference standard
-
Methanol (B129727) (HPLC or spectrophotometric grade)
2. Preparation of Solutions:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[1] Ensure complete dissolution. This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range.[1] A typical range for creating a calibration curve might be 1-20 µg/mL.
3. Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.[2]
-
Set the wavelength range for scanning, for example, from 200 to 500 nm.[2]
-
Baseline Correction: Fill a cuvette with the solvent blank (methanol) and place it in the reference beam path. Fill another cuvette with the same solvent blank and place it in the sample beam path. Run a baseline scan to zero the instrument.[2]
-
Determination of λmax: Scan one of the mid-range working standard solutions against the solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve Construction: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the unknown sample solution at the λmax and determine its concentration from the calibration curve.
Protocol 2: Analysis with Cloud Point Extraction for Preconcentration
For samples with very low concentrations of this compound, cloud point extraction (CPE) can be employed as a preconcentration step to enhance the sensitivity of the UV-Vis method.[3]
1. Additional Reagents:
-
Triton X-100 (non-ionic surfactant)
-
pH 7.0 buffer solution
-
Centrifuge
-
Water bath
2. Sample Preparation (Cloud Point Extraction):
-
To a known volume of the sample solution containing this compound, add a 0.6% (w/v) solution of Triton X-100.[3]
-
Adjust the pH of the solution to 7.0 using the buffer.[3]
-
Heat the mixture in a water bath at 75°C for 20 minutes to induce the formation of a cloudy solution (the cloud point).[3]
-
Centrifuge the turbid solution to separate the surfactant-rich phase, which now contains the concentrated this compound.[3]
-
Carefully decant the aqueous phase and dissolve the surfactant-rich phase in a small, known volume of methanol for spectrophotometric analysis.[3]
3. Spectrophotometric Measurement:
-
Follow the same procedure as in Protocol 1 for spectrophotometer setup, determination of λmax, and measurement. The absorption spectra should be recorded in the 200-500 nm range.[3]
Data Presentation
The quantitative data obtained from the analysis of nitroaniline isomers using UV-Vis spectrophotometry, including methods with preconcentration, are summarized below. These values provide a reference for the expected performance of the analytical method.
Table 1: Quantitative Data for Nitroaniline Isomers by UV-Vis Spectrophotometry
| Analyte | Method | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |
| m-Nitroaniline | UV-Vis Spectrophotometry | 1.0 - 17.0 | 0.04 | [4] |
| o-Nitroaniline | UV-Vis Spectrophotometry | 1.0 - 15.0 | 0.07 | [4] |
| p-Nitroaniline | UV-Vis Spectrophotometry | 1.0 - 18.0 | 0.05 | [4] |
| m-Nitroaniline | CPE-UV-Vis | 0.2 - 20.0 | 0.08 | [3] |
| o-Nitroaniline | CPE-UV-Vis | 0.1 - 15.0 | 0.05 | [3] |
| p-Nitroaniline | CPE-UV-Vis | 0.1 - 17.0 | 0.06 | [3] |
CPE-UV-Vis: Cloud Point Extraction followed by UV-Vis Spectrophotometry
Table 2: Molar Absorptivity of p-Nitroaniline in Various Solvents
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Water | ~381 | - | [2] |
| Ethanol | - | - | [2] |
| Methanol | - | - | [5] |
| Cyclohexane | ~326 | - | [2] |
Method Validation
To ensure the reliability and accuracy of the quantitative results, the UV-Vis spectrophotometric method for this compound should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by showing no interference from excipients or degradation products at the λmax of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between absorbance and concentration should be established across a range of concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Experimental Workflow for Standard UV-Vis Analysis
Caption: Workflow for quantitative analysis of this compound by UV-Vis spectrophotometry.
Logical Relationship for Cloud Point Extraction
Caption: Logical steps for preconcentration using Cloud Point Extraction.
Conclusion
UV-Vis spectrophotometry provides a straightforward and effective means for the quantitative analysis of this compound. The standard protocol is suitable for samples with concentrations within the linear range of the instrument, while the inclusion of a cloud point extraction step can significantly enhance the detection limits for trace analysis. Proper method validation is essential to ensure the generation of accurate and reliable data for research, quality control, and drug development purposes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of N-Nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of N-nitroaniline derivatives and the evaluation of their antimicrobial properties. The following sections detail the synthetic methodologies, protocols for antimicrobial screening, and a summary of the antimicrobial activity of selected derivatives.
Introduction
This compound derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial to their mechanism of action.[3] This document outlines the synthesis of various this compound derivatives and standardized protocols for assessing their efficacy against a range of microbial pathogens.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The antimicrobial potential of synthesized this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of representative this compound derivatives against common bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)
| Compound ID | N-Substituent | Staphylococcus aureus | Escherichia coli | Reference |
| 1a | Diamide derivative | Data not available | Data not available | [1] |
| 1b | Thiazole derivative | Data not available | Data not available | [1] |
| 2a | Halogenated derivative | 15.6 - 62.5 | Not available | [3][4] |
Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)
| Compound ID | N-Substituent | Candida albicans | Reference |
| 2a | Halogenated derivative | 15.6 - 62.5 | [3][4] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2-Nitroaniline Derivatives
This protocol describes a general method for the synthesis of N-substituted 2-nitroanilines via nucleophilic aromatic substitution.
Materials:
-
2-Nitrochlorobenzene
-
Substituted aniline (B41778)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in 10 mL of dimethylformamide.[1]
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours.[1]
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the solid product.[1]
-
Collect the precipitate by vacuum filtration using a Büchner funnel, wash thoroughly with water, and air dry.[1]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives using the broth microdilution method.[1]
Materials:
-
Synthesized this compound derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or other suitable broth for fungi
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., DMSO)
Equipment:
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.[1]
-
Serial Dilution: Perform serial dilutions of the this compound derivatives in the broth within a 96-well microtiter plate to achieve a range of concentrations.[1]
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Ensure the final inoculum concentration is appropriate for the assay.[1]
-
Controls: Include positive control wells (broth with inoculum and a standard antibiotic) and negative control wells (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be determined visually or by using a microplate reader.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols: N-Nitroaniline Derivatives as Key Intermediates in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitroaniline derivatives are pivotal intermediates in the synthesis of a significant class of agrochemicals, particularly the dinitroaniline herbicides. These herbicides are crucial for weed management in a variety of crops. This document provides detailed application notes on the use of this compound derivatives in the production of these herbicides, focusing on the widely used herbicide Trifluralin (B1683247). It includes a comprehensive experimental protocol for its synthesis, quantitative data, and a description of its mode of action, providing valuable information for researchers and professionals in the agrochemical and pharmaceutical industries.
Introduction
Substituted N-nitroanilines are versatile chemical building blocks utilized in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. Their chemical structure, featuring nitro and amino groups on an aniline (B41778) backbone, allows for a range of chemical modifications to produce biologically active compounds. One of the most prominent applications of this compound intermediates is in the production of dinitroaniline herbicides, such as trifluralin and pendimethalin. These herbicides are effective as pre-emergence agents, controlling a broad spectrum of grass and broadleaf weeds.
This application note focuses on the synthesis of Trifluralin, a selective, pre-emergence dinitroaniline herbicide, to illustrate the utility of this compound intermediates in agrochemical production.
Agrochemical Profile: Dinitroaniline Herbicides
Dinitroaniline herbicides are a class of soil-applied herbicides that inhibit root and shoot growth in susceptible plants. They are characterized by their low water solubility and high volatility, necessitating their incorporation into the soil to prevent degradation and ensure efficacy.
Examples of Dinitroaniline Herbicides:
-
Trifluralin
-
Pendimethalin
-
Ethalfluralin
-
Oryzalin
-
Benfluralin
-
Prodiamine
Mode of Action: Inhibition of Microtubule Formation
The primary mode of action of dinitroaniline herbicides is the disruption of microtubule polymerization in plant cells. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell wall formation, and overall cell structure.
Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. The disruption of microtubule formation leads to a failure in the formation of the mitotic spindle during cell division, arresting mitosis at prophase or metaphase. This ultimately inhibits root and shoot growth, leading to the death of the emerging weed seedling.
Application Note: High-Resolution Separation of o-Nitroaniline and p-Nitroaniline Isomers by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The separation of positional isomers like ortho- (o-) and para- (p-) nitroaniline presents a common challenge in organic synthesis and purification. Column chromatography is a highly effective preparative technique for isolating these compounds based on their differential adsorption to a stationary phase.[1] The principle of separation hinges on the polarity differences between the two isomers.
-
p-Nitroaniline is more polar than o-nitroaniline. The amino (-NH₂) and nitro (-NO₂) groups are on opposite sides of the benzene (B151609) ring, which allows for strong intermolecular hydrogen bonding with the polar stationary phase (e.g., silica (B1680970) gel).[1][2]
-
o-Nitroaniline is less polar due to intramolecular hydrogen bonding between the adjacent amino and nitro groups.[2] This internal hydrogen bond masks the polar nature of these groups, reducing their ability to interact with the stationary phase.
Consequently, when a mixture is passed through a polar stationary phase like silica gel, the less polar o-nitroaniline interacts weakly, travels faster down the column, and elutes first. The more polar p-nitroaniline is adsorbed more strongly, moves slower, and elutes later.[2][3]
Materials and Methods
2.1 Apparatus
-
Glass chromatography column (e.g., 50 cm length, 2 cm diameter)
-
Separatory funnel or reservoir for mobile phase
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Glass rod
-
Funnel
-
Stand and clamps
-
TLC plates (silica gel coated), TLC chamber, and UV lamp
-
Capillary tubes for spotting
-
Rotary evaporator (for solvent removal)
2.2 Reagents
-
Stationary Phase: Silica gel for column chromatography (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): Mixture of n-Hexane and Ethyl Acetate. A common starting ratio is 65:35 (v/v) n-Hexane:Ethyl Acetate.[4]
-
Sample: A mixture of o-nitroaniline and p-nitroaniline.
-
Solvent for Sample Dissolution: Methylene (B1212753) chloride or the mobile phase itself.
-
Sand: Washed and dried.
Experimental Protocol
3.1 Step 1: Preparation of the Column (Slurry Packing)
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (approx. 0.5 cm) of sand over the cotton plug.
-
In a beaker, prepare a slurry by mixing silica gel with the mobile phase (e.g., 65:35 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column using a funnel. Gently tap the side of the column continuously to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica gel. Add more slurry until the desired column height is reached (e.g., 25-30 cm).
-
Crucially, never let the top of the silica gel bed run dry. Always maintain a layer of solvent above the stationary phase.
-
Add a final layer (approx. 0.5 cm) of sand on top of the silica gel bed to prevent its disturbance during sample and eluent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer.
3.2 Step 2: Sample Loading
-
Dissolve a small amount of the o- and p-nitroaniline mixture in a minimal volume of the mobile phase or a more polar solvent like methylene chloride.
-
Using a pipette, carefully add the concentrated sample solution to the top of the column, allowing it to adsorb onto the sand layer.
-
Open the stopcock and drain the solvent until the sample has fully entered the silica gel bed, forming a concentrated, narrow band.
-
Carefully add a small amount of fresh mobile phase to rinse the sides of the column and wash any remaining sample onto the bed. Drain this rinse into the silica bed as before.
3.3 Step 3: Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a reservoir to supply the eluent continuously.
-
Open the stopcock to begin the elution process at a steady flow rate (e.g., 2-5 mL/min).
-
As the mobile phase flows through the column, the mixture will separate into distinct colored bands. o-Nitroaniline typically forms a yellow band that moves faster, while p-nitroaniline forms a more orange-yellow band that moves slower.
-
Begin collecting the eluate in sequentially numbered test tubes or vials. Collect fractions of a consistent volume (e.g., 10 mL each).
3.4 Step 4: Analysis of Fractions
-
Monitor the separation by Thin Layer Chromatography (TLC).[3]
-
On a TLC plate, spot samples from the collected fractions alongside standards of pure o-nitroaniline and p-nitroaniline.
-
Develop the TLC plate in a chamber containing the mobile phase.
-
Visualize the spots under a UV lamp. The less polar o-nitroaniline will have a higher Retention Factor (Rf) value than the more polar p-nitroaniline.[2]
-
Combine the fractions that contain only a single, pure compound.[3]
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to isolate the purified o- and p-nitroaniline.
Data Presentation
The efficiency of the separation can be evaluated by comparing the Rf values obtained from TLC analysis.
| Compound | Structure | Polarity | Intramolecular H-Bonding | Elution Order | Typical Rf Value* |
| o-Nitroaniline | Less Polar | Yes | 1st | 0.606[2] | |
| p-Nitroaniline | More Polar | No | 2nd | 0.455[2] |
*Rf values were obtained using a 50:50 Cyclohexane:Ethyl Acetate mobile phase on a silica gel TLC plate.[2] Values may vary depending on the exact conditions, but the relative order should remain consistent.
Visualizations
Caption: Experimental workflow for the separation of nitroaniline isomers.
Caption: Relationship between isomer polarity and chromatographic elution order.
References
Green Synthesis of N-Nitroaniline: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the environmentally friendly synthesis of N-Nitroaniline. Traditional methods for producing this important intermediate often rely on harsh reagents and produce significant chemical waste. The following green chemistry approaches offer safer, more sustainable alternatives with high yields and selectivity.
The synthesis of this compound, a key building block in the pharmaceutical and dye industries, has traditionally been accomplished through the nitration of aniline (B41778) or its derivatives using a mixture of concentrated nitric and sulfuric acids. This method, while effective, poses significant environmental and safety risks due to the corrosive nature of the reagents and the generation of acidic waste. In response to the growing need for sustainable chemical processes, several green synthesis methodologies have been developed. These approaches utilize solid acid catalysts and milder nitrating agents to reduce hazardous waste and improve reaction safety.
This document outlines two promising green synthesis pathways for this compound, proceeding through the nitration of acetanilide (B955) followed by hydrolysis. Acetanilide is used as the starting material to protect the amine group, preventing oxidation and controlling the regioselectivity of the nitration to favor the desired para-isomer.
Greener Nitration Approaches for Acetanilide
Two notable green methods for the nitration of acetanilide include the use of:
-
Clay-Supported Metal Nitrates: This method employs metal nitrates, such as cupric nitrate (B79036) or ferric nitrate, impregnated on a solid support like montmorillonite (B579905) clay. These catalysts, often referred to as "claycop" (clay-supported cupric nitrate) or "clayfen" (clay-supported ferric nitrate), act as effective nitrating agents under milder conditions than the traditional mixed-acid system. The solid nature of the catalyst simplifies work-up procedures, as it can be removed by simple filtration and potentially reused.
-
Solid Acid Catalysts: Zeolites and other solid acids can catalyze the nitration of aromatic compounds. These materials offer the advantages of being recyclable, non-corrosive, and can lead to high selectivity. The reactions can often be carried out under solvent-free or reduced solvent conditions, further enhancing their green credentials.
Comparative Data for Nitration Methods
The following table summarizes the quantitative data for the traditional and a green nitration approach for acetanilide.
| Parameter | Traditional Method (Mixed Acid) | Green Method (Clay-Supported Ferric Nitrate) |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Ferric Nitrate on K10 Clay (Clayfen) |
| Substrate | Acetanilide | Acetanilide |
| Solvent | Acetic Anhydride | Dichloromethane |
| Temperature | 0-10 °C | Room Temperature |
| Reaction Time | 1 hour | 2 hours |
| Yield (p-nitroacetanilide) | ~60% | High (specific yield not reported, but effective) |
| Key Advantages | Well-established | Avoids strong corrosive acids, milder conditions |
| Key Disadvantages | Hazardous reagents, acidic waste | Requires catalyst preparation |
Experimental Protocols
Protocol 1: Green Synthesis of p-Nitroacetanilide using Clay-Supported Ferric Nitrate (Clayfen)
This protocol describes a greener approach to the nitration of acetanilide using a solid-supported nitrating agent, which avoids the use of concentrated sulfuric acid.[1]
Materials:
-
Acetanilide
-
K10 Montmorillonite Clay
-
Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (Clayfen):
-
In a suitable vessel, thoroughly mix K10 montmorillonite clay with a solution of ferric nitrate nonahydrate in a minimal amount of solvent (e.g., acetone).
-
Evaporate the solvent under reduced pressure to obtain a free-flowing powder. This is the "clayfen" catalyst.
-
-
Nitration Reaction:
-
To a solution of acetanilide in dichloromethane, add the prepared clayfen catalyst.
-
Stir the mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, filter the mixture through a pad of celite to remove the solid catalyst.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude p-nitroacetanilide.
-
Recrystallize the crude product from ethanol to yield pure p-nitroacetanilide.
-
Protocol 2: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
This protocol describes the deprotection of the amine group to yield the final product, p-nitroaniline.
Materials:
-
p-Nitroacetanilide
-
70% Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Hydrolysis:
-
In a round-bottom flask, suspend the p-nitroacetanilide in 70% sulfuric acid.
-
Heat the mixture to a gentle reflux for 20-30 minutes, or until the solid has completely dissolved.
-
-
Precipitation:
-
Allow the reaction mixture to cool to room temperature, and then carefully pour it over crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the solution is alkaline (check with pH paper). A yellow precipitate of p-nitroaniline will form.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the p-nitroaniline by vacuum filtration and wash the solid thoroughly with cold water.
-
The crude p-nitroaniline can be further purified by recrystallization from a hot water/ethanol mixture.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis processes described.
Caption: Overall workflow for the green synthesis of p-nitroaniline.
Caption: Step-by-step experimental workflow for this compound synthesis.
References
Application Notes & Protocols: Diazotization of N-Nitroaniline and Subsequent Azo Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azo compounds, characterized by the R-N=N-R' functional group, are a cornerstone in the synthesis of a vast array of organic molecules. Their extended chromophoric systems are responsible for their vibrant colors, making them invaluable as dyes and pigments.[1][2] Beyond color chemistry, the azo scaffold is a critical building block in the development of pharmaceuticals, including the antibacterial drug Prontosil and the anti-inflammatory agent Sulfasalazine.[1][3] Their applications continue to expand into advanced fields such as bioimaging, drug delivery, and photopharmacology.[1][3]
The most common and effective method for synthesizing these compounds involves a two-step process: the diazotization of a primary aromatic amine, such as N-nitroaniline, followed by an azo coupling reaction with an electron-rich partner.[1][4] this compound is a readily available precursor. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the resulting diazonium salt, making it a highly reactive intermediate for coupling reactions.[5][6]
This document provides detailed experimental protocols for the diazotization of this compound and its subsequent coupling reactions, a summary of quantitative data, and an overview of its applications in research and drug development.
Reaction Principles and Mechanism
The overall synthesis is a two-stage process:
-
Diazotization: A primary aromatic amine (this compound) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5] This reaction must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the highly unstable diazonium salt.[7] The electron-withdrawing nitro group on the aniline (B41778) ring reduces the nucleophilicity of the amino group, which can make the diazotization reaction more difficult compared to aniline itself.[5]
-
Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components) such as phenols or aromatic amines in an electrophilic aromatic substitution reaction.[8][9] The pH of the reaction is critical: coupling with phenols is typically performed in a slightly alkaline medium (pH 8-10) to form the more reactive phenoxide ion, while coupling with amines is carried out in a weakly acidic to neutral medium (pH 5-7).[10]
Experimental Protocols
Safety Precautions:
-
Toxicity: this compound derivatives and N,N-dimethylaniline are highly toxic and suspected carcinogens.[7][11] Sodium nitrite is also toxic and an oxidizing agent.[11] Concentrated acids (H₂SO₄, HCl) are highly corrosive.[11] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Explosion Hazard: Diazonium salts are shock-sensitive and can be explosive in their solid, dry state.[7] NEVER attempt to isolate the diazonium salt as a solid. The protocols below are for preparing an aqueous solution to be used in situ immediately after preparation.[7]
-
Thermal Instability: The diazotization reaction is exothermic, and the diazonium salt product is thermally unstable.[7] Maintain the temperature strictly between 0-5 °C. Temperatures above this range can lead to rapid decomposition and the evolution of nitrogen gas.[7]
Protocol 1: Diazotization of p-Nitroaniline
This protocol details the standard preparation of a p-nitrobenzenediazonium salt solution.
Materials:
-
p-Nitroaniline (1.38 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL) or Hydrochloric Acid (HCl, 2.5-3.0 equiv.)[10][11]
-
Sodium Nitrite (NaNO₂, 0.69 g, 10 mmol)
-
Distilled Water
-
Ice-salt bath
Procedure:
-
In a flask, carefully and slowly add 2.0 mL of concentrated H₂SO₄ to 10 mL of distilled water (Always add acid to water).[6] Allow the solution to cool.
-
To the cooled, diluted acid, add 1.38 g of p-nitroaniline.[6] Gentle heating may be required to dissolve the amine, after which the solution should be cooled in an ice-salt bath to 0-5 °C with constant stirring.[10][11] It is crucial to maintain this low temperature throughout the reaction.[10]
-
In a separate beaker, dissolve 0.69 g of sodium nitrite in a minimal amount of cold distilled water (approx. 2-3 mL).[10][11]
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of p-nitroaniline.[6][10] The addition should be controlled to ensure the temperature does not rise above 5 °C.[10]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.[10]
-
The resulting yellowish solution contains the p-nitrobenzenediazonium salt and should be used immediately in the subsequent coupling reaction.[7]
-
(Optional) The completion of diazotization can be verified using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which is often desirable. This excess can be quenched by adding a small amount of urea (B33335) or sulfamic acid.[10]
Protocol 2: Azo Coupling with an Activated Aromatic Compound
This protocol describes the coupling of the prepared diazonium salt with a suitable partner, such as N,N-dimethylaniline or a phenol.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling Partner (e.g., N,N-dimethylaniline or Phenol, 10 mmol)
-
Appropriate buffer or acid/base for pH control (e.g., 1 M HCl, 1 M NaOH, Sodium Acetate)
-
Ice bath
Procedure:
-
Prepare a solution of the coupling partner.
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.[10]
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.[10]
-
Maintain the appropriate pH during the addition. For coupling with amines, a weakly acidic to neutral pH (5-7) is preferred. For phenols, the pH should be kept in the alkaline range (8-10). Adjust as needed with solutions of NaOH or sodium acetate.[10]
-
A brightly colored precipitate of the azo dye should form either immediately or upon standing.[10]
-
After the reaction is complete (typically 30-60 minutes), the product can be isolated by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
The yield and properties of the resulting azo compounds are dependent on the position of the nitro group and the nature of the coupling partner.
Table 1: Reported Yields of Azo Dyes from Nitroanilines
This table summarizes yields obtained using a solvent-free grinding method with p-toluenesulfonic acid (p-TsA) as the acidic catalyst at 0 °C.[12]
| Nitroaniline Isomer | Coupling Partner | Product Yield (%) |
| p-Nitroaniline | Barbituric Acid | 80% |
| p-Nitroaniline | Thiobarbituric Acid | 75% |
| p-Nitroaniline | 1,3-Dimethylbarbituric Acid | 70% |
| p-Nitroaniline | Phenol | 60% |
| p-Nitroaniline | Resorcinol | 55% |
| m-Nitroaniline | Barbituric Acid | 70% |
| o-Nitroaniline | Barbituric Acid | 65% |
Note: In an industrial synthesis example for C.I. Disperse Red 167:1, the coupling of diazotized o-chloro-p-nitroaniline with an N,N-diacetyloxyethyl aniline derivative achieved yields as high as 96-97%.[13]
Table 2: Spectroscopic Data of a Representative Azo Dye
Data for the azo dye formed from p-nitroaniline and barbituric acid, as reported in DMSO-d₆.[12]
| Spectroscopy | Data |
| ¹H NMR (ppm) | 11.45 (s, 1H, NH), 11.23 (s, 1H, NH), 8.35 (d, J = 9.0 Hz, 2H), 7.95 (d, J = 9.0 Hz, 2H) |
| ¹³C NMR (ppm) | 163.55 (CO), 161.98 (CO), 150.35 (CO), 147.25 (C), 145.88 (C), 125.40 (2CH), 119.25 (2CH) |
| FT-IR (cm⁻¹) | 3445, 3085, 1715, 1685, 1590, 1510, 1345 |
Applications in Research and Drug Development
The azo compounds synthesized from this compound are not merely dyes; they are versatile molecules with significant applications in science and medicine.
-
Dyes and Pigments: The primary and most traditional use is in the manufacturing of azo dyes.[9] The specific color and properties of the dye can be fine-tuned by selecting different nitroaniline isomers and coupling partners. These dyes are widely used in the textile, printing, and food industries.[1]
-
Pharmaceutical Scaffolds: Azo compounds are key intermediates in the synthesis of various drugs.[1]
-
Antibacterial Agents: The discovery of Prontosil, an azo dye, as the first commercially available antibacterial agent, demonstrated that the azo linkage could be cleaved in vivo to release the active sulfonamide. This prodrug concept remains relevant in modern drug design.[2]
-
Anti-inflammatory Drugs: Sulfasalazine, used to treat inflammatory bowel disease, is another example of an azo-linked prodrug that delivers the active agent (5-aminosalicylic acid) to the colon.[3]
-
-
Biomedical Applications: The unique properties of azo compounds are being leveraged in cutting-edge biomedical research.[3][14]
-
Bioimaging: Their strong chromophoric nature makes them suitable as stains and probes for visualizing cellular components and processes.[14]
-
Drug Delivery: The azo bond can be selectively cleaved by azoreductase enzymes present in the gut microbiome, making it an ideal linker for colon-specific drug delivery systems.[14]
-
Photopharmacology: The trans-cis isomerization of the azo bond upon exposure to light allows for the development of photoswitchable drugs, where the activity of a therapeutic agent can be controlled spatiotemporally with light.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 13. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
- 14. irep.iium.edu.my [irep.iium.edu.my]
Application Notes and Protocols: N-Nitroaniline as a Versatile Starting Material for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-nitroaniline, particularly ortho-nitroaniline (o-nitroaniline), as a readily available and versatile starting material for the preparation of a variety of medicinally important heterocyclic compounds. This document includes detailed experimental protocols for the synthesis of benzimidazoles, quinoxalines, and benzotriazoles, along with quantitative data and visual representations of the synthetic workflows.
Introduction
N-nitroanilines are valuable precursors in organic synthesis due to the presence of two key functional groups: an amino group and a nitro group. The ortho-isomer, in particular, allows for facile cyclization reactions to form fused heterocyclic systems. The nitro group can be readily reduced in situ to an amino group, which can then react with a suitably positioned electrophile to construct the heterocyclic ring. This strategy has been employed to develop efficient one-pot syntheses of various privileged scaffolds in medicinal chemistry, such as benzimidazoles, quinoxalines, and benzotriazoles. These core structures are found in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3]
Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with diverse biological activities.[2] A common and efficient method for their synthesis from o-nitroaniline involves a one-pot reductive cyclization with aldehydes.[4]
General Reaction Scheme
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Quantitative Data for Benzimidazole Synthesis
| Entry | Aldehyde (R-CHO) | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Na₂S₂O₄ | Ethanol (B145695) | Reflux | 2 | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | Na₂S₂O₄ | Ethanol | Reflux | 2 | 92 | [4] |
| 3 | 4-Methoxybenzaldehyde | Na₂S₂O₄ | Ethanol | Reflux | 2 | 96 | [4] |
| 4 | Cyclohexanecarboxaldehyde | Na₂S₂O₄ | Ethanol | Reflux | 3 | 85 | [4] |
| 5 | Benzaldehyde | Zn/NaHSO₃ | Water | 100 | 2 | 92 | [5] |
| 6 | 4-Nitrobenzaldehyde | Zn/NaHSO₃ | Water | 100 | 2.5 | 88 | [5] |
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole using Sodium Dithionite[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-nitroaniline (1.0 mmol) and benzaldehyde (1.2 mmol) in ethanol (10 mL).
-
Addition of Reducing Agent: To the stirred solution, add a solution of sodium dithionite (B78146) (Na₂S₂O₄) (4.0 mmol) in water (5 mL) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure.
-
Isolation: Add water (20 mL) to the residue and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the pure 2-phenyl-1H-benzimidazole.
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide array of biological activities.[6][7] An efficient one-pot synthesis from o-nitroaniline involves an iron-catalyzed transfer hydrogenative condensation with vicinal diols.[8][9]
General Reaction Scheme
Caption: Workflow for iron-catalyzed synthesis of quinoxalines.
Quantitative Data for Quinoxaline Synthesis[8][9]
| Entry | Vicinal Diol | Catalyst | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylethane-1,2-diol | Knölker complex (5 mol%) | TMANO (4 mol%) | Toluene (B28343) | 150 | 24 | 98 |
| 2 | Propane-1,2-diol | Knölker complex (5 mol%) | TMANO (4 mol%) | Toluene | 150 | 24 | 85 |
| 3 | Butane-2,3-diol | Knölker complex (5 mol%) | TMANO (4 mol%) | Toluene | 150 | 24 | 82 |
| 4 | Hydrobenzoin | Knölker complex (5 mol%) | TMANO (4 mol%) | Toluene | 150 | 24 | 96 |
TMANO: Trimethylamine (B31210) N-oxide
Experimental Protocol: Iron-Catalyzed Synthesis of 2-Phenylquinoxaline[8][9]
-
Reaction Setup: To a sealed tube, add o-nitroaniline (0.5 mmol), 1-phenylethane-1,2-diol (0.6 mmol), the tricarbonyl(η⁴-cyclopentadienone)iron complex (Knölker complex) (5 mol%), and trimethylamine N-oxide (TMANO) (4 mol%).
-
Solvent Addition: Add anhydrous toluene (1 mL) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-phenylquinoxaline.
Synthesis of Benzotriazoles
Benzotriazoles are a class of heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and as corrosion inhibitors.[10] A classical route to benzotriazoles involves the diazotization of o-phenylenediamine, which can be generated in situ from o-nitroaniline.
General Reaction Scheme
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 2. isca.me [isca.me]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 8. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijariie.com [ijariie.com]
Application Note & Protocol: Validated HPLC-UV Method for the Quantification of N-Nitroaniline
Introduction
N-Nitroaniline and its isomers are important intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and other organic compounds.[1] Accurate quantification of this compound is crucial for quality control during manufacturing, ensuring product purity, and for monitoring in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and widely accessible technique for the analysis of aromatic nitro compounds.[2][3]
This document provides a detailed protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be straightforward and reproducible for implementation in research, drug development, and quality control laboratories. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3]
Principle
This method separates this compound from other components in a sample mixture using a C18 reverse-phase column. The separation is achieved by partitioning the analyte between a non-polar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small percentage of acid (for improved peak shape) is used for elution.[4] The quantification of this compound is performed by detecting its absorbance at a specific wavelength using a UV-Vis detector and comparing the peak area to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
This compound (p-Nitroaniline isomer recommended as a reference standard, purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade) or Formic acid (for MS compatibility)[4]
-
0.45 µm syringe filters (nylon or PTFE)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Phosphoric Acid.[2][4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 375 nm for p-Nitroaniline.[5]
-
Run Time: Approximately 10 minutes.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
-
Intermediate Standard Solution (100 µg/mL): Pipette 10 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Intermediate Standard Solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration of this compound within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before starting the analysis, perform at least five replicate injections of a mid-range working standard solution (e.g., 25 µg/mL). The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2%.
Calibration Curve Construction
-
Inject each of the working standard solutions (from lowest to highest concentration) into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), and the correlation coefficient (r²). The r² should be ≥ 0.999.[6]
Quantification of this compound in Samples
-
Inject the prepared sample solutions into the HPLC system.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Method Validation Summary
The analytical method was validated according to ICH guidelines to ensure it is fit for its intended purpose.[1] The following validation parameters were assessed:
Data Presentation
| Validation Parameter | Typical Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of this compound | No interfering peaks observed from blank/placebo |
| Linearity (r²) | ≥ 0.995[3] | > 0.999[6] |
| Range | 80-120% of the test concentration[3] | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120%[7] | 98 - 108%[6] |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2% | < 2% |
| - Intermediate Precision (Inter-day) | ≤ 2% | < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[7] | 0.1 - 0.2 µg/L[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[7] | ~0.5 µg/L |
| Robustness | %RSD ≤ 2% after minor changes | Method is robust to small variations in mobile phase composition and flow rate |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The described RP-HPLC-UV method provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward to implement and has been validated to meet the standards required for routine analysis in a quality control or research environment. The short run time allows for a high throughput of samples. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. cdc.gov [cdc.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Synthesis and Characterization of N-Nitroaniline-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of N-Nitroaniline-based polymers, with a focus on their potential, though not yet established, applications in drug development. Detailed experimental protocols for synthesis and characterization are provided, along with a summary of key quantitative data.
Application Notes
This compound-based polymers, particularly copolymers with aniline (B41778), represent a class of conducting polymers with tunable properties. The incorporation of the nitro group (—NO₂) onto the polymer backbone significantly influences its electronic, optical, and thermal characteristics. While the direct application of these specific polymers in drug delivery is not yet extensively documented in scientific literature, their inherent properties suggest several potential avenues for exploration in pharmaceutical sciences.
Potential Drug Delivery Mechanisms:
-
Redox-Responsive Drug Release: As conducting polymers, this compound-based polymers can be switched between oxidized and reduced states. This redox activity could be harnessed to trigger the release of a conjugated or encapsulated drug.[1] For instance, a change in the local biological redox environment could induce a conformational change in the polymer, leading to the release of the therapeutic agent.
-
Functional Handle for Drug Conjugation: The nitro group can serve as a chemical handle for the covalent attachment of drug molecules.[2] This functionalization could be achieved through various chemical reactions, allowing for the creation of polymer-drug conjugates with controlled loading and release profiles.
-
Nitric Oxide (NO) Release: Nitroaromatic compounds have been investigated as potential nitric oxide (NO) donors.[3][4] NO is a critical signaling molecule in various physiological processes, and its controlled release from a polymeric scaffold could have therapeutic applications. This compound-based polymers could potentially be designed to release NO under specific triggers, such as changes in pH or enzymatic action.
Biocompatibility Considerations:
A critical aspect for any material intended for biomedical use is its biocompatibility. The cytotoxicity of nitroaniline monomers has been a subject of investigation.[5][6] Therefore, comprehensive in vitro and in vivo studies are essential to evaluate the biocompatibility and toxicity of this compound-based polymers before they can be considered for any drug delivery application.
Quantitative Data Summary
The following tables summarize key quantitative data reported for copolymers of aniline and this compound. These values can vary depending on the specific monomer ratios, polymerization conditions, and characterization methods used.
Table 1: Spectroscopic Characterization Data for Poly(aniline-co-o-nitroaniline)
| Characterization Technique | Feature | Wavenumber/Wavelength | Reference(s) |
| FTIR Spectroscopy | Quinoid ring stretching | ~1595 cm⁻¹ | [7] |
| Benzenoid ring stretching | ~1508 cm⁻¹ | [7] | |
| C—N stretching | ~1308 cm⁻¹ | [7] | |
| Polyaniline salt | 1560, 1306, 1148 cm⁻¹ | [7] | |
| Asymmetric —NO₂ stretching | ~1510 cm⁻¹ | [7] | |
| Symmetric —NO₂ stretching | ~1346 cm⁻¹ | [7] | |
| Raman Spectroscopy | C=N stretching (quinoid) | ~1471 cm⁻¹ | [7] |
| C—N stretching (benzenoid) | ~1338 cm⁻¹ | [7] | |
| Charge delocalization | 1100–1140 cm⁻¹ | [7] | |
| UV-vis Spectroscopy | π–π* transition (benzenoid) | 280–295 nm | [7] |
Table 2: Thermal and Electrical Properties of Poly(aniline-co-nitroaniline)
| Property | Value | Conditions/Notes | Reference(s) |
| Thermal Stability (TGA) | Onset of major decomposition | > 200 °C | Varies with copolymer composition |
| Electrical Conductivity | Lower than polyaniline | Decreases with increasing nitroaniline content | [7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(aniline-co-o-nitroaniline) via Chemical Oxidative Polymerization[7]
This protocol describes the synthesis of a copolymer of aniline and o-nitroaniline with a 1:1 molar ratio.
Materials:
-
Aniline (doubly distilled)
-
o-Nitroaniline
-
Hydrochloric acid (HCl), 1 M
-
Ammonium (B1175870) persulfate (APS)
-
Ammonium hydroxide (B78521)
-
Methanol
-
Distilled water
Procedure:
-
Monomer Solution Preparation:
-
In a flask, dissolve 0.05 mol of aniline and 0.05 mol of o-nitroaniline in 150 mL of 1 M HCl.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
-
Oxidant Solution Preparation:
-
Dissolve an equimolar amount of ammonium persulfate (relative to the total moles of monomers) in 1 M HCl.
-
-
Polymerization:
-
Add the oxidant solution dropwise to the chilled monomer solution under vigorous stirring.
-
A green precipitate should form within 5-10 minutes.[8]
-
Continue stirring the reaction mixture at 0 °C for 4 hours.
-
Allow the reaction to proceed at room temperature for an additional 20 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of distilled water to ensure complete precipitation of the polymer.[7]
-
Collect the green precipitate by filtration using a glass frit.
-
Wash the precipitate with distilled water and 1 M HCl to remove any unreacted monomers and oligomers.[8]
-
To obtain the emeraldine (B8112657) base, treat the precipitate with an aqueous solution of ammonium hydroxide (pH ≈ 9) and stir for 6-8 hours.[7]
-
Filter the resulting blue precipitate and wash it with a mixture of water and methanol.
-
Dry the final polymer product under vacuum for 48 hours.
-
Protocol 2: Characterization of this compound-Based Polymers
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the dried polymer with dry potassium bromide.
-
Alternatively, for thin films, cast the polymer solution onto a suitable IR-transparent substrate.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks corresponding to the functional groups present in the polymer (e.g., N-H, C=C of quinoid and benzenoid rings, C-N, and NO₂ stretching vibrations).
B. UV-visible (UV-vis) Spectroscopy
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Record the UV-vis absorption spectrum, typically in the range of 200-800 nm.
-
Analyze the absorption bands to study the electronic transitions (e.g., π-π* transitions of the benzenoid rings).
C. Thermogravimetric Analysis (TGA)
-
Place a small, known amount of the dried polymer in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the polymer.
Visualizations
Caption: Workflow for the chemical oxidative synthesis of poly(aniline-co-o-nitroaniline).
Caption: Experimental workflow for the characterization of this compound-based polymers.
Caption: Theoretical signaling pathway for drug release from a hypothetical this compound-based polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 4. Polymer-Based Nitric Oxide Therapies: Recent Insights for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Monitoring the Synthesis of N-Nitroaniline by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for monitoring the synthesis of N-nitroaniline using thin-layer chromatography (TLC). It includes detailed experimental protocols for both the synthesis of p-nitroaniline as a representative example and the subsequent TLC analysis. The provided methodologies and data are intended to offer a reliable framework for reaction monitoring in a laboratory setting.
Introduction
The synthesis of N-nitroanilines is a fundamental process in the production of various dyes, pharmaceuticals, and other organic intermediates.[1] A common route to synthesize p-nitroaniline involves the nitration of aniline (B41778). To avoid oxidation of the amino group and to control the regioselectivity of the nitration, the amino group is often first protected, for instance, by acetylation to form acetanilide (B955). The acetanilide is then nitrated, followed by hydrolysis of the acetyl group to yield p-nitroaniline.[1][2]
Monitoring the progress of such a reaction is crucial to determine the point of completion and to identify the formation of any side products. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[3] It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.[3]
Experimental Protocols
I. Synthesis of p-Nitroaniline from Aniline
This protocol describes a two-step synthesis of p-nitroaniline from aniline, proceeding through an acetanilide intermediate.[2][4]
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ethanol
-
Deionized water
-
Ice
-
Round-bottom flasks
-
Beakers
-
Stirring apparatus
-
Heating mantle or water bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
Step 1: Acetylation of Aniline to Acetanilide [2]
-
In a fume hood, add 2.5 mL of aniline to a flask containing 60 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Warm the solution to approximately 50°C and add 4 mL of acetic anhydride.
-
Immediately add a solution of sodium acetate (B1210297) to neutralize the hydrochloric acid.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the acetanilide from hot water and allow it to dry.
Step 2: Nitration of Acetanilide and Hydrolysis to p-Nitroaniline [2][4]
-
Carefully dissolve 2.7 g of dry acetanilide in 5 mL of concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath (0-5°C).[2]
-
Separately, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, maintaining a cool temperature.[2]
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.[2]
-
After the addition is complete, allow the mixture to stand for 20-30 minutes at room temperature.[2]
-
Pour the reaction mixture onto crushed ice and water, which will cause the p-nitroacetanilide to precipitate.[2]
-
Collect the crude p-nitroacetanilide by vacuum filtration and wash it with cold water.
-
Transfer the crude p-nitroacetanilide to a flask with 15-20 mL of a 10% sulfuric acid solution.[2]
-
Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.[2]
-
Cool the solution in an ice bath to precipitate the p-nitroaniline as a yellow solid.[2][4]
-
Collect the p-nitroaniline by vacuum filtration, wash with cold water, and dry.[2]
-
The product can be further purified by recrystallization from an ethanol/water mixture.[4]
II. Monitoring Reaction Progress by TLC
This protocol outlines the procedure for using TLC to monitor the conversion of the starting material to the product.
Materials:
-
Silica (B1680970) gel TLC plates (e.g., Silica gel 60 F254)[5]
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture)[6]
-
Reaction mixture aliquots
-
Standards of starting material (e.g., acetanilide) and expected product (p-nitroaniline)
-
UV lamp for visualization
Procedure:
-
Plate Preparation: Lightly draw a pencil line (the origin) about 1 cm from the bottom of the TLC plate.[6]
-
Spotting:
-
Dissolve small amounts of the starting material and the expected product in a volatile solvent (e.g., ethyl acetate) to create reference spots.
-
Take a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Using separate capillary tubes, apply small spots of the starting material reference, the reaction mixture, and the product reference onto the origin line of the TLC plate.[6]
-
-
Development:
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.[7]
-
Allow the solvent to ascend the plate by capillary action.[3]
-
-
Visualization:
-
Once the solvent front has nearly reached the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp.[8] Aromatic compounds like nitroanilines will appear as dark spots.[8]
-
Circle the visualized spots with a pencil.[7]
-
-
Analysis:
-
Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
Compare the Rf value of the spot(s) from the reaction mixture to the Rf values of the starting material and product standards. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
-
Data Presentation
The following table summarizes typical TLC data for nitroaniline isomers using different solvent systems on silica gel plates. Rf values can vary depending on the specific experimental conditions.
| Compound | Mobile Phase (v/v) | Approximate Rf Value |
| o-Nitroaniline | 65% Hexane / 35% Ethyl Acetate | Higher Rf than p-nitroaniline |
| p-Nitroaniline | 65% Hexane / 35% Ethyl Acetate | Lower Rf than o-nitroaniline |
| o-Nitroaniline | 50% Cyclohexane / 50% Ethyl Acetate | 0.606 |
| p-Nitroaniline | 50% Cyclohexane / 50% Ethyl Acetate | 0.455 |
| o-Nitroaniline | Carbon tetrachloride / Acetic acid (90:10) | ~0.5 |
| m-Nitroaniline | Carbon tetrachloride / Acetic acid (90:10) | ~0.4 |
| p-Nitroaniline | Carbon tetrachloride / Acetic acid (90:10) | ~0.3 |
Data compiled from various sources.[5][10][11]
Visualizations
Caption: Experimental workflow for the synthesis and TLC monitoring of p-nitroaniline.
Caption: Logical relationship of components in TLC analysis for reaction monitoring.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. magritek.com [magritek.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. iitg.ac.in [iitg.ac.in]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
Causes of low yield in N-Nitroaniline synthesis and solutions
Welcome to the technical support center for N-Nitroaniline synthesis. This guide provides troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis yield.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields and other undesirable outcomes during the synthesis of this compound from acetanilide (B955).
Q1: My overall yield of p-nitroaniline is very low. What are the most common causes?
Low yield in this multi-step synthesis can originate from either the initial nitration step or the final hydrolysis step. The most frequent causes include:
-
Improper temperature control during nitration: The nitration of acetanilide is highly exothermic.[1] Failure to maintain a low temperature (ideally 0-10°C) can lead to the formation of undesired side products, including the ortho isomer and dinitrated products, which reduces the yield of the desired para isomer.[2][3][4]
-
Incomplete hydrolysis: The conversion of p-nitroacetanilide to p-nitroaniline requires complete hydrolysis. Insufficient heating time or improper acid concentration during the reflux can leave unreacted starting material, thus lowering the final yield.[5][6]
-
Loss of product during workup: Significant product loss can occur during filtration and washing steps, especially if crystals are very fine.[5] Also, using an excessive amount of solvent during recrystallization can lead to the loss of product as it remains dissolved in the mother liquor.
Q2: Why is the temperature so critical during the addition of the nitrating mixture?
Controlling the temperature is crucial for several reasons:
-
To Prevent Dinitration: The reaction is highly exothermic. If the temperature rises uncontrollably, there is a higher risk of a second nitro group being added to the aromatic ring, forming dinitroacetanilide.[1][3] Keeping the concentration of the nitrating agent at a minimum by slow, dropwise addition also helps prevent this.[7]
-
To Maximize Para-Isomer Formation: Lower temperatures favor the formation of the p-nitroacetanilide over the o-nitroacetanilide.[8] While the acetamido group is an ortho, para-director, the bulkier para-substitution is sterically favored.[3][7]
-
To Avoid Oxidation: At higher temperatures, the powerful nitrating mixture can oxidize the starting material, leading to decomposition and the formation of unwanted byproducts.[3][5]
Q3: My intermediate p-nitroacetanilide product is yellowish or orange instead of a pale yellow/cream color. What does this indicate?
A deep yellow or orange color in the intermediate p-nitroacetanilide suggests the presence of p-nitroaniline.[1] This premature hydrolysis can occur if traces of acid are not thoroughly removed during the workup after the nitration step. Both acids and bases can catalyze the hydrolysis of the amide.[1] It is crucial to wash the crude p-nitroacetanilide thoroughly with cold water to remove residual acids before proceeding to the hydrolysis step or purification.[2][9]
Q4: I'm having trouble separating the ortho and para isomers of nitroacetanilide. How can I improve this separation?
The separation of o- and p-nitroacetanilide is typically achieved by recrystallization from ethanol (B145695).[10][11] The p-nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide.[10] To achieve a good separation:
-
Use a minimal amount of hot ethanol to dissolve the crude product.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals of the para isomer.
-
Cooling too quickly can cause the ortho isomer to co-precipitate.
-
The more soluble ortho isomer will remain in the filtrate.[10]
Q5: The final p-nitroaniline product is not precipitating properly after hydrolysis and neutralization. What could be wrong?
This issue usually arises during the final workup of the hydrolysis step. After refluxing the p-nitroacetanilide in acid, the resulting p-nitroaniline is present as its protonated salt (e.g., p-nitroanilinium sulfate), which is soluble in the aqueous solution.[9][12] To precipitate the free base, the solution must be neutralized by carefully adding a base (like sodium hydroxide) until it is alkaline.[10][13] A common mistake is not adding enough base to sufficiently raise the pH, which will result in a poor yield of the precipitate.[8]
Q6: Why can't I just nitrate (B79036) aniline (B41778) directly to get p-nitroaniline?
Direct nitration of aniline is not feasible for obtaining a high yield of the para product due to two main problems:
-
Oxidation: The amino group (-NH₂) is highly activating and very susceptible to oxidation by nitric acid, which can lead to the formation of a complex mixture of oxidation products and even decomposition (tar formation).[3][5]
-
Formation of Meta Product: In the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is a meta-director and deactivating, leading to a significant amount of m-nitroaniline as a byproduct.[14] Protecting the amino group via acetylation prevents these issues.[15]
Factors Affecting Yield in this compound Synthesis
The table below summarizes key experimental parameters and their impact on the yield and purity of the final product.
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Nitration Temperature | 0 - 10°C | Minimizes side reactions like dinitration and oxidation. Favors formation of the para isomer.[1][3] | Increased formation of o-isomer and dinitrated byproducts; reduced yield.[7] |
| Rate of Nitrating Agent Addition | Slow, dropwise | Prevents localized overheating and keeps the concentration of HNO₃ low.[1][3] | Uncontrolled exothermic reaction, leading to side products and reduced safety.[3] |
| Hydrolysis Time | Reflux for 20-30 minutes | Ensures the complete conversion of p-nitroacetanilide to p-nitroaniline.[6][10] | Incomplete reaction, resulting in a lower yield of the final product.[5] |
| pH After Hydrolysis | Alkaline (pH > 7) | To deprotonate the p-nitroanilinium salt and precipitate the free p-nitroaniline base.[10][13] | The product remains dissolved in the acidic solution, leading to very low or no yield. |
| Recrystallization Solvent | Ethanol (for intermediate) | Exploits the solubility difference between p-nitroacetanilide (less soluble) and o-nitroacetanilide (more soluble).[10][11] | Inefficient separation of isomers, leading to an impure intermediate and lower final yield. |
Experimental Protocols
Protocol 1: Nitration of Acetanilide to p-Nitroacetanilide
-
In a beaker or flask, dissolve acetanilide (e.g., 3.0 g) in glacial acetic acid (e.g., 3.0 mL) with gentle warming if necessary.[2][11]
-
Cool the solution in an ice bath, then slowly and carefully add concentrated sulfuric acid (e.g., 6.0 mL).[2]
-
In a separate test tube, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 1.0 mL). Cool this mixture in the ice bath.[12]
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained below 10°C.[3][16]
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for about 30 minutes.[2][9]
-
Pour the reaction mixture onto crushed ice (e.g., 100 g) with stirring.[2]
-
Collect the precipitated crude p-nitroacetanilide by vacuum filtration and wash it thoroughly with cold water to remove residual acids.[9]
-
Purify the crude product by recrystallization from ethanol.[11]
Protocol 2: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Place the crude or recrystallized p-nitroacetanilide (e.g., 5.0 g) in a round-bottomed flask.[12][17]
-
Add a 70% sulfuric acid solution (e.g., 30 mL).[12]
-
Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved and a clear solution is obtained.[6][12]
-
Pour the hot solution into a beaker containing cold water or crushed ice (e.g., 250 mL).[12]
-
Carefully neutralize the solution by adding a 10% sodium hydroxide (B78521) solution until it is alkaline, which will cause the yellow p-nitroaniline to precipitate.[12][13]
-
Cool the mixture in an ice bath to maximize precipitation.[10]
-
Collect the yellow crystals by vacuum filtration, wash thoroughly with cold water, and allow them to air dry.[6][13]
Visual Guides
References
- 1. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. ukessays.com [ukessays.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. magritek.com [magritek.com]
- 11. byjus.com [byjus.com]
- 12. chempedia.in [chempedia.in]
- 13. azom.com [azom.com]
- 14. quora.com [quora.com]
- 15. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 16. youtube.com [youtube.com]
- 17. Preparation of P-Nitroaniline-organic preparations | PPTX [slideshare.net]
How to improve the recrystallization efficiency of p-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of p-nitroaniline for improved efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high efficiency in the recrystallization of p-nitroaniline?
A1: The selection of an appropriate solvent is the most crucial factor. An ideal solvent should dissolve p-nitroaniline completely at an elevated temperature but only sparingly at low temperatures. This temperature-dependent solubility differential is the basis for obtaining a high yield of pure crystals upon cooling. Water, ethanol (B145695), and ethanol-water mixtures are commonly used solvents for p-nitroaniline recrystallization.
Q2: My p-nitroaniline sample "oils out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent, often because the boiling point of the solvent is higher than the melting point of the solute (p-nitroaniline's melting point is 146-149°C). It can also be caused by a high concentration of impurities, which can depress the melting point. To resolve this, you can add more solvent to lower the saturation point and then reheat the solution to fully dissolve the oil. Subsequently, allow it to cool slowly. If impurities are suspected, a pre-purification step like washing the crude solid might be necessary.
Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?
A3: This is likely due to either the solution not being sufficiently saturated or the formation of a supersaturated solution. If the solution is not saturated, you will need to reduce the volume of the solvent by gentle heating to increase the concentration of p-nitroaniline. If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure p-nitroaniline.
Q4: How does the cooling rate affect the crystal size and purity?
A4: A slower cooling rate generally leads to the formation of larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less pure crystals. For optimal results, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the yield.
Data Presentation: Solubility of p-Nitroaniline
The selection of a suitable solvent is paramount for efficient recrystallization. The following table summarizes the solubility of p-nitroaniline in common solvents at different temperatures. A good recrystallization solvent will exhibit a significant increase in solubility with temperature.
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Water | 20 | ~0.08[1] |
| Water | 100 | ~2.22[2] |
| Ethanol | 25 | ~4.0[2] |
| Ethanol (95%) | 20 | 2.95 |
| Ethanol (95%) | 50 | 9.85 |
| Methanol | 25 | Soluble[2] |
| Acetone | 25 | Soluble |
| Ether | 25 | ~3.33[2] |
| Benzene | 25 | Soluble[2] |
Note: Some solubility values were calculated from molarity or other units for comparative purposes. "Soluble" indicates that a significant amount dissolves at that temperature, making it a potential solvent for the initial dissolution step.
Experimental Protocols
Detailed Methodology for Recrystallization of p-Nitroaniline from an Ethanol-Water Mixture
This protocol outlines the steps for purifying crude p-nitroaniline using a mixed solvent system of ethanol and water.
-
Dissolution:
-
Place the crude p-nitroaniline (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of ethanol until it does. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
-
Addition of Anti-solvent:
-
To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this cooling period to encourage the formation of large crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Mandatory Visualizations
Experimental Workflow for p-Nitroaniline Recrystallization
Caption: A step-by-step workflow for the recrystallization of p-nitroaniline.
Troubleshooting Guide for p-Nitroaniline Recrystallization
Caption: A logical guide to troubleshooting common issues in recrystallization.
References
Troubleshooting peak tailing in HPLC analysis of nitroanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of nitroanilines, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing nitroanilines by HPLC?
A1: Peak tailing in the HPLC analysis of nitroanilines, which are basic compounds, is primarily caused by secondary interactions between the analytes and the stationary phase. The most common culprits include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine groups of nitroanilines, leading to multiple retention mechanisms and resulting in tailed peaks.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the nitroaniline isomers, the analytes can exist in both ionized and non-ionized forms, causing peak broadening and tailing.[3][4]
-
Column Contamination: Accumulation of contaminants from samples or the mobile phase on the column can create active sites that interact with the analytes, leading to poor peak shape.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes, including tailing.[1]
Q2: How does the pKa of nitroaniline isomers affect their separation and peak shape?
A2: The pKa value indicates the pH at which a compound is 50% ionized. Nitroanilines are weakly basic, and their pKa values are crucial for method development.
| Compound | pKa Value |
| o-Nitroaniline | -0.26 |
| m-Nitroaniline | 2.5 |
| p-Nitroaniline | 1.0 |
To achieve good peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3] For nitroanilines, maintaining a mobile phase pH below 2.5 helps to ensure that the analytes are in a single protonated form and minimizes interactions with silanol groups, leading to sharper, more symmetrical peaks.
Q3: What type of HPLC column is best suited for the analysis of nitroanilines?
A3: For the analysis of basic compounds like nitroanilines, it is advisable to use:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2]
-
High-Purity Silica (B1680970) Columns (Type B): Modern columns are made from high-purity silica with a lower metal content, which reduces the acidity of silanol groups and minimizes tailing.
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which can help to shield the analytes from interacting with residual silanols.
Using a C18 column is common for the separation of nitroaniline isomers.[5][6]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of nitroanilines.
Step 1: Initial Assessment
Observe the chromatogram to determine if peak tailing affects a single peak or all peaks.
-
All peaks tail: This often points to a physical or system-wide issue such as a column void, a partially blocked frit, or excessive extra-column volume.
-
Specific peaks tail (especially the nitroanilines): This is more indicative of a chemical interaction between the analytes and the stationary phase.
Step 2: Chemical and Methodological Troubleshooting
If specific peaks are tailing, consider the following adjustments to your method:
1. Mobile Phase pH Adjustment:
-
Problem: The mobile phase pH may be too close to the pKa of the nitroanilines, causing dual ionization states.
-
Solution: Lower the mobile phase pH. For nitroanilines, a pH of around 2.5 is often effective.[7] This ensures the analytes are fully protonated and minimizes silanol interactions. Use a buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH. A 10-20 mM phosphate buffer at pH 2.5 is a good starting point.[7]
2. Mobile Phase Additives:
-
Problem: Strong interactions between the basic nitroanilines and acidic silanol groups.
-
Solution: Introduce a competing base or an acidic modifier to the mobile phase.
-
Triethylamine (TEA): Adding a small concentration of TEA (e.g., 5 mM) can mask the active silanol sites, improving peak symmetry.[7][8] However, TEA can shorten column lifetime.[7]
-
Formic Acid or Acetic Acid: These acidic modifiers help to protonate the silanol groups and reduce their interaction with the basic analytes.
-
3. Column Selection and Care:
-
Problem: The column chemistry is not ideal for basic compounds, or the column is contaminated or degraded.
-
Solution:
-
Use a modern, high-purity, end-capped C18 column.
-
If contamination is suspected, flush the column with a strong solvent.
-
If the column is old or has been used extensively with aggressive mobile phases, it may be degraded and require replacement.
-
Step 3: Physical and System Troubleshooting
If all peaks are tailing, investigate the following physical aspects of your HPLC system:
1. Extra-Column Volume:
-
Problem: Long or wide-bore tubing and fittings can lead to band broadening.
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and minimize the length of all connections. Ensure all fittings are properly seated to avoid dead volume.
2. Column Void or Blockage:
-
Problem: A void at the head of the column or a partially blocked inlet frit can distort the flow path.
-
Solution:
-
To check for a blockage, reverse the column and flush it to waste.
-
If a void is suspected, it may be temporarily fixed by reversing the column, but replacement is the long-term solution.
-
3. Sample Overload:
-
Problem: Injecting too high a concentration of the sample.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.
Experimental Protocols
Example HPLC Method for the Separation of Nitroaniline Isomers:
This protocol is a general starting point and may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| Column | Eurospher 100-5 Si, 125 x 4.0 mm ID[9] |
| Mobile Phase | Isocratic: 85% Heptane / 15% Ethanol[9] |
| Flow Rate | 1.0 mL/min[9] |
| Temperature | 30 °C[9] |
| Injection Volume | 10 µL[9] |
| Detection | UV at 225 nm[9] |
| Expected Elution Order | 1. 2-Nitroaniline, 2. 3-Nitroaniline, 3. 4-Nitroaniline[9] |
Sample Preparation:
-
Prepare a stock solution of each nitroaniline isomer in methanol.
-
Prepare working standards by diluting the stock solutions in the mobile phase to the desired concentration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: Interaction between nitroaniline and residual silanol groups leading to peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Identifying and minimizing side products in aniline nitration
Technical Support Center: Aniline (B41778) Nitration
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing side products during the nitration of aniline.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline often problematic?
Direct nitration of aniline with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is challenging for two main reasons. Firstly, nitric acid is a potent oxidizing agent that can oxidize the highly reactive aniline, leading to the formation of dark, tarry polymerization and degradation products, which significantly lowers the yield.[1][2] Secondly, the strongly acidic reaction medium protonates the basic amino group to form the anilinium ion (-NH₃⁺).[1][2][3] This ion is strongly deactivating and a meta-director, leading to a substantial amount of the undesired m-nitroaniline isomer instead of the expected ortho and para products.[1][3][4]
Q2: What are the typical side products in direct aniline nitration and in what proportions are they formed?
Direct nitration of aniline yields a complex mixture of isomers. A typical distribution is approximately 51% p-nitroaniline, 47% m-nitroaniline, and only 2% o-nitroaniline.[1][5][6][7] The large percentage of the meta-isomer is a direct result of the formation of the meta-directing anilinium ion in the acidic medium.[1][3][8] In addition, various oxidation byproducts, often appearing as tarry substances, are formed in significant, though variable, amounts.[2][5]
Q3: How can the formation of oxidation products and meta-nitroaniline be minimized?
The most effective strategy is to protect the amino group before nitration.[1][6] This is commonly done by acetylating the aniline with acetic anhydride (B1165640) to form acetanilide.[1] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than a free amino group, which protects the ring from oxidation and prevents the formation of multiple nitro products.[1][5] Crucially, the amide group is not basic enough to be protonated by the nitrating acids, which prevents the formation of the meta-directing ion.[1] After the nitration step, the acetyl group can be easily removed through acid or base hydrolysis to yield the desired nitroaniline.[1][5]
Product Distribution Data
The choice of nitration method has a profound impact on the regioselectivity and yield of the reaction. The following table summarizes the typical product distributions for direct nitration versus the controlled method involving a protection/deprotection strategy.
| Nitration Method | Ortho Isomer Yield | Meta Isomer Yield | Para Isomer Yield | Notes |
| Direct Nitration of Aniline | ~2%[1][5][6] | ~47%[1][5][6][7] | ~51%[1][5][6][7] | Significant oxidation and tar formation occurs.[2][9] |
| Controlled Nitration (via Acetanilide) | ~10% | Negligible | ~90% | Yields represent isomer distribution before final purification.[9] |
Visualizing Reaction Pathways & Troubleshooting
The diagrams below illustrate the chemical pathways and a logical workflow for troubleshooting common issues encountered during aniline nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. quora.com [quora.com]
- 8. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE [vedantu.com]
- 9. benchchem.com [benchchem.com]
Optimizing temperature control in the diazotization of nitroanilines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the diazotization of nitroanilines, with a core focus on optimizing temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of nitroanilines and why is it so critical?
The optimal temperature for the diazotization of nitroanilines is typically between 0-5 °C.[1][2] Maintaining this low temperature is critical because the resulting diazonium salts are thermally unstable.[1][3] At temperatures above 5 °C, these salts can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesirable byproducts, such as phenols, which significantly reduces the yield of the desired product.[1][3][4] In some cases, uncontrolled decomposition can even be explosive.[3]
Q2: What are the primary consequences of inadequate temperature control?
Failure to maintain the 0-5 °C temperature range can lead to several issues:
-
Low Product Yield: The primary consequence is the decomposition of the diazonium salt, which directly lowers the yield of the desired product.[1]
-
Formation of Impurities: Higher temperatures promote the formation of phenolic byproducts and can lead to unwanted azo coupling reactions between the diazonium salt and the unreacted parent amine.[1][4]
-
Darkening of the Reaction Mixture: A dark brown or black coloration of the reaction mixture often indicates decomposition of the diazonium salt.[1]
-
Gas Evolution (Foaming): The decomposition of the diazonium salt releases nitrogen gas, which can cause foaming or vigorous gas evolution.[1]
Q3: How can I effectively maintain the low temperature required for the reaction?
Several techniques are crucial for effective temperature control:
-
Use of an Ice-Salt Bath: An ice-salt bath is more effective than an ice-water bath at maintaining temperatures between 0-5 °C.[1]
-
Slow, Dropwise Addition of Sodium Nitrite (B80452): The reaction is exothermic, so the sodium nitrite solution should be added slowly and dropwise to the acidic solution of the nitroaniline.[1][5] This prevents localized temperature spikes.
-
Pre-cooling of Reagents: All reagent solutions should be pre-cooled in an ice bath before addition.[2]
-
Continuous Monitoring: The internal temperature of the reaction mixture should be monitored continuously with a thermometer.[5]
-
Efficient Stirring: Vigorous stirring ensures homogenous heat distribution throughout the reaction mixture.[1]
Q4: Can the diazotization of nitroanilines be performed at temperatures higher than 5 °C?
While the general rule of thumb is to maintain a temperature between 0-5 °C, some studies have shown that certain diazotization reactions can be conducted at slightly higher temperatures without significant issues, particularly in industrial scale-ups where reactions are carefully studied.[3] However, for general laboratory procedures and to ensure safety and high yields, adhering to the 0-5 °C range is strongly recommended, as the stability of diazonium salts can vary significantly depending on the specific nitroaniline derivative.[3]
Q5: For how long can I store a solution of a diazotized nitroaniline?
Solutions of diazotized nitroanilines are generally unstable and should be used immediately in subsequent reactions.[2] While some diazotized solutions, like that of 4-nitroaniline (B120555) in dilute hydrochloric acid, have been reported to be stable for several months when refrigerated, this is not a general rule.[6] For preparative purposes, immediate use is the best practice to avoid decomposition and ensure the highest possible yield.[6] If storage is unavoidable, it should be in a sealed glass container in a refrigerator at approximately 4-5°C, and freezing should be avoided.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature was too high.[1] 2. Insufficient acid.[1] 3. Incomplete dissolution of the nitroaniline.[1] 4. Degradation of reagents.[1] | 1. Strictly maintain the temperature at 0-5 °C using an ice-salt bath.[1] 2. Ensure a sufficient excess of strong mineral acid is used.[1] 3. Ensure the nitroaniline is fully dissolved in the acid before adding the nitrite solution.[1] 4. Use high-purity, properly stored nitroaniline and a freshly prepared sodium nitrite solution.[1] |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of the diazonium salt due to elevated temperature.[1] 2. Azo coupling side reaction.[1] | 1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of sodium nitrite.[1] 2. Increase the concentration of the acid to ensure the starting amine is fully protonated.[1] |
| Foaming or Vigorous Gas Evolution | 1. Nitrogen gas (N₂) evolution due to diazonium salt decomposition.[1] 2. Decomposition of nitrous acid.[1] | 1. Immediately check and lower the reaction temperature.[1] 2. Add the sodium nitrite solution more slowly to the strongly acidic solution.[1] |
| Solid Precipitates Out of Solution During Reaction | 1. The amine salt is not fully soluble in the acid. 2. The diazonium salt is precipitating. | 1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[1] 2. This can be normal if the diazonium salt is not very soluble. Proceed to the next step, ensuring the mixture is well-stirred.[1] |
Experimental Protocols
Standard Protocol for the Diazotization of 2-Methyl-5-nitroaniline
This protocol outlines a standard laboratory procedure for the diazotization of 2-Methyl-5-nitroaniline.
Materials:
-
2-Methyl-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Suspension:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add the 2-Methyl-5-nitroaniline (e.g., 0.10 mol).[5]
-
Add distilled water (e.g., 60 mL), followed by the slow, careful addition of concentrated hydrochloric acid (e.g., 0.25 mol, 2.5 equivalents) while stirring.[5] The mixture will form a slurry of the amine hydrochloride salt.
-
-
Cooling:
-
Preparation of Nitrite Solution:
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.0-1.1 molar equivalents) in cold distilled water.[1]
-
-
Diazotization:
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[1]
-
-
Confirmation of Diazonium Salt Formation (Optional):
-
To test for the presence of the diazonium salt, a small aliquot of the reaction mixture can be added to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates successful diazotization.[1]
-
Visualizations
Caption: Workflow for the diazotization of nitroanilines.
Caption: Logic for troubleshooting temperature control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
N-Nitroaniline stability issues and degradation pathways
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of N-Nitroaniline. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on degradation pathways to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to several degradation pathways, particularly under specific environmental conditions. The main concerns are thermal decomposition, photodegradation, and instability in strongly acidic or basic solutions. Aromatic amines, in general, can be prone to oxidation, which may be accelerated by exposure to air and light, often resulting in a change in color (e.g., darkening).
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the stability of this compound, it should be stored in a tightly closed, dry container in a cool, well-ventilated, and dark place.[1][2][3] For optimal long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[4]
Q3: My this compound solution has changed color. What could be the cause?
A3: A color change, typically darkening or turning yellow/brown, is a common indicator of degradation. This is often due to oxidation of the amine group or photodegradation upon exposure to light.[4][5] It is recommended to prepare fresh solutions for critical experiments and to store stock solutions in amber vials or protected from light.
Q4: What are the known degradation pathways for this compound?
A4: this compound can degrade through several pathways depending on the conditions:
-
Thermal Decomposition: At elevated temperatures (onset around 225°C), this compound can undergo exothermic decomposition.[6]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in nitroaromatic compounds.[5] In the presence of a catalyst like TiO2, this degradation is accelerated.[7]
-
Oxidative Degradation: Strong oxidizing agents can cause vigorous reactions.[8] The Fenton oxidation process, for example, can rapidly degrade p-nitroaniline in solution.[9]
-
Hydrolysis: While generally stable, under strongly acidic or basic conditions, hydrolysis can occur, although this is less common under typical experimental conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in color of solid or solution (e.g., darkening) | Oxidation of the amine group; Photodegradation.[4][5] | - Store the compound under an inert atmosphere (nitrogen or argon). - Ensure the container is tightly sealed and stored in a dark location or in amber vials.[4] - For solutions, prepare them fresh before use. |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation of this compound. | - Review storage conditions of both the solid compound and the solution. - Implement a stability testing protocol (see Experimental Protocols) to identify degradation products. - Run a blank of the solvent to check for contamination.[10] |
| Inconsistent experimental results | Degradation of the starting material. | - Re-verify the purity of the this compound stock using a suitable analytical method like HPLC or GC. - Prepare fresh solutions for each experiment from a reliable source of the compound.[5] |
| Precipitation from solution | Poor solubility or degradation leading to insoluble products. | - Ensure the chosen solvent is appropriate and the concentration is within the solubility limits.[11] - Check for precipitation in samples, as degradation products may be insoluble.[10] |
| Poor mass balance in quantitative analysis | Formation of non-chromophoric or volatile degradants. | - Use a mass spectrometer (LC-MS) to detect degradation products that may not have a UV-Vis chromophore. - If volatile products are expected, consider using techniques like headspace GC-MS.[10] |
Quantitative Data on Degradation
The following table summarizes kinetic data for the degradation of p-Nitroaniline (PNA) by the Fenton oxidation process.
| Parameter | Condition | Apparent Rate Constant (k_ap) | Reference |
| pH | 3.0 | Optimal degradation | [9] |
| 4.0 - 6.0 | Gradual decrease in degradation rate | [9] | |
| Initial PNA Concentration | Increasing concentration | Decrease in k_ap | [9] |
| Temperature | Increasing temperature | Increase in k_ap | [9] |
| Activation Energy | - | 53.96 kJ mol⁻¹ | [9] |
Table 1: Kinetic parameters for the Fenton oxidation of p-Nitroaniline.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from methodologies for similar aromatic compounds and is designed to intentionally degrade the sample to identify potential degradation products and pathways.[5][10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
a) Acidic Hydrolysis:
- Mix equal volumes of the stock solution and 1 M HCl.
- Incubate the mixture at 60°C.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Neutralize the aliquots with an equivalent amount of 1 M NaOH.
- Dilute the neutralized samples with the mobile phase for HPLC analysis.
b) Basic Hydrolysis:
- Mix equal volumes of the stock solution and 1 M NaOH.
- Incubate the mixture at 60°C.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Neutralize the aliquots with an equivalent amount of 1 M HCl.
- Dilute the neutralized samples with the mobile phase for HPLC analysis.
c) Oxidative Degradation:
- Mix equal volumes of the stock solution and 3% hydrogen peroxide.
- Incubate the mixture at room temperature.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Dilute the samples with the mobile phase for HPLC analysis.
d) Photolytic Degradation:
- Expose the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
- Keep a control sample wrapped in aluminum foil to protect it from light.
- Analyze the samples by HPLC.
3. Analysis:
-
Analyze the stressed samples and a non-degraded control sample by a validated stability-indicating HPLC method (e.g., HPLC-UV or LC-MS) to quantify the remaining this compound and identify degradation products.[12][13]
Protocol 2: HPLC Method for Stability Analysis
- Column: Acclaim™ 120 C18 or equivalent - Mobile Phase: A suitable gradient of acetonitrile and water or methanol (B129727) and water. - Detection: UV-Vis detector at the λmax of this compound (e.g., around 380 nm for p-nitroaniline)[9] - Injection Volume: 10-20 µL - Flow Rate: 1.0 mL/min
Note: This is a general method and should be optimized for the specific this compound isomer and potential degradants.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iokinetic.com [iokinetic.com]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Challenges in the Separation of N-Nitroaniline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the separation of N-Nitroaniline isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The separation of this compound isomers (ortho-, meta-, and para-) is difficult due to their similar physicochemical properties.[1] These isomers have the same molecular weight and similar structures, which results in overlapping spectral data and comparable behaviors in various separation systems.[1][2] The primary challenge lies in exploiting the subtle differences in their polarity, solubility, and basicity to achieve effective separation.[3][4]
Q2: What are the most common methods for separating this compound isomers?
A2: The most prevalent methods for separating this compound isomers include:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique that separates isomers based on their differential partitioning between a stationary phase and a mobile phase.[5][6][7]
-
Recrystallization: This method leverages differences in the solubility of the isomers in a specific solvent at varying temperatures.[8][9]
-
Thin-Layer Chromatography (TLC): Often used for monitoring the progress of a separation and for determining appropriate solvent systems for column chromatography.[7][10][11]
-
Capillary Zone Electrophoresis (CZE): An effective technique that separates isomers based on their electrophoretic mobility in an electric field.[1]
-
Solvent Extraction: Utilizes differences in solubility and the basicity of the isomers to perform separations, sometimes involving pH adjustments or the formation of salts.[4][12][13][14]
Q3: How can I confirm the purity of my separated isomers?
A3: Purity is typically confirmed by a combination of methods:
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value is a strong indicator of high purity.[8]
-
Chromatographic Analysis (HPLC/GC): Injecting the isolated isomer into a calibrated HPLC or GC system should result in a single, sharp peak.
-
Spectroscopic Analysis: Techniques like UV-Vis spectrophotometry, NMR spectroscopy, and mass spectrometry can confirm the identity and purity of the isolated compound.[5][11]
Q4: I'm seeing peak tailing in my HPLC separation of nitroaniline isomers. What is the cause and how can I fix it?
A4: Peak tailing for basic compounds like nitroanilines is often caused by secondary interactions between the amino group and acidic silanol (B1196071) groups on the silica-based stationary phase.[15] To mitigate this, you can:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the basic aniline (B41778) isomers, leading to improved peak shape.[15]
-
Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), can mask the active silanol sites.[15]
-
Choose an Appropriate Column: Use a well-end-capped column or a column with a stationary phase designed for basic compounds.[15]
Q5: My recrystallization is resulting in a poor yield. What are the common causes?
A5: A poor crystal yield during recrystallization can be due to several factors:
-
Using too much solvent: This will keep too much of your compound dissolved in the mother liquor even after cooling.[8] You can try to evaporate some of the solvent and cool the solution again.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
-
Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation.[8]
Troubleshooting Guides
Chromatographic Separation (HPLC/TLC)
Issue: Poor resolution or co-elution of isomers.
-
Possible Cause: The mobile phase composition is not optimized for selectivity.
-
Troubleshooting Steps:
-
Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Decreasing the organic solvent percentage generally increases retention and may improve resolution.
-
Change Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation.[16]
-
Modify Mobile Phase pH: The basicity of the nitroaniline isomers differs, with the meta-isomer being the most basic.[3][17][18] Adjusting the pH of the mobile phase can change the ionization state of the isomers and thus their retention, potentially improving separation.
-
Consider a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a phenyl or pentafluorophenyl (PFP) column to introduce different selectivity mechanisms like π-π interactions.[15]
-
Issue: Inconsistent Retention Times.
-
Possible Cause: Lack of system equilibration or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
-
Properly Prepare Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed. For buffered mobile phases, check the pH before use.
-
Control Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.[19]
-
Separation by Recrystallization
Issue: The compound is "oiling out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to ensure the compound is fully dissolved.[8]
-
Promote Slow Cooling: Allow the flask to cool slowly. Rapid cooling encourages oiling out.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[8]
-
Issue: Suspected co-crystallization of multiple isomers.
-
Possible Cause: The isomers have very similar solubilities in the chosen solvent, or a eutectic mixture or solid solution is forming.[9]
-
Troubleshooting Steps:
-
Solvent Screening: The key to successful recrystallization is finding a solvent where one isomer is significantly less soluble than the others at low temperatures.[8] Perform small-scale solubility tests with a variety of solvents.
-
Fractional Crystallization: This involves a series of crystallization steps. The first crop of crystals will be enriched in the least soluble isomer. The mother liquor can then be concentrated and cooled further to obtain subsequent crops enriched in the more soluble isomers.[9]
-
Utilize Chemical Differences: For ortho- and para-nitroaniline mixtures, one method involves dissolving the mixture in a solvent like carbon tetrachloride where the ortho-isomer is more soluble. After filtering the less soluble para-isomer, an acid can be added to the filtrate, which preferentially forms a solid salt with the remaining para-nitroaniline, leaving the ortho-isomer in solution.[4]
-
Data Presentation
Table 1: Physicochemical Properties of this compound Isomers
| Property | 2-Nitroaniline (B44862) (ortho) | 3-Nitroaniline (meta) | 4-Nitroaniline (para) |
| Appearance | Orange solid[3] | Yellow solid[3] | Yellow powder[3] |
| Melting Point (°C) | 71.5[3] | 114[3] | 146 - 149[3] |
| Boiling Point (°C) | 284[3] | 306[3] | 332[3] |
| Water Solubility ( g/100 mL at 20°C) | 0.117[3] | 0.1[3] | ~0.08 (at 18.5°C)[3] |
| pKa (of conjugate acid) | -0.26 to -0.3[3][18] | 2.47 to 2.5[3][18] | 1.0 to 1.1[3][18] |
Table 2: Performance Comparison of Analytical Techniques for this compound Isomers
| Analytical Technique | Analyte | Limit of Detection (LOD) / Quantification (LOQ) | Linear Range | Sample Matrix |
| HPLC-UV | o-, m-, p-Nitroaniline | LOQ: 2.0 x 10⁻⁹ M (o-, m-); 4.5 x 10⁻⁹ M (p-)[6] | 5 - 1500 µg/L[5] | Environmental Water[5][6] |
| Spectrophotometry | o-, m-, p-Nitroaniline | LOD: 0.05, 0.08, 0.06 µg/mL respectively[5] | 0.1-15, 0.2-20, 0.1-17 µg/mL respectively[2][5] | Synthetic and Real Samples[5] |
| Capillary Zone Electrophoresis (CZE) | m-Nitroaniline | LOD: 9.06 x 10⁻⁹ mol/L[1] | Not specified | Dyestuff Wastewater[1] |
Experimental Protocols
Protocol 1: HPLC Separation of this compound Isomers
This protocol is a representative method for the separation of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent TC-C18 column or equivalent silica-based C18 column.[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30/70 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV at 225 nm.[6]
-
Sample Preparation: Dissolve the nitroaniline isomer mixture in the mobile phase to a suitable concentration (e.g., 10-20 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow all isomers to elute (e.g., 10 minutes).
-
Identify the peaks based on the retention times of pure standards.
-
Protocol 2: Purification of p-Nitroaniline by Recrystallization
This protocol describes the purification of crude p-nitroaniline.
-
Materials: Crude p-nitroaniline, ethanol, deionized water, Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, vacuum flask.
-
Solvent System: An ethanol/water mixture (e.g., 1:1 v/v) is a suitable solvent system.[20]
-
Procedure:
-
Place the crude p-nitroaniline in an Erlenmeyer flask.
-
Add a minimal amount of the hot ethanol/water solvent mixture to the flask, just enough to dissolve the solid completely when the solution is boiling.[21] Avoid adding a large excess of solvent.[8]
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.[21]
-
Allow the hot, clear filtrate to cool slowly to room temperature. Bright yellow crystals should form.[20]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[14]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[8]
-
Visualizations
Caption: General troubleshooting workflow for this compound isomer separation.
Caption: A logical workflow for HPLC method development.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity [allen.in]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. magritek.com [magritek.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
Preventing oxidation of aniline during nitration reactions
Technical Support Center: Nitration of Aniline (B41778)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of aniline. Our goal is to help you overcome common challenges, particularly the prevention of oxidation, and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline often problematic?
Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is generally avoided for two main reasons:
-
Oxidation : The amino group (-NH₂) makes the aniline ring highly electron-rich and thus extremely susceptible to oxidation by strong oxidizing agents like nitric acid.[1][2] This leads to the formation of dark, tarry polymerization and degradation products, which significantly lowers the yield of the desired nitroanilines.[1][2][3]
-
Formation of m-nitroaniline : In the highly acidic conditions of the nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[1][4][5] This ion is strongly deactivating and acts as a meta-director, leading to the formation of a substantial amount of the undesired m-nitroaniline isomer in the product mixture.[1][4][6]
Q2: What is the typical product distribution when nitrating aniline directly?
The direct nitration of aniline yields a mixture of isomers due to the competing effects of the activating -NH₂ group and the meta-directing -NH₃⁺ anilinium ion. A typical product distribution is shown below.[1]
| Isomer | Typical Yield (%) |
| p-Nitroaniline | 51% |
| m-Nitroaniline | 47% |
| o-Nitroaniline | 2% |
Q3: How can oxidation and meta-substitution side reactions be prevented?
The most effective strategy to prevent both oxidation and the formation of the meta isomer is to protect the amino group before nitration.[1][7] This is most commonly achieved by acetylating the aniline with acetic anhydride (B1165640) to form acetanilide (B955).[1][7]
Q4: What is the role of the acetyl protecting group?
The acetyl group (CH₃CO-) serves two critical functions:
-
Reduces Reactivity and Prevents Oxidation : The acetyl group moderates the activating effect of the amino group by withdrawing electron density.[7][8] This makes the ring less susceptible to oxidation by nitric acid.[2][7]
-
Ensures Ortho-Para Direction : The resulting acetamido group (-NHCOCH₃) is still an ortho-para director but is not basic enough to be protonated by the strong acid medium.[1] This prevents the formation of the meta-directing anilinium ion, ensuring the selective formation of ortho and para products.[1] After nitration, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired nitroaniline.[1][7]
Troubleshooting Guide
This guide addresses specific issues users might encounter during aniline protection and nitration experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The reaction mixture turns dark brown or black, yielding a tarry material. | This is a classic sign of oxidation of the aniline starting material.[1] The highly activated ring is being oxidized by nitric acid, often due to elevated temperatures.[1] | Protect the Amino Group : Immediately implement an acetylation step to convert aniline to acetanilide before nitration. This moderates the ring's reactivity.[1] Control Temperature : Ensure the reaction temperature is kept low (typically 0-10 °C) during the addition of the nitrating mixture.[1][9] |
| A significant amount of m-nitroaniline is isolated. | The amino group of your aniline is being protonated by the strong acid medium (H₂SO₄), forming the meta-directing anilinium ion.[1] | Protect the Amino Group : Acetylation is the standard solution. The resulting amide is neutral and not readily protonated, ensuring it remains an ortho-para director.[1] Use Milder Nitrating Agents : For complex substrates, exploring alternative, less acidic nitrating systems can sometimes be an option.[1] |
| Low yield of acetanilide during the protection step. | The reaction may be incomplete due to insufficient heating or reaction time. The acetic anhydride may have been hydrolyzed by moisture. | Ensure the reaction mixture is gently warmed to dissolve the aniline completely. Use fresh acetic anhydride and consider extending the reaction time if necessary.[9] |
| The isolated p-nitroacetanilide product is yellow or orange instead of pale yellow/white. | This indicates the presence of impurities, most likely the o-nitroacetanilide isomer or unreacted starting material. | Recrystallize the crude product from ethanol (B145695). The p-nitroacetanilide is less soluble and will crystallize out, leaving the more soluble o-isomer in the mother liquor.[9] |
| Low yield of p-nitroaniline after the final hydrolysis step. | The hydrolysis may be incomplete, or the product may have decomposed due to prolonged heating at high temperatures. | Ensure the p-nitroacetanilide is completely dissolved in the acidic solution during hydrolysis and monitor the reaction by TLC. Avoid excessive heating.[9] |
Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
This procedure converts aniline into acetanilide to protect the amino group.
-
Setup : In a suitable flask, dissolve aniline in glacial acetic acid.[1]
-
Reagent Addition : Slowly add acetic anhydride to the solution while stirring.[1]
-
Reaction : Gently warm the mixture for approximately 15-30 minutes.[1]
-
Isolation : Pour the reaction mixture into ice-cold water to precipitate the acetanilide as a white solid.[1]
-
Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.[1]
Protocol 2: Nitration of Acetanilide
This protocol describes the nitration of the protected aniline to yield primarily p-nitroacetanilide.
-
Setup : Add the dried acetanilide to concentrated sulfuric acid in a flask, ensuring it fully dissolves. Cool the mixture in an ice bath to 0-5 °C.[1]
-
Nitrating Mixture : In a separate beaker, prepare a cold nitrating mixture by slowly and carefully adding concentrated nitric acid to concentrated sulfuric acid. Keep this mixture cool.[1]
-
Reagent Addition : Add the nitrating mixture dropwise to the stirred acetanilide solution, meticulously maintaining the reaction temperature below 10 °C.[1][9]
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour to ensure the reaction goes to completion.[1]
-
Isolation : Carefully pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.[1]
-
Purification : Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol to separate it from the ortho isomer.[1]
Protocol 3: Deprotection via Hydrolysis of p-Nitroacetanilide
This final step removes the acetyl group to yield the p-nitroaniline product.
-
Setup : Suspend the purified p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).[1]
-
Reaction : Heat the mixture under reflux for approximately 20-30 minutes until the solid has dissolved completely.[1][9]
-
Isolation : Cool the solution and then pour it into a beaker of cold water.[1]
-
Neutralization : Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the p-nitroaniline.[1]
-
Purification : Collect the solid yellow product by vacuum filtration, wash with water, and recrystallize from a hot water or ethanol/water mixture.[1]
Visualizations
Caption: Troubleshooting workflow for aniline nitration side reactions.
Caption: Comparison of protected vs. direct aniline nitration pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 3. brainly.in [brainly.in]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]
- 8. Why is acetylation performed before nitration of a class 12 chemistry CBSE [vedantu.com]
- 9. benchchem.com [benchchem.com]
Common problems and solutions in scaling up N-Nitroaniline synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the common challenges and solutions encountered during the synthesis of N-Nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of this compound?
The synthesis of this compound (phenylnitramine) is primarily achieved through two main routes:
-
Nitration of Aniline (B41778) with Acetyl Nitrate: This method involves the protection of the aniline's amino group via acetylation to form acetanilide (B955). The acetanilide is then nitrated, and under specific conditions, the nitro group can be directed to the nitrogen atom. Subsequent hydrolysis removes the acetyl group to yield this compound.
-
Rearrangement of Phenylsulfamic Acid: This process involves the sulfonation of aniline to form phenylsulfamic acid. Nitration of phenylsulfamic acid followed by rearrangement can yield this compound.
Direct nitration of aniline is generally avoided as it is highly exothermic and leads to a mixture of C-nitrated isomers (o-, m-, p-nitroaniline) and oxidation byproducts, with very low yields of the desired this compound.[1][2][3]
Q2: What are the most critical parameters to control during the scale-up of this compound synthesis?
When scaling up the synthesis of this compound, the most critical parameters to control are:
-
Temperature: N-nitration reactions are often highly exothermic. Strict temperature control is crucial to prevent runaway reactions and minimize the formation of byproducts.[4]
-
Rate of Reagent Addition: The slow and controlled addition of the nitrating agent is essential to manage the reaction exotherm and maintain selectivity.
-
Purity of Starting Materials: Impurities in the starting aniline or nitrating agents can lead to undesirable side reactions and lower yields.
-
Agitation: Efficient mixing is necessary to ensure uniform temperature distribution and reactant concentration, which is critical for consistent product quality.
Q3: What are the common impurities and byproducts in this compound synthesis and how can they be minimized?
Common impurities include:
-
C-Nitrated Isomers (o-, m-, p-nitroaniline): These are the most common byproducts, arising from the electrophilic substitution on the aromatic ring. To minimize their formation, protecting the amino group and using specific nitrating agents that favor N-nitration are key.
-
Di- and Tri-nitrated Products: Over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent).[5]
-
Oxidation Products: Aniline and its derivatives are susceptible to oxidation by strong nitrating agents, leading to the formation of tarry byproducts.[3][6] Careful temperature control and the use of milder nitrating agents can mitigate this.
-
Unreacted Starting Material: Incomplete reactions can leave unreacted aniline or intermediates in the final product.
Q4: How can the purity of this compound be assessed and improved?
The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point determination.[7]
Purification can be achieved through:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require experimentation to find a system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.[7][8]
-
Column Chromatography: For laboratory-scale purifications, column chromatography can be effective in separating this compound from its isomers and other impurities.[7]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or HPLC.- Ensure the reaction temperature is within the optimal range. |
| Formation of significant amounts of C-nitrated byproducts. | - Re-evaluate the protection strategy for the amino group.- Adjust the nitrating agent and reaction conditions to favor N-nitration. | |
| Product decomposition. | - N-nitro compounds can be unstable. Avoid excessive heat during the reaction and work-up.[4][5] | |
| Formation of Dark, Tarry Material | Oxidation of the aniline ring by the nitrating agent. | - Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating mixture.[6]- Add the nitrating agent slowly and with vigorous stirring. |
| Nitrating agent is too concentrated or added too quickly. | - Use a less aggressive nitrating agent or dilute the current one.- Control the rate of addition carefully. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities, particularly C-nitrated isomers. | - Attempt to purify a small sample by column chromatography to isolate the this compound and use it as a seed crystal.- Try different solvent systems for recrystallization.[7] |
| The melting point of the impure mixture is below room temperature. | - Consider purification by extraction or chromatography before attempting crystallization. | |
| Runaway Reaction | Poor temperature control during the addition of the nitrating agent. | - Ensure adequate cooling capacity for the reactor scale.- Add the nitrating agent in a controlled manner, monitoring the internal temperature closely.[4] |
| Insufficient agitation leading to localized "hot spots". | - Use a powerful mechanical stirrer to ensure efficient mixing and heat dissipation. |
Experimental Protocols
Synthesis of this compound via Nitration of Acetanilide (Illustrative Laboratory Scale)
This protocol is for illustrative purposes and requires careful handling of hazardous materials in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Acetylation of Aniline
-
In a flask, dissolve 5.0 mL of aniline in 100 mL of water and 5.0 mL of concentrated hydrochloric acid.
-
Warm the solution to approximately 50°C.
-
Add 8 mL of acetic anhydride, followed immediately by a solution of sodium acetate (B1210297) to neutralize the HCl and catalyze the reaction.
-
Stir the mixture for 10-15 minutes and then cool in an ice bath to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide
-
Carefully add 5.4 g of dry acetanilide to 10 mL of concentrated sulfuric acid in a flask, stirring until fully dissolved.
-
Cool the solution in an ice bath to 0-5°C.
-
Separately, prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, let the mixture stand for 20-30 minutes.
-
Pour the reaction mixture onto 50 mL of crushed ice and water. The p-nitroacetanilide will precipitate.
Step 3: Hydrolysis to p-Nitroaniline (as a common side-product example)
-
Transfer the crude p-nitroacetanilide to a flask containing 30-40 mL of a 10% sulfuric acid solution.
-
Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.
-
Cool the solution in an ice bath. The p-nitroaniline will precipitate.
-
Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.[6]
Note on this compound formation: The formation of this compound from acetanilide requires specific conditions that are not detailed in this illustrative C-nitration protocol. Specialized literature should be consulted for precise methodologies for N-nitration.
Data Summary
Table 1: Effect of Reaction Conditions on C-Nitration of Acetanilide (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 0-5°C | 20-25°C | > 40°C | Lower temperatures favor higher yields of the para-isomer and minimize side reactions. Higher temperatures increase the risk of over-nitration and decomposition. |
| Nitrating Agent | HNO₃/H₂SO₄ | Acetyl Nitrate | N₂O₅ | The choice of nitrating agent significantly impacts the ratio of N- to C-nitration and the formation of byproducts. |
| Reaction Time | 30 minutes | 1 hour | 2 hours | Longer reaction times may increase conversion but can also lead to more side products if the temperature is not well-controlled. |
This table is illustrative for the more commonly documented C-nitration. Quantitative data for N-nitration is highly dependent on the specific synthetic route and conditions.
Visualizations
Experimental Workflow for this compound Synthesis (Conceptual)
Caption: Conceptual workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. scribd.com [scribd.com]
- 3. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. iokinetic.com [iokinetic.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of N-Nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Nitroaniline from colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of colored impurities in this compound synthesis?
A1: Colored impurities in this compound typically arise from several sources during its synthesis. These can include:
-
Oxidation byproducts: Aniline (B41778) and its derivatives are susceptible to air oxidation, which can form highly colored polymeric impurities. Freshly prepared aniline is almost colorless but gradually turns yellow or red upon exposure to air.[1]
-
Isomeric impurities: The direct nitration of aniline can produce a mixture of isomers, primarily ortho- and para-nitroaniline, along with smaller amounts of the meta-isomer.[2][3] The ortho-isomer, in particular, can contribute to coloration.
-
Unreacted starting materials: Incomplete nitration can leave residual aniline or acetanilide (B955) (if a protecting group strategy is used), which can contribute to impurity profiles.[4]
-
Side-reaction products: The strong acidic and oxidizing conditions of nitration can lead to the formation of various byproducts, such as p-benzoquinone.[5]
-
Decomposition products: this compound may decompose if exposed to high temperatures, strong bases like sodium hydroxide, or light, potentially forming colored degradation products.[6][7]
Q2: What is the most common method for purifying crude this compound?
A2: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[8] This technique relies on the principle of differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal solvent will dissolve this compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.[8]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on protocols for p-nitroaniline and similar compounds, a mixed solvent system of ethanol (B145695) and water (e.g., a 50:50 mixture) is highly effective.[9][10] Ethanol is also a promising solvent on its own.[11] A preliminary solvent screen with small amounts of the crude material is always recommended to determine the optimal solvent or solvent ratio for your specific impurity profile.[8]
Q4: How can I assess the purity of my this compound sample after purification?
A4: Several analytical techniques can be employed to validate the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating, identifying, and quantifying impurities. A reversed-phase HPLC method is commonly used for nitroaromatic compounds.[12][13]
-
Elemental Analysis (CHNO): This technique determines the mass fractions of carbon, hydrogen, nitrogen, and oxygen. A close correlation between experimental and theoretical values (typically within ±0.4%) is a strong indicator of purity.[12]
-
Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point. Impurities typically broaden and depress the melting point range. The reported melting point for p-Nitroaniline is between 146-149 °C.[3]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Yellow/Brown Color After Recrystallization | 1. Highly soluble colored impurities co-crystallizing with the product. 2. Thermal decomposition during heating. 3. Oxidation of the product. | 1. Perform a second recrystallization. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities (note: this may reduce yield). 3. Avoid excessive heating or prolonged time at the solvent's boiling point. 4. If the impurity is less polar, consider washing the crystals with a non-polar solvent in which this compound is insoluble. 5. For stubborn coloration, column chromatography or reversed-phase flash chromatography may be necessary.[14] |
| Oiling Out During Cooling | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated. 3. The rate of cooling is too rapid. | 1. Add more solvent to the hot mixture to ensure the compound remains dissolved. 2. Reheat the solution to dissolve the oil, then allow it to cool more slowly. 3. Vigorously stir the solution during the cooling phase. |
| No Crystal Formation Upon Cooling | 1. The solution is not sufficiently saturated. 2. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. 3. Add a seed crystal of pure this compound to the cooled solution.[8] 4. Place the solution in an ice bath to further decrease solubility.[8][11] |
| Low Recovery Yield | 1. Too much solvent was used during recrystallization. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold. 4. The compound has significant solubility in the cold solvent. | 1. Concentrate the filtrate by boiling off some solvent to recover more product. 2. Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8] 4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline for the purification of crude p-Nitroaniline.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., 50% ethanol/water). For approximately 0.5 g of p-nitroaniline, start with about 5 mL of ethanol.[11]
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove the charcoal. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surfaces.[8]
-
Drying: Keep the crystals under vacuum on the filter for 10-15 minutes to air dry them.[11] For complete drying, place the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of this compound.
-
Chromatographic Conditions (Example):
-
Standard Preparation: Accurately weigh and dissolve a reference standard of pure this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the purified this compound sample in the same manner and at the same concentration as the standard solution.[13]
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, expressed as a percentage.
Data Presentation
Table 1: Physicochemical Properties of Nitroaniline Isomers and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow crystalline solid[3][7] |
| o-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 71.5 | Orange solid[8] |
| m-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 111-114 | Yellow needles |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 | Colorless solid |
Table 2: Example HPLC Purity Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Purity (%) | ≥ 99.0% | 99.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 100.5%[13] |
| Precision (% RSD) | ≤ 2.0% | < 1.0%[13] |
| Limit of Detection (LOD) | To be determined | 0.1 µg/mL[13] |
Visualizations
Caption: Workflow for this compound purification and analysis.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. chempanda.com [chempanda.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. magritek.com [magritek.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
Effect of acid concentration on the yield of p-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-nitroaniline. The following information addresses common issues related to the effect of acid concentration on reaction yield and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline (B41778) not recommended for producing a high yield of p-nitroaniline?
A1: Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is generally avoided for two primary reasons. Firstly, the amino group (-NH₂) is highly susceptible to oxidation by nitric acid, which can lead to the formation of undesirable byproducts and decomposition of the starting material. Secondly, the strongly acidic conditions cause the protonation of the amino group to form the anilinium ion (-NH₃⁺). This ion is a meta-directing group, leading to a significant amount of m-nitroaniline, which complicates purification and reduces the yield of the desired p-nitroaniline.
Q2: What is the purpose of acetylating aniline before nitration?
A2: The acetylation of aniline to form acetanilide (B955) is a crucial step to protect the amino group. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group and is sterically bulkier. This protection prevents the oxidation of the nitrogen atom by the nitrating mixture. Furthermore, due to steric hindrance, it directs the incoming nitro group primarily to the para position, thereby significantly increasing the yield of the p-nitroacetanilide intermediate.
Q3: How does the concentration of sulfuric acid during nitration affect the isomer distribution?
A3: The concentration of sulfuric acid plays a role in the ratio of ortho to para isomers formed during the nitration of acetanilide. While concentrated sulfuric acid is necessary to generate the nitronium ion (NO₂⁺) electrophile from nitric acid, variations in its concentration can influence the product distribution. For instance, in the nitration of the similar compound formanilide, decreasing the sulfuric acid concentration from 98% to 80.9% has been shown to increase the proportion of the ortho isomer from 5% to 17%.[1] This suggests that lower concentrations of sulfuric acid may lead to a decrease in the yield of the desired p-nitroacetanilide.
Q4: What is the role of acid in the final hydrolysis step to produce p-nitroaniline?
A4: In the final step, an acid catalyst, typically sulfuric acid or hydrochloric acid, is used for the hydrolysis of p-nitroacetanilide to p-nitroaniline. The acid protonates the carbonyl oxygen of the amide group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, releasing p-nitroaniline and acetic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of p-nitroacetanilide | - Reaction temperature too high: Elevated temperatures can lead to the formation of oxidation byproducts and dinitrated products. - Inefficient nitration: Insufficient acid concentration may not generate enough nitronium ion for the reaction to proceed efficiently. | - Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture. - Ensure the use of concentrated sulfuric acid to facilitate the formation of the nitronium ion. |
| Formation of a dark, tar-like substance during nitration | - Oxidation of the starting material: The amino group is sensitive to oxidation by nitric acid. - Reaction temperature too high: Excessive heat can cause decomposition and polymerization. | - Ensure the amino group is properly protected via acetylation before nitration. - Add the nitrating mixture slowly and with constant stirring to effectively dissipate heat. |
| Final p-nitroaniline product is off-white or brownish | - Incomplete hydrolysis: Residual p-nitroacetanilide can contaminate the final product. - Presence of impurities: Side products from the nitration step may not have been fully removed. | - Ensure the hydrolysis reaction is carried out for a sufficient duration to ensure complete conversion. - Purify the p-nitroaniline product by recrystallization from hot water or an ethanol-water mixture. |
| Significant amount of o-nitroaniline in the final product | - Inefficient separation of isomers: The separation of o-nitroacetanilide and p-nitroacetanilide after nitration was not effective. | - Perform a careful recrystallization of the p-nitroacetanilide intermediate from ethanol (B145695). The ortho isomer is more soluble in ethanol and will remain in the filtrate, while the para isomer crystallizes out upon cooling. |
Data Presentation
The following table summarizes the reported yields of p-nitroaniline obtained under different acid concentrations during the hydrolysis of p-nitroacetanilide.
| Starting Material | Acid Used for Hydrolysis | Acid Concentration | Yield of p-Nitroaniline |
| 100 g of 4-nitroacetanilide | Sulfuric Acid | 25% | 70-75 g |
| p-Nitroacetanilide | Sulfuric Acid | 70% | 70-95% |
| p-Nitroacetanilide | Hydrochloric Acid | Concentrated | High (exact percentage not specified) |
Experimental Protocols
Protocol 1: Nitration of Acetanilide
-
In a flask, dissolve acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.
-
Filter the product, wash it with cold water, and purify by recrystallization from ethanol.
Protocol 2: Hydrolysis of p-Nitroacetanilide
-
Place the purified p-nitroacetanilide in a round-bottom flask.
-
Add a solution of sulfuric acid (e.g., 25% or 70%) or concentrated hydrochloric acid.
-
Heat the mixture under reflux for approximately 30 minutes, or until the solid has completely dissolved.
-
Pour the hot solution into a beaker containing cold water or crushed ice.
-
Neutralize the solution by slowly adding a base (e.g., sodium hydroxide (B78521) solution) until it is alkaline, which will precipitate the p-nitroaniline as a yellow solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the p-nitroaniline by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from hot water or an ethanol-water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of p-nitroaniline.
Caption: Factors influencing the yield and purity of p-nitroacetanilide.
References
Technical Support Center: Optimizing Mobile Phase Composition for Nitroaniline HPLC Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answer frequently asked questions related to the High-Performance Liquid Chromatography (HPLC) separation of nitroaniline isomers. Here, you will find detailed experimental protocols, data-driven advice, and visual guides to assist in method development and resolve common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in separating nitroaniline isomers by HPLC?
A1: The most frequent challenge is achieving adequate resolution between the isomers, particularly ortho- and para-nitroaniline, due to their similar polarities. This often results in co-elution or poor peak separation.[1] Mobile phase composition and stationary phase selection are critical factors in overcoming this issue.
Q2: Which organic solvents are recommended for the mobile phase in reversed-phase HPLC separation of nitroanilines?
A2: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) are the most commonly used organic solvents mixed with water for the reversed-phase separation of nitroanilines.[2][3][4] The choice between them can significantly impact selectivity.[5]
Q3: How does the ratio of organic solvent to water in the mobile phase affect the separation?
A3: In reversed-phase HPLC, increasing the percentage of the organic solvent (the stronger solvent) in the mobile phase will decrease the retention times of the nitroaniline isomers. Conversely, decreasing the organic solvent percentage will increase retention times and may improve the resolution between closely eluting peaks. It is a critical parameter to optimize for achieving the desired separation.[4][6]
Q4: Can the pH of the mobile phase influence the separation of nitroanilines?
A4: Yes, the pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like nitroanilines.[1][7] Adjusting the pH can alter the ionization state of the analytes, thereby changing their interaction with the stationary phase and influencing their retention behavior.[7][8] For consistent results, it is advisable to use a buffer to maintain a stable pH.[4]
Q5: What type of HPLC column is best suited for nitroaniline separation?
A5: While standard C18 columns are commonly used and can be effective, a phenyl-hexyl column may offer enhanced selectivity for aromatic compounds like nitroanilines due to favorable π-π interactions.[1] For normal-phase chromatography, a silica-based column can also be a good choice for separating isomers based on subtle differences in polarity.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the chromatographic separation of nitroanilines.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Isomers | Mobile phase is too strong (analytes elute too quickly). | Decrease the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. |
| Mobile phase is too weak (long run times, broad peaks). | Increase the concentration of the organic solvent in the mobile phase. | |
| Inappropriate organic solvent. | If using acetonitrile, try substituting with methanol, or vice versa. The difference in solvent properties can alter selectivity.[5] | |
| pH of the mobile phase is not optimal. | Adjust the pH of the mobile phase. For nitroanilines, a pH in the range of 4-8 has been shown to be effective for extraction, which can be a starting point for HPLC mobile phase optimization.[9] | |
| Incorrect column choice. | Consider using a phenyl-hexyl column to leverage π-π interactions for better separation of aromatic isomers.[1] | |
| Peak Tailing | Analyte interaction with active sites on the stationary phase. | Add a modifier to the mobile phase, such as a small amount of a competing base or acid. Ensure the mobile phase pH is appropriate for the analytes. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Replace the column with a new one. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed.[3] If preparing the mobile phase online, check the pump's proportioning valves. |
| Leaks in the HPLC system. | Inspect all fittings and connections for any signs of leakage.[10] | |
| Column temperature variations. | Use a column thermostat to maintain a constant temperature.[6] | |
| Air trapped in the pump. | Purge the pump to remove any air bubbles.[10] | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter the mobile phase and samples before use.[3] If a blockage is suspected, systematically disconnect components to locate the source of the high pressure. |
| Highly viscous mobile phase. | Consider using acetonitrile instead of methanol, as it has a lower viscosity.[5] Operating at a slightly elevated temperature can also reduce viscosity. | |
| Precipitated buffer in the mobile phase. | Ensure the buffer is completely dissolved in the aqueous portion of the mobile phase before mixing with the organic solvent. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Separation of Nitroaniline Isomers
This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and analytical goals.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3] A phenyl-hexyl column can be used for alternative selectivity.[1]
-
Mobile Phase A: HPLC grade deionized water.[3]
-
Mobile Phase B: HPLC grade acetonitrile (ACN) or methanol (MeOH).[3]
-
Sample Solvent: A mixture of 50:50 (v/v) acetonitrile/water is a suitable solvent for nitroaniline standards.[3]
-
Analytes: Analytical standards of o-nitroaniline, m-nitroaniline, and p-nitroaniline.
2. Preparation of Solutions:
-
Mobile Phase Preparation: Filter all mobile phase components through a 0.45 µm membrane filter and degas them prior to use to prevent pump issues and baseline noise.[3]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of each nitroaniline isomer and dissolve it in the sample solvent to prepare individual or mixed stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic elution can be used. A good starting point for an isocratic method is a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 10 µL.
4. Method Optimization:
-
Systematically vary the ratio of the organic solvent to water in the mobile phase to achieve the desired separation.
-
If resolution is still insufficient, switch the organic solvent (e.g., from acetonitrile to methanol).
-
Investigate the effect of pH by adding a buffer to the aqueous component of the mobile phase.
Data Presentation
Table 1: Effect of Acetonitrile Concentration on Retention Time of Nitroaniline Isomers
| Acetonitrile (%) | o-Nitroaniline (min) | m-Nitroaniline (min) | p-Nitroaniline (min) | Resolution (o/p) |
| 70 | 2.5 | 2.8 | 2.6 | Poor |
| 60 | 4.2 | 4.8 | 4.4 | Improved |
| 50 | 7.8 | 8.9 | 8.1 | Good |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual retention times and resolution will vary depending on the specific HPLC system, column, and other experimental conditions.
Visualizations
Workflow for Mobile Phase Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. moravek.com [moravek.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Electrophilic Aromatic Substitution of Anilines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the electrophilic aromatic substitution (EAS) of anilines.
Frequently Asked Questions (FAQs)
Issue 1: Polysubstitution and Over-Reactivity in Halogenation
Question: Why does my halogenation (e.g., bromination) of aniline (B41778) yield a polysubstituted product like 2,4,6-tribromoaniline (B120722) instead of the desired monosubstituted product?
Answer: The amino group (-NH₂) of aniline is a very strong activating group.[1] Its lone pair of electrons donates significant electron density into the benzene (B151609) ring, making the ortho and para positions extremely nucleophilic. This high reactivity makes it difficult to control the reaction after a single substitution, even without a catalyst.[2] Aniline is so reactive that it readily reacts with bromine water at room temperature to form a 2,4,6-tribromoaniline precipitate.[1]
Solution: Protection of the Amino Group To control the reactivity, the amino group should be "protected" by converting it into an amide, typically acetanilide (B955), through acetylation. The acetyl group moderates the activating effect because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, making it less available to activate the ring.[2] This reduction in reactivity allows for controlled monosubstitution. The protecting group can be removed later by hydrolysis to regenerate the amino group.
Issue 2: Oxidation and Low Yields in Nitration
Question: My nitration of aniline with a nitric acid/sulfuric acid mixture turned black and produced tarry substances with a very low yield. What is happening?
Answer: This is a classic problem caused by the oxidation of the aniline ring. The amino group makes the ring highly electron-rich and thus extremely susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture (concentrated HNO₃/H₂SO₄).[1] This leads to the destruction of the starting material and the formation of complex, tarry byproducts.
Furthermore, the strongly acidic medium protonates the basic amino group to form the anilinium ion (-NH₃⁺). This positively charged group is a strong deactivator and a meta-director, leading to a significant amount of the undesired m-nitroaniline isomer.[3][4]
Solution: Protection via Acetylation As with polysubstitution, the solution is to protect the amino group by forming acetanilide. The acetamido group (-NHCOCH₃) is less basic and less prone to protonation. It also moderates the ring's reactivity, preventing oxidation while still being an ortho, para-director. Performing the nitration on acetanilide yields the para-nitro product selectively and in high yield, which can then be hydrolyzed back to p-nitroaniline.[1]
Issue 3: Failed Friedel-Crafts Reactions
Question: Why do my Friedel-Crafts alkylation and acylation reactions fail when using aniline as a substrate?
Answer: Friedel-Crafts reactions do not work with aniline or other aromatic amines because the amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[2] This acid-base reaction forms a complex where the nitrogen atom develops a positive charge. This positively charged group strongly deactivates the benzene ring towards electrophilic attack, thereby inhibiting the Friedel-Crafts reaction.[2]
Solution: Protection Strategy The problem can be circumvented by converting the aniline to acetanilide first. The resulting amide is much less basic and does not form a deactivating complex with the Lewis acid catalyst. After a successful Friedel-Crafts acylation (alkylation can still be problematic due to rearrangements), the acetyl group can be removed by hydrolysis to yield the desired substituted aniline.
Troubleshooting Summary
| Observed Problem | Possible Cause | Recommended Solution |
| Polysubstitution (e.g., formation of 2,4,6-tribromoaniline) | The -NH₂ group is a very strong activator, making the ring highly reactive.[1] | Protect the amino group by converting it to an amide (acetanilide) to moderate its activating influence.[2] |
| Reaction mixture turns black/tarry during nitration; low yield | Oxidation of the highly activated aniline ring by the nitrating mixture.[1] | Protect the amino group as acetanilide to reduce its susceptibility to oxidation. |
| Significant formation of meta-isomer in nitration | Protonation of the -NH₂ group in strong acid forms the meta-directing anilinium ion (-NH₃⁺).[3][4] | Acetylation of the amino group prevents protonation and ensures ortho/para direction. |
| No reaction in Friedel-Crafts alkylation or acylation | The basic -NH₂ group reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[2] | Convert aniline to acetanilide, which is less basic and does not complex with the catalyst. |
Data Presentation: Comparison of Nitration Pathways
The following table summarizes the approximate product distribution for the direct nitration of aniline versus the nitration of acetanilide followed by hydrolysis.
| Product | Direct Nitration of Aniline (% Yield) | Nitration of Acetanilide followed by Hydrolysis (% Yield) |
| p-Nitroaniline | ~51%[1][4][5] | Major Product (>90%) |
| m-Nitroaniline | ~47%[1][4][5] | Minor Product |
| o-Nitroaniline | ~2%[4][5] | Minor Product |
| Oxidation Byproducts | Significant[1][5] | Negligible |
Experimental Protocols
Protocol 1: Protection of Aniline by Acetylation
This protocol describes the synthesis of acetanilide from aniline using acetic anhydride (B1165640).
Materials:
-
Aniline (10 mL)
-
Acetic anhydride (20 mL)
-
Glacial acetic acid (20 mL)
-
Zinc dust (a small spatula tip)
-
Ice-cold water
-
Round bottom flask, reflux condenser, beaker, Buchner funnel
Procedure:
-
In a round bottom flask, combine 10 mL of aniline, 20 mL of acetic anhydride, and 20 mL of glacial acetic acid.[6]
-
Add a small amount of zinc dust to prevent oxidation of the aniline during the reaction.[6]
-
Attach a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.[6]
-
Carefully pour the hot mixture into a beaker containing ice-cold water while stirring continuously.
-
Stir the mixture vigorously to hydrolyze any excess acetic anhydride.
-
Collect the precipitated acetanilide by vacuum filtration using a Buchner funnel.
-
The collected solid is the crude acetanilide, which can be purified by recrystallization from hot water.
Protocol 2: Deprotection of Acetanilide by Acid Hydrolysis
This protocol describes the regeneration of the amino group by hydrolyzing acetanilide.
Materials:
-
Acetanilide (1.05 g)
-
30% Sulfuric acid (H₂SO₄) (7 mL)
-
10% Sodium hydroxide (B78521) (NaOH) solution (approx. 20 mL)
-
Ice
-
Round-bottom flask, reflux condenser, beaker, separating funnel, pH paper
Procedure:
-
Place 1.05 g of acetanilide and 7 mL of 30% H₂SO₄ in a round-bottom flask.[7]
-
Attach a reflux condenser and heat the mixture, allowing it to reflux for 30-40 minutes.[7]
-
After refluxing, cool the solution to room temperature.
-
Transfer the cooled solution into a beaker containing ice.
-
Slowly add 10% NaOH solution while stirring until the solution is basic (check with pH paper).[7]
-
Transfer the mixture to a separating funnel and allow the layers to separate.
-
Extract the aniline layer. The product can be further purified by distillation.
Visualizations
Caption: Troubleshooting workflow for aniline EAS reactions.
Caption: Over-reactivity and oxidation of unprotected aniline.
Caption: Protective action of the acetyl group in acetanilide.
References
How to avoid the formation of meta-nitroaniline during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitroanilines. Our focus is to address common challenges, particularly the formation of the undesired meta-nitroaniline isomer.
Frequently Asked Questions (FAQs)
Q1: Why is a significant amount of meta-nitroaniline formed during the direct nitration of aniline (B41778)?
During the direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid), the strongly acidic conditions lead to the protonation of the basic amino group (-NH₂)[1][2]. This forms the anilinium ion (-NH₃⁺)[1][2]. The anilinium ion is a deactivating, meta-directing group due to its electron-withdrawing inductive effect[1][3][4]. Consequently, the electrophilic nitronium ion (NO₂⁺) attacks the meta position, leading to a substantial yield of m-nitroaniline[1][3][5].
Q2: What is the typical isomer distribution in the direct nitration of aniline?
The direct nitration of aniline typically results in a mixture of ortho, meta, and para isomers. The presence of the meta isomer is significant due to the formation of the anilinium ion in the acidic medium.
| Isomer | Percentage Yield (%) |
| p-Nitroaniline | ~51 |
| m-Nitroaniline | ~47 |
| o-Nitroaniline | ~2 |
| Data compiled from various sources indicating typical distribution. |
Q3: How can the formation of meta-nitroaniline be avoided?
The most effective method to prevent the formation of m-nitroaniline is to protect the amino group before the nitration step. This is typically achieved by acylating the aniline to form acetanilide (B955). The acetyl group is electron-withdrawing, which reduces the reactivity of the nitrogen's lone pair, thereby preventing its protonation to the anilinium ion. This protection strategy ensures that the directing effect of the substituted amino group remains ortho, para-directing.
Troubleshooting Guide
Issue: High percentage of m-nitroaniline in the final product.
Cause: Direct nitration of aniline without protection of the amino group. The strongly acidic conditions of the nitration mixture lead to the formation of the meta-directing anilinium ion.
Solution: Implement a three-step synthesis involving the protection of the amino group.
-
Protection (Acetylation): React aniline with acetic anhydride (B1165640) to form acetanilide.
-
Nitration: Nitrate the acetanilide. The N-acetyl group is an ortho, para-director, and due to steric hindrance, the para-isomer is the major product.
-
Deprotection (Hydrolysis): Hydrolyze the p-nitroacetanilide to yield p-nitroaniline.
This multi-step approach significantly minimizes the formation of the meta isomer.
Experimental Protocols
Protocol 1: Synthesis of p-Nitroaniline via Protection of the Amino Group
This protocol outlines the three-step synthesis of p-nitroaniline from aniline, designed to avoid the formation of the meta isomer.
Step 1: Acetylation of Aniline to Acetanilide
-
In a suitable reaction flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, stir the mixture for a designated period to ensure complete reaction.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid acetanilide by vacuum filtration and wash it with cold water.
-
Dry the acetanilide before proceeding to the next step.
Step 2: Nitration of Acetanilide to p-Nitroacetanilide
-
Dissolve the dried acetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Filter the product and wash it thoroughly with cold water to remove any residual acid.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Suspend the p-nitroacetanilide in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the mixture under reflux until the hydrolysis is complete.
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the p-nitroaniline.
-
Collect the p-nitroaniline by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Visual Guides
References
Improving the filterability of crystalline p-nitroaniline
Welcome to the Technical Support Center for the handling and processing of crystalline p-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the filterability of this compound through frequently asked questions (FAQs) and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the filterability of crystalline p-nitroaniline?
A1: The filterability of crystalline p-nitroaniline is primarily determined by its crystal size and morphology (habit). Larger, more uniform, and less agglomerated crystals generally lead to faster filtration rates and lower moisture content in the filter cake. Key process parameters that influence these crystal attributes include:
-
Solvent Selection: The choice of solvent affects solubility, crystal growth kinetics, and crystal habit.
-
Cooling Rate: Slower cooling rates typically promote the growth of larger crystals.
-
Agitation: Proper agitation ensures homogenous mixing and heat transfer, but excessive agitation can lead to crystal breakage and the formation of fines.
-
pH: The pH of the crystallization medium can influence the crystal morphology of ionizable compounds.
-
Presence of Impurities: Impurities can inhibit crystal growth, alter crystal habit, or lead to the formation of fine, poorly filterable crystals.[1][2][3]
Q2: Which solvents are recommended for the recrystallization of p-nitroaniline to improve filterability?
A2: The selection of an appropriate solvent is crucial for obtaining crystals with good filtration characteristics. An ideal solvent should exhibit high solubility for p-nitroaniline at elevated temperatures and low solubility at lower temperatures. Based on available data, the following solvents are commonly used:
-
Ethanol (B145695): A widely used solvent for the recrystallization of p-nitroaniline.[4][5]
-
Water: p-Nitroaniline has low solubility in cold water but is more soluble in hot water, making it a suitable recrystallization solvent.[6]
-
Ethanol/Water Mixtures: A mixture of ethanol and water (e.g., 1:1) can be optimized to achieve the desired solubility profile and often yields well-formed crystals.[5]
The choice of solvent can significantly impact the crystal habit. While specific quantitative data on the filterability of p-nitroaniline in different solvents is limited in publicly available literature, the general principle is to select a solvent that promotes the growth of larger, more regular crystals over fine needles or plates.
Q3: How does the cooling rate during crystallization affect the filterability of p-nitroaniline?
A3: The cooling rate is a critical parameter for controlling crystal size. Slower cooling rates generally result in the formation of fewer crystal nuclei, allowing existing crystals to grow larger. Conversely, rapid cooling (crash cooling) leads to the rapid formation of many small crystals (fines), which can significantly hinder filtration. Experimental studies on various organic compounds have shown that even a small change in the cooling rate can have a substantial impact on the resulting crystal size distribution.[7][8]
Troubleshooting Guide: Poor Filterability of p-Nitroaniline
This guide addresses common issues encountered during the filtration of crystalline p-nitroaniline and provides systematic solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow Filtration Rate | Fine Crystal Size: The presence of a large number of small crystals (fines) can clog the filter medium. | Optimize Cooling Profile: Employ a slower, controlled cooling rate. Consider a staged cooling profile with a very slow initial cooling phase to promote seed crystal growth. Seeding: Introduce a small quantity of pre-existing, well-formed p-nitroaniline crystals (seed crystals) to the supersaturated solution to encourage the growth of larger crystals rather than new nucleation. Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures to identify a system that favors the growth of larger crystals. |
| Needle-like Crystal Morphology: Acicular (needle-like) crystals can form a dense, impermeable filter cake. | Solvent Modification: The choice of solvent can influence crystal habit. Evaluate different solvents to find one that produces more equant (uniform) crystals. Additive/Impurity Effects: The presence of certain impurities can promote needle-like growth. If possible, improve the purity of the starting material. Consider the controlled addition of habit-modifying additives (though specific data for p-nitroaniline is limited). | |
| Filter Blinding | Incorrect Filter Medium: The pore size of the filter paper or cloth may be too large, allowing fine crystals to pass through and clog the pores from within. | |
| High Moisture Content in Filter Cake | Poorly Formed Crystals: Small or irregularly shaped crystals can trap a significant amount of mother liquor within the cake. | Improve Crystal Size and Shape: Implement the solutions for slow filtration rate, as larger, more uniform crystals will form a more permeable cake that is easier to de-liquor. Optimize Washing: Ensure an even and thorough washing of the filter cake with a cold, appropriate solvent to displace the mother liquor effectively. |
| Product Loss During Filtration | Dissolution in Wash Solvent: The wash solvent may be too warm or the product may have significant solubility in it even at low temperatures. | Use a Cold Wash Solvent: Pre-chill the wash solvent to minimize dissolution of the product. Select an Appropriate Wash Solvent: The wash solvent should be one in which p-nitroaniline has very low solubility. |
| Passing Through Filter Medium | Filter Pore Size Too Large: As with filter blinding, an inappropriate filter medium can lead to product loss. |
Data Presentation
Table 1: Solubility of p-Nitroaniline in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| Water | 18.5 | ~0.08 |
| Boiling Water | 100 | ~2.22 |
| Ethanol | 25 | ~4.0 |
| Ether | 25 | ~3.33 |
| Methanol | 25 | Soluble |
| Benzene | 25 | Soluble |
Note: Data compiled from various sources.[6] Solubility values are approximate and can vary with experimental conditions.
Table 2: Qualitative Impact of Process Parameters on Crystal Size and Filterability
| Parameter Change | Expected Effect on Crystal Size | Expected Effect on Filterability |
| Slower Cooling Rate | Increase | Improve |
| Faster Cooling Rate | Decrease | Worsen |
| Increased Agitation (Moderate) | May slightly decrease due to secondary nucleation | May improve or worsen depending on the extent of breakage |
| Increased Agitation (High) | Decrease due to crystal breakage | Worsen |
| Seeding | Increase | Improve |
| High Supersaturation | Decrease (promotes nucleation) | Worsen |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization for Improved Filterability
-
Dissolution: Dissolve the crude p-nitroaniline in a suitable solvent (e.g., 95% ethanol) at its boiling point until a clear solution is obtained. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed. A programmable cooling bath is ideal. A suggested cooling profile is:
-
Cool from boiling to 60°C over 1 hour.
-
Cool from 60°C to 20°C over 2 hours.
-
Hold at 20°C for 1 hour.
-
-
Ice Bath Cooling: After slow cooling, place the flask in an ice bath for 30 minutes to maximize yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for improving p-nitroaniline filterability.
Caption: Troubleshooting logic for poor p-nitroaniline filterability.
References
- 1. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. p-Nitroaniline [drugfuture.com]
- 7. High-Performance Optical PET Analysis via Non-Isothermal Crystallization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Impact of impurities in starting materials on N-Nitroaniline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of N-Nitroaniline, with a specific focus on the impact of impurities in starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the synthesis of this compound and its isomers, p-Nitroaniline or o-Nitroaniline?
A1: The synthesis route is critically different. The common synthesis of p- and o-Nitroaniline (C-nitration) involves an electrophilic aromatic substitution on the benzene (B151609) ring using a strong acid catalyst like sulfuric acid mixed with nitric acid.[1][2] In contrast, the synthesis of this compound (N-nitration) requires the formation of a nitro group directly on the nitrogen atom of the amide. This is typically achieved using a milder nitrating agent, such as acetyl nitrate (B79036) (formed in situ from nitric acid and acetic anhydride) at low temperatures and, crucially, in the absence of strong protic acids like sulfuric acid which would catalyze rearrangement.[3][4]
Q2: My final product is unstable and turns yellow, eventually yielding p-Nitroaniline. What is causing this?
A2: This is a classic sign of the acid-catalyzed rearrangement of this compound.[5] The N-nitro group is thermodynamically less stable than having the nitro group on the aromatic ring. Even trace amounts of acid left over from the synthesis can catalyze the migration of the nitro group from the nitrogen atom to the para (and to a lesser extent, ortho) position of the benzene ring over time.[5] Rigorous purification and ensuring the final product is stored in a neutral, acid-free environment is critical for stability.
Q3: I am trying to synthesize this compound, but my main product is p-Nitroacetanilide. What went wrong?
A3: You likely used reaction conditions that favor C-nitration. The use of sulfuric acid, even in small amounts, or allowing the reaction temperature to rise significantly can promote the formation of the nitronium ion (NO₂⁺) and its subsequent attack on the electron-rich aromatic ring rather than the nitrogen atom.[6] The presence of acid also readily catalyzes the rearrangement of any this compound intermediate that does form.[5] To favor N-nitration, the reaction must be run at low temperatures (typically below 10°C) using a reagent like acetyl nitrate in acetic anhydride (B1165640).[7]
Q4: Can I use commercial-grade aniline (B41778) to prepare my acetanilide (B955) starting material?
A4: It is not recommended without purification. Commercial aniline can contain various impurities, including oxidation products and other aromatic amines.[2] These impurities can carry through to your acetanilide. Specifically, residual unreacted aniline in your acetanilide is highly problematic, as it is more susceptible to oxidation by the nitrating agent, leading to the formation of tarry byproducts and significantly reducing the yield and purity of the desired this compound.[2]
Troubleshooting Guide
| Problem Observed | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield of this compound | 1. Presence of Water: Impurities of water in the nitric acid or acetic anhydride will hydrolyze the anhydride and consume the acetyl nitrate nitrating agent.[3][8][9] 2. Temperature Too High: Temperatures above 10-15°C can cause decomposition of the acetyl nitrate reagent or the this compound product. | 1. Use anhydrous nitric acid and high-purity acetic anhydride. Ensure all glassware is thoroughly dried before use. 2. Maintain strict temperature control using an ice-salt bath throughout the addition of nitric acid. |
| Final Product is Primarily p-Nitroaniline or o-Nitroaniline | 1. Acid-Catalyzed Rearrangement: The reaction was conducted in the presence of a strong acid (e.g., H₂SO₄), or the product was exposed to acidic conditions during workup.[5] 2. Unreacted Aniline Impurity: Residual aniline in the acetanilide starting material underwent C-nitration. | 1. Avoid using sulfuric acid. Work up the reaction by pouring the mixture into ice water and wash thoroughly to remove all acidic residue. 2. Purify the acetanilide starting material by recrystallization to remove any unreacted aniline.[10][11] |
| Reaction Mixture Turns Dark Brown or Black (Tar Formation) | 1. Oxidation of Aniline Impurity: Unprotected aniline in the acetanilide starting material is easily oxidized by the nitrating agent.[2] 2. Runaway Reaction: Poor temperature control led to an exothermic runaway reaction and decomposition. | 1. Ensure high purity of the acetanilide starting material. 2. Add the nitric acid dropwise to the cold acetic anhydride/acetanilide mixture at a rate that keeps the internal temperature below 10°C. |
| Formation of an Oily or Gummy Product Instead of Crystals | 1. Mixture of Isomers: Significant formation of C-nitroaniline isomers alongside the this compound product can inhibit crystallization. 2. Presence of N-Nitroso Byproducts: Impurities like nitrous acid in the nitric acid can lead to the formation of N-nitrosoacetanilide. | 1. Review the reaction conditions (temperature, absence of acid) to minimize C-nitration and rearrangement. Purify the crude product via careful recrystallization. 2. Use nitric acid with a low concentration of dissolved nitrogen oxides. |
Impact of Starting Material Impurities
The purity of the starting materials is paramount for a successful this compound synthesis. The following table summarizes the effects of common impurities.
| Starting Material | Impurity | Impact on Synthesis | Severity |
| Acetanilide | Unreacted Aniline | Highly susceptible to oxidation, causing tar formation and dark coloration. Can undergo direct C-nitration, leading to isomeric impurities (o/p-nitroaniline). | High |
| Acetic Acid | Generally tolerated as it is a byproduct of acetyl nitrate formation. However, excess amounts may alter reaction kinetics. | Low | |
| Acetic Anhydride | Water | Reacts with acetic anhydride and the acetyl nitrate reagent, reducing the yield . Promotes hydrolysis of the product.[3] | High |
| Acetic Acid | This is the primary impurity. High concentrations indicate lower purity of the anhydride, but it is also a reaction byproduct. | Medium | |
| Nitric Acid | Water | Reduces the concentration and effectiveness of the nitrating agent, leading to incomplete reaction and lower yield . | High |
| Nitrous Acid (HNO₂) / NOx | Can lead to the formation of N-nitrosoacetanilide , an undesired and potentially carcinogenic byproduct. | Medium |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Nitration of Acetanilide
This protocol is based on the principle of generating acetyl nitrate in situ for the N-nitration of acetanilide under controlled, non-rearranging conditions.
Materials:
-
Acetanilide (high purity, 10.0 g)
-
Acetic Anhydride (>98%, 60 mL)
-
Concentrated Nitric Acid (70%, anhydrous preferred, ~4.5 mL)
-
Ice and Salt
-
Distilled Water
Procedure:
-
Set up a 250 mL flask equipped with a magnetic stirrer in an ice-salt bath.
-
Add the acetanilide (10.0 g) and acetic anhydride (60 mL) to the flask. Stir the mixture until the acetanilide is fully dissolved, maintaining the temperature at or below 5°C.
-
Slowly, add the concentrated nitric acid (~4.5 mL) dropwise to the stirred solution over a period of 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 60 minutes.
-
Pour the cold reaction mixture slowly into a separate beaker containing 400 mL of ice-cold water while stirring vigorously.
-
The this compound product will precipitate as a white solid. Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral to pH paper. This step is critical to remove any residual acid that could catalyze rearrangement.
-
Dry the product under vacuum at a low temperature (e.g., 30-40°C). Do not use excessive heat. The product should be a white crystalline solid.
Protocol 2: Purity Assessment of Acetanilide by HPLC
This protocol provides a general method to check for impurities, such as residual aniline, in the acetanilide starting material.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity acetanilide (e.g., 0.1 mg/mL) and a separate standard of aniline (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a sample of the acetanilide to be tested in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the aniline standard to determine its retention time. Inject the acetanilide standard to determine its retention time. Finally, inject the sample solution.
-
Evaluation: Compare the chromatogram of the sample to the standards. The presence of a peak at the retention time of aniline indicates contamination. Quantify the impurity based on peak area relative to the standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 4. Acetyl Nitrate Reagent|CAS 591-09-3|For Research [benchchem.com]
- 5. 1021. The rearrangement of aromatic N-nitroamines. Part III. The acid-catalysed rearrangement of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. vpscience.org [vpscience.org]
- 9. quora.com [quora.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Optimizing stirring speed and reaction time for nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address common challenges encountered when optimizing stirring speed and reaction time for nitration experiments.
Frequently Asked Questions (FAQs)
Q1: How does stirring speed impact the outcome of my nitration reaction?
A1: Stirring is a critical parameter in nitration, primarily because it promotes homogeneity within the reaction mixture.[1] For heterogeneous (e.g., liquid-liquid) systems, efficient agitation is crucial to maximize the interfacial area between the organic substrate and the aqueous mixed acid phase, which minimizes mass transfer resistance and ensures a consistent reaction rate.[2][3]
Q2: What are the potential consequences of setting the stirring speed too low or too high?
A2: An inadequate stirring speed can lead to poor mixing of immiscible phases, resulting in a slow or incomplete reaction and consequently, a low yield of the desired product.[4] Conversely, once a certain threshold is reached where the mixture is homogeneous, further increasing the stirring speed may not provide any significant benefit to the reaction rate.[1][5] In some cases, excessively high speeds can cause the liquid to be distributed on the vessel walls, which may not be beneficial for the reaction.[5]
Q3: How can I determine the optimal reaction time for my nitration experiment?
A3: The optimal reaction time is the point at which the consumption of the starting material is complete, without significant formation of by-products. The most reliable way to determine this is by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This allows you to quench the reaction as soon as the starting material has been consumed, preventing over-reaction.[7]
Q4: What happens if the reaction time is too short or too long?
A4: A reaction time that is too short will result in an incomplete reaction and a lower yield of the desired product.[6] If the reaction is allowed to proceed for too long, there is an increased risk of forming by-products, such as dinitrated or polynitrated compounds, especially with highly activated aromatic rings.[7] Prolonged exposure to the strong acidic and oxidizing conditions can also lead to decomposition of the product or starting material.[4]
Troubleshooting Guide
This guide addresses common issues related to stirring speed and reaction time in nitration.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Poor Mixing: Insufficient stirring speed in a heterogeneous mixture is limiting mass transfer.[4] 2. Incomplete Reaction: The reaction time was too short for the complete conversion of the starting material.[6] 3. Low Temperature: The reaction temperature is too low, leading to a significantly slowed reaction rate.[4][8] | 1. Increase the stirring speed to ensure the reaction mixture is homogeneous.[4] 2. Extend the reaction time and monitor progress using TLC or GC to determine the point of completion.[6] 3. Cautiously increase the reaction temperature in small increments while monitoring the reaction.[4] |
| Formation of Multiple Products / Impurities (e.g., Dinitration) | 1. Excessive Reaction Time: The reaction was allowed to continue after the starting material was consumed, leading to further nitration of the product.[7] 2. High Temperature: The reaction temperature is too high, increasing the rate of secondary nitration reactions.[7][9] 3. Incorrect Stoichiometry: An excess of the nitrating agent was used.[7] | 1. Monitor the reaction closely and quench it as soon as the starting material disappears.[7] 2. Lower the reaction temperature. Performing the reaction in an ice bath (0-5°C) is a common strategy to improve selectivity.[4][8] 3. Use a controlled stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the nitrating agent.[7][8] |
| Reaction Color Turns Dark Brown or Black (Tar Formation) | 1. Oxidation: The substrate or product is being oxidized by the nitrating mixture.[4] 2. Decomposition: The starting material or product is decomposing at elevated temperatures.[4] | 1. Immediately lower the reaction temperature. 2. Ensure the rate of addition of the nitrating agent is slow and controlled to prevent localized temperature spikes.[4] 3. Check the literature for the stability of your specific substrate under nitrating conditions. |
Data Presentation: Optimized Reaction Conditions
The optimal stirring speed is often determined empirically for a specific reactor geometry and scale. However, reaction times and temperatures are well-documented for many common nitrations.
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Citation(s) |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | < 50 | 30-40 minutes | [7][10] |
| Propylbenzene | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 | Not specified | [6] |
| 6-Acetamidoquinoxaline | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | 1-3 hours | [8] |
| 4-Methylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 15 (ideally 5-10) | ~15 minutes post-addition | [9] |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 6 | ~15 minutes post-addition | [4] |
Experimental Protocols
General Protocol for Aromatic Nitration (Example: Nitration of 4-Methylbenzoic Acid) [9]
-
Setup: Place a flask containing the substrate (e.g., 5.0 g of 4-methylbenzoic acid) dissolved in cold (approx. 0°C) concentrated sulfuric acid (10 mL) into an ice-salt bath. Add a magnetic stir bar.
-
Stirring: Begin stirring at a rate sufficient to create a vortex and ensure the contents are well-mixed and cooled (maintain temperature below 10°C).
-
Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (3.0 mL). Cool this mixture in the ice bath.
-
Slow Addition: Add the nitrating mixture dropwise to the stirred solution of the substrate over a period of 10-15 minutes. It is critical to maintain a low temperature (below 15°C) to ensure selectivity and prevent side reactions.[9]
-
Reaction Time: After the addition is complete, allow the mixture to continue stirring. The optimal time can vary; for some reactions, allowing the mixture to warm to room temperature and stir for a designated period (e.g., 15 minutes) is sufficient.[9] Monitor by TLC for completion.
-
Quenching: Slowly pour the reaction mixture over a sufficient amount of crushed ice (e.g., 100 g) with continuous stirring to precipitate the product.[9]
-
Isolation: Collect the solid product by vacuum filtration, wash with ice-cold water until the filtrate is neutral, and dry.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to achieve higher purity.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
Troubleshooting unexpected color changes during N-Nitroaniline synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected color changes during the synthesis of N-nitroaniline and its common isomer, p-nitroaniline. Color variations often serve as a primary indicator of side reactions, impurities, or deviations from the optimal reaction pathway.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction mixture turn dark brown or black immediately after adding the nitrating mixture to aniline (B41778)?
A: This severe color change indicates you are likely attempting a direct nitration of aniline. The amino group (-NH₂) on unprotected aniline is highly susceptible to oxidation by the strong nitrating mixture (concentrated nitric and sulfuric acids), leading to the formation of dark, tar-like byproducts and a significantly reduced yield.[1] To prevent this, the amino group must first be "protected."
Q2: What is the purpose of protecting the amino group, and how is it done?
A: Protecting the amino group prevents its oxidation and controls the position of nitration.[1][2] The most common method is to react aniline with acetic anhydride (B1165640) to form acetanilide (B955).[3] This converts the highly activating amino group to a less activating acetamido group (-NHCOCH₃). This new group is still an ortho, para-director but is bulky enough to sterically hinder ortho-substitution, favoring the formation of the desired para-isomer.[2][3]
Q3: My p-nitroacetanilide intermediate is a distinct yellow instead of the expected white or cream color. What does this signify?
A: The expected product of acetanilide nitration, p-nitroacetanilide, is a colorless or cream-colored solid.[4] A yellow hue suggests the formation of a significant amount of the o-nitroacetanilide isomer, which is yellow.[4] This is often a result of poor temperature control during the addition of the nitrating mixture. The separation of these isomers is typically achieved by recrystallization from ethanol (B145695), as the p-nitroacetanilide is almost insoluble while the ortho isomer remains in the filtrate.[4]
Q4: I followed the protection step, but my final p-nitroaniline product is orange or brownish-yellow instead of bright yellow. How can this be purified?
A: An off-color final product indicates the presence of residual impurities, which could include the o-nitroaniline isomer (orange in color) or other byproducts from the hydrolysis step.[5][6] The most effective method for purification is recrystallization. For p-nitroaniline, a 1:1 ethanol/water mixture is commonly used to obtain bright yellow crystals.[4]
Q5: What are the consequences of letting the temperature rise above 10°C during the nitration of acetanilide?
A: Maintaining a low temperature (typically 0-10°C) is critical to ensure the selectivity of the reaction.[3][7] Exceeding this temperature range increases the rate of side reactions, leading to a higher proportion of the unwanted o-nitroacetanilide isomer and potentially promoting over-nitration to form dinitro derivatives.[7][8] This will result in a more colored, impure product and a lower overall yield of the desired para-isomer.
Q6: Why is direct nitration of aniline not a viable industrial route for p-nitroaniline?
A: Besides the issue of oxidation, direct nitration is problematic because the strongly acidic medium protonates the basic amino group to form the anilinium ion (-NH₃⁺).[9][10] This ion is a deactivating group and a meta-director.[9][11] Consequently, direct nitration yields a mixture of para (51%), meta (47%), and ortho (2%) isomers, creating a significant purification challenge and a low yield of the target compound.[12]
Troubleshooting Guide: Color Changes & Solutions
The following table summarizes common unexpected color changes, their probable causes, and the recommended corrective actions.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Dark Brown/Black Tarry Mixture | Direct nitration of unprotected aniline leading to oxidation.[1] | Abort the reaction. Restart the synthesis by first protecting the aniline as acetanilide before the nitration step.[2] |
| Yellow p-Nitroacetanilide Intermediate | Significant formation of the yellow o-nitroacetanilide isomer.[4] This is often due to poor temperature control during nitration. | Purify the crude intermediate by recrystallization from hot ethanol.[4] For future syntheses, ensure the reaction temperature is maintained below 10°C.[7] |
| Orange or Brownish Final Product | Presence of impurities, such as the orange-colored o-nitroaniline isomer or other oxidation byproducts.[5] | Recrystallize the final product from a hot 1:1 ethanol/water mixture to obtain pure, bright yellow crystals of p-nitroaniline.[4] |
| Solution Remains Clear After Pouring Nitration Mixture onto Ice | The nitration reaction failed to proceed. | Verify the concentration and quality of the nitric and sulfuric acids. Ensure proper mixing and adherence to the specified temperature range. |
| Initial Aniline is Yellow or Red | The aniline starting material has oxidized upon exposure to air.[5] | For best results, use freshly distilled, colorless aniline. While minor coloration may not significantly impact the protected intermediate, it can carry through and complicate final purification. |
Experimental Protocols
Standard Three-Step Synthesis of p-Nitroaniline
This protocol outlines the widely accepted method for synthesizing p-nitroaniline from aniline, which minimizes side reactions and color impurities.
Step 1: Protection of Aniline (Synthesis of Acetanilide) [3]
-
In a suitable flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Warm the solution to approximately 50°C.
-
Add acetic anhydride, followed immediately by a solution of sodium acetate.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the white solid by vacuum filtration, wash with cold water, and air dry.
Step 2: Nitration of Acetanilide (Synthesis of p-Nitroacetanilide) [3][13]
-
In a flask, dissolve the dry acetanilide in glacial acetic acid and add concentrated sulfuric acid, ensuring the mixture is fully dissolved.
-
Cool this flask in an ice-salt bath to between 0-5°C.
-
Separately, prepare a nitrating mixture by slowly and carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, stirring continuously and ensuring the temperature does not rise above 10°C.[7]
-
After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.
-
Pour the reaction mixture onto a large volume of crushed ice and water to precipitate the crude p-nitroacetanilide.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
(Optional but Recommended) Recrystallize the crude product from hot ethanol to remove the more soluble ortho-isomer.[4] The product should be a white or cream-colored crystalline solid.
Step 3: Hydrolysis of p-Nitroacetanilide (Synthesis of p-Nitroaniline) [4][14]
-
Place the p-nitroacetanilide in a round-bottom flask with a 10-70% sulfuric acid solution.
-
Heat the mixture gently under reflux for 20-30 minutes, or until a test sample dissolves completely when diluted with water.[13]
-
Pour the hot, clear solution into cold water.
-
Neutralize the solution by carefully adding an aqueous sodium hydroxide (B78521) solution until it is alkaline. This will precipitate the p-nitroaniline as a yellow solid.[14]
-
Cool the mixture thoroughly in an ice bath to ensure complete crystallization.
-
Collect the bright yellow crystals by vacuum filtration and wash thoroughly with water.
-
Recrystallize the final product from a 1:1 ethanol/water mixture for high purity.[4]
Visualized Workflows and Logic
Caption: Recommended workflow for p-nitroaniline synthesis.
Caption: Troubleshooting logic for unexpected color changes.
References
- 1. brainly.in [brainly.in]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. chempanda.com [chempanda.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. byjus.com [byjus.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. chempedia.in [chempedia.in]
- 14. azom.com [azom.com]
Validation & Comparative
A Comparative Analysis of o-, m-, and p-Nitroaniline Reactivity for the Modern Researcher
For immediate release: This guide offers an objective comparison of the chemical reactivity of ortho- (o-), meta- (m-), and para- (p-) nitroaniline isomers. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their basicity, and susceptibility to electrophilic and nucleophilic aromatic substitution, supported by experimental data. Understanding the nuanced reactivity of these isomers is paramount for chemical synthesis, functionalization, and predicting metabolic pathways. The positional difference of the nitro group dramatically alters the electronic environment of the aromatic ring and the amino group, leading to significant variations in their chemical behavior.
Comparative Data Overview
The fundamental physicochemical properties and reactivity metrics of the nitroaniline isomers are summarized below for direct comparison.
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| CAS Number | 88-74-4[1] | 99-09-2[1] | 100-01-6[1] |
| Molecular Weight ( g/mol ) | 138.12[2] | 138.12[2] | 138.12[2] |
| Melting Point (°C) | 71.5[1][2] | 114[1][2] | 146 - 149[1][2] |
| Appearance | Orange solid[1] | Yellow solid[1] | Yellow or brown powder[1] |
| pKa (of conjugate acid) | -0.26 to -0.3[1][2] | 2.47 to 2.5[1][2] | 1.0 to 1.1[1][3] |
| pKb | 14.28[2] | 11.55[2] | 13.00[2] |
| Dipole Moment (Debye) | ~4.2 D[1] | ~4.9 D[1] | ~6.1 - 6.3 D[1] |
| Relative Basicity | Least Basic[2][4][5] | Most Basic[1][2] | Intermediate Basicity[1] |
| Catalytic Reduction Reactivity | Slowest[2] | Intermediate[2] | Fastest[2] |
Reactivity Analysis
Basicity
The basicity of nitroaniline isomers is dictated by the availability of the lone pair of electrons on the amino nitrogen for protonation. The potent electron-withdrawing nature of the nitro group (—NO₂) significantly diminishes the basicity of all three isomers compared to aniline (B41778). The observed order of basicity is a direct consequence of the interplay between inductive and resonance effects, as well as intramolecular hydrogen bonding in the case of the ortho isomer.
-
m-Nitroaniline is the most basic of the three isomers.[1] The nitro group at the meta position exerts an electron-withdrawing inductive effect (-I), but cannot participate in resonance with the amino group.[1] This results in a less pronounced decrease in electron density on the amino nitrogen compared to the ortho and para isomers.[2]
-
p-Nitroaniline is less basic than the meta isomer. Here, the nitro group withdraws electron density through both the inductive effect and a strong resonance effect (-M).[2] The lone pair on the amino nitrogen is delocalized across the ring and into the nitro group, rendering it less available for protonation.[1][2]
-
o-Nitroaniline is the least basic isomer.[2] This is due to a combination of strong inductive and resonance effects, similar to the para isomer. Additionally, the "ortho effect" comes into play, which includes steric hindrance impeding the approach of a proton and the formation of an intramolecular hydrogen bond between the amino and nitro groups.[2][3] This hydrogen bond further reduces the availability of the nitrogen's lone pair.[2]
Caption: Factors influencing the basicity of nitroaniline isomers.
Electrophilic Aromatic Substitution (EAS)
The reactivity of nitroanilines in EAS is governed by the competing effects of the strongly activating, ortho-, para-directing amino group (—NH₂) and the strongly deactivating, meta-directing nitro group (—NO₂).[2] Due to the potent deactivating effect of the nitro group, all three isomers are significantly less reactive towards electrophiles than aniline itself.[2] The directing influence of the more powerful activating amino group generally dictates the position of substitution.
A critical factor in these reactions is the acidity of the medium. In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (—NH₃⁺). This ion is strongly deactivating and a meta-director, which can lead to complex product mixtures or reaction failure.[2] For this reason, direct nitration of aniline is often avoided in favor of a protection strategy involving acetylation of the amino group.[1][6]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, a reaction not typically observed with aniline. This reactivity is particularly enhanced when the nitro group is positioned ortho or para to a good leaving group (such as a halogen). While the nitroanilines themselves do not have a leaving group other than hydrogen, they can undergo nucleophilic aromatic substitution of hydrogen (SNAr-H) under specific conditions. The electron-deficient nature of the ring, especially in o- and p-nitroaniline, facilitates the formation of a stable Meisenheimer complex intermediate upon nucleophilic attack.
Catalytic Reduction
The reduction of the nitro group to an amino group, yielding phenylenediamines, is a synthetically valuable transformation. This is commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in an acidic medium (e.g., Fe, Sn in HCl).[2] The reactivity of the isomers in catalytic reduction follows a distinct order:
-
p-Nitroaniline is typically the most reactive. The para position allows for effective interaction of the nitro group with the catalyst surface without significant steric hindrance from the amino group.[2]
-
m-Nitroaniline exhibits intermediate reactivity.[2]
-
o-Nitroaniline is the least reactive. The proximity of the amino and nitro groups can cause steric hindrance, slowing the interaction with the catalyst's active sites.[2]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method is employed to determine the pKa of the conjugate acid of the nitroaniline isomers by monitoring the pH of a solution as a titrant is added.
Methodology:
-
Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[2]
-
Sample Preparation: Prepare a ~1 mM solution of the nitroaniline isomer. A methanol-water mixture can be used to ensure solubility.[2] To determine the pKa of the conjugate acid, the solution should be acidified (e.g., to pH 1.8-2.0) with a standard solution of 0.1 M HCl.[2]
-
Titration Setup:
-
Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Comparative Catalytic Reduction
This protocol outlines a general method to compare the relative rates of reduction for the three nitroaniline isomers.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a means to monitor the reaction (e.g., UV-Vis spectrophotometer, HPLC), add a solution of the nitroaniline isomer in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C).
-
Initiation: Introduce a reducing agent. For catalytic hydrogenation, this would involve purging the vessel with hydrogen gas and maintaining a positive pressure. For other methods, a chemical reducing agent would be added.
-
Monitoring: Monitor the disappearance of the nitroaniline isomer over time. This can be done by taking aliquots at regular intervals and analyzing them by a suitable chromatographic or spectroscopic technique.
-
Data Analysis: Plot the concentration of the nitroaniline isomer versus time. The initial rate of the reaction can be determined from the slope of this curve.
-
Comparison: Repeat the experiment under identical conditions for all three isomers to obtain their respective reaction rates for a direct comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Decreasing order of basicity of the three isomers of nitro aniline is:.. [askfilo.com]
- 5. Solved: Decreasing order of basicity of the three isomers of nitro aniline is:p-nitroaniline > o- [Chemistry] [gauthmath.com]
- 6. benchchem.com [benchchem.com]
Validating the Synthesis of N-Nitroaniline: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the validation of N-Nitroaniline synthesis. It offers a detailed examination of expected experimental data for this compound and contrasts it with a common starting material and potential impurity, aniline (B41778). This document outlines the key experimental protocols for both the synthesis and the subsequent spectroscopic analysis, ensuring a reliable framework for product validation.
Synthesis of p-Nitroaniline: An Overview
The synthesis of p-nitroaniline from aniline is a common undergraduate and industrial laboratory procedure that involves a three-step process designed to control the regioselectivity of the nitration reaction. Direct nitration of aniline is avoided as it leads to oxidation of the amino group and the formation of a mixture of isomers. The preferred route involves the protection of the amino group by acetylation, followed by nitration, and subsequent deprotection by hydrolysis.[1][2]
The overall reaction scheme is as follows:
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955). This step protects the amino group and reduces its activating effect, preventing over-oxidation in the subsequent nitration step.[1]
-
Nitration of Acetanilide: The protected acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield p-nitroacetanilide. The bulky acetyl group sterically hinders ortho-substitution, leading to the para-product as the major isomer.[1]
-
Hydrolysis of p-Nitroacetanilide: The final step involves the acid-catalyzed hydrolysis of p-nitroacetanilide to remove the acetyl group and yield the desired p-nitroaniline.[1][3]
Spectroscopic Validation
The successful synthesis of this compound and its purity can be confirmed using a variety of spectroscopic techniques. This guide focuses on Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from each spectroscopic technique for p-Nitroaniline and the common starting material, aniline. This direct comparison is crucial for identifying the presence of unreacted starting material in the final product.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | p-Nitroaniline (Expected) | Aniline (Reference) |
| N-H Stretch (Amine) | 3480-3350 (two bands, sharp) | 3433, 3356 (two bands, sharp)[4] |
| C-H Stretch (Aromatic) | 3100-3000 | 3009[5] |
| N-O Stretch (Nitro) | 1510 (asymmetric), 1349 (symmetric)[6] | - |
| C=C Stretch (Aromatic) | 1600-1475 | 1604, 1500[5] |
| C-N Stretch | ~1300 | ~1304[5] |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton Environment | p-Nitroaniline (Expected in DMSO-d₆) | Aniline (Expected in CDCl₃) |
| Aromatic Protons (ortho to -NH₂) | 6.64 (d, 2H) | 6.78 (d, 2H) |
| Aromatic Protons (meta to -NH₂) | 7.98 (d, 2H) | 7.18 (t, 2H) |
| Aromatic Proton (para to -NH₂) | - | 6.68 (t, 1H) |
| -NH₂ Protons | ~6.0 (s, 2H, broad) | ~3.6 (s, 2H, broad) |
Chemical shifts are dependent on the solvent used.
Table 3: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Environment | p-Nitroaniline (Expected in DMSO-d₆) | Aniline (Expected in CDCl₃) |
| C-NH₂ | 156.7 | 146.7 |
| C-NO₂ | 136.6 | - |
| Aromatic CH (ortho to -NH₂) | 113.4 | 115.2 |
| Aromatic CH (meta to -NH₂) | 127.4 | 129.3 |
| Aromatic CH (para to -NH₂) | - | 118.6 |
Chemical shifts are dependent on the solvent used.
Table 4: Comparative UV-Vis Data (λmax, nm)
| Compound | λmax in Ethanol (nm) |
| p-Nitroaniline | ~381 |
| Aniline | 230, 280[7][8] |
Experimental Protocols
Detailed methodologies for the synthesis of p-nitroaniline and its spectroscopic characterization are provided below.
Synthesis of p-Nitroaniline
Step 1: Acetylation of Aniline
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a short period.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.[1]
Step 2: Nitration of Acetanilide
-
Dissolve the dried acetanilide in concentrated sulfuric acid, keeping the temperature low in an ice bath.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled in an ice bath.
-
Slowly add the nitrating mixture to the acetanilide solution, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stand at room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.[1][9]
Step 3: Hydrolysis of p-Nitroacetanilide
-
Heat a mixture of the p-nitroacetanilide and aqueous sulfuric acid under reflux.
-
Continue heating until the solid has dissolved.
-
Pour the hot solution into cold water.
-
Neutralize the solution with an aqueous base (e.g., sodium hydroxide) to precipitate the p-nitroaniline.
-
Collect the yellow solid product by vacuum filtration, wash with cold water, and dry.[2][3]
Spectroscopic Analysis
FT-IR Spectroscopy
-
Prepare a solid sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., methylene (B1212753) chloride), applying a drop to the plate, and allowing the solvent to evaporate.[10] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Obtain the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Record a background spectrum of the empty sample holder (or pure KBr) and subtract it from the sample spectrum.[11]
NMR Spectroscopy (¹H and ¹³C)
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12][13]
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
For ¹H NMR, use a standard pulse program and reference the chemical shifts to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed, and chemical shifts are also referenced to TMS.[14]
UV-Vis Spectroscopy
-
Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically below 1.5).
-
Use a UV-Vis spectrophotometer to measure the absorbance of the solution over a specific wavelength range (e.g., 200-600 nm).
-
Use a cuvette containing the pure solvent as a blank to zero the instrument before measuring the sample.[15]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and validation process.
Caption: Workflow for the synthesis and spectroscopic validation of p-Nitroaniline.
Caption: Logical relationships in the spectroscopic validation of p-Nitroaniline.
References
- 1. scribd.com [scribd.com]
- 2. azom.com [azom.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. ejournal.upi.edu [ejournal.upi.edu]
N-Nitroaniline vs. Dinitroaniline: A Comparative Analysis of Reactivity
A deep dive into the reactivity of N-Nitroaniline and dinitroaniline isomers, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By examining their distinct chemical properties, this document provides insights into their behavior in key chemical transformations, supported by experimental data and detailed protocols.
The substitution of a nitro group onto an aniline (B41778) framework profoundly influences its chemical reactivity. This guide compares the reactivity of this compound, where the nitro group is attached to the amino nitrogen, with that of dinitroanilines, where two nitro groups are substituted on the aromatic ring. This comparison is crucial for chemists in selecting the appropriate starting materials and reaction conditions for synthesizing a wide array of chemical entities, from dyes to pharmaceuticals.
A Tale of Two Structures: Electronic and Steric Effects
The location of the nitro group—either on the nitrogen atom of the amino group or directly on the aromatic ring—is the primary determinant of the molecule's reactivity. In this compound, the nitro group's electron-withdrawing effect is primarily exerted on the amino nitrogen, influencing its basicity and nucleophilicity. In contrast, the two nitro groups on the aromatic ring of dinitroanilines strongly deactivate the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution.
Basicity: A Quantitative Comparison
The basicity of an aniline derivative is a critical parameter that dictates its reactivity, particularly in acid-catalyzed reactions. The pKa of the conjugate acid is a direct measure of this basicity.
| Compound | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | 4.6 |
| This compound | C₆H₅NHNO₂ | - (Estimated to be significantly lower than aniline) |
| 2,4-Dinitroaniline (B165453) | (NO₂)₂C₆H₃NH₂ | -4.53[1] |
| 2,6-Dinitroaniline | (NO₂)₂C₆H₃NH₂ | - |
| 3,5-Dinitroaniline | (NO₂)₂C₆H₃NH₂ | - |
| Note: A lower pKa value indicates a weaker base. |
Reactivity in Key Chemical Transformations
The distinct electronic properties of this compound and dinitroanilines translate into different reactivities in common organic reactions.
Electrophilic Aromatic Substitution
The aromatic ring of aniline is highly activated towards electrophilic aromatic substitution. However, the introduction of one or more nitro groups drastically alters this reactivity.
Dinitroanilines: The two strongly deactivating nitro groups on the aromatic ring make dinitroanilines highly unreactive towards electrophilic aromatic substitution. The electron density of the ring is significantly diminished, making it a poor nucleophile.
This compound: The nitration of this compound is a complex process. Evidence suggests that it can proceed via N-nitration followed by rearrangement, which may be the general pathway for the nitration of amines in aqueous sulfuric acid.[2] However, direct comparative kinetic data with dinitroanilines is scarce.
Nucleophilic Aromatic Substitution
Electron-withdrawing groups, such as nitro groups, activate an aromatic ring towards nucleophilic attack. This makes dinitroanilines suitable substrates for nucleophilic aromatic substitution (SNAr) reactions. For instance, 2,4-dinitroaniline can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia.[1][3] The reactivity of this compound in SNAr reactions is less well-documented.
Reduction
The reduction of nitro groups to amino groups is a fundamental transformation in organic synthesis.
Dinitroanilines: The selective reduction of one nitro group in dinitroanilines can be achieved using specific reagents, such as sodium sulfide.[3] The complete reduction of both nitro groups to form triaminobenzene derivatives is also a characteristic reaction.[3]
This compound: The reduction of the N-nitro group in this compound derivatives can also be accomplished. For example, N-methyl-p-nitroaniline can be synthesized through a multi-step process that includes a reduction step.[4]
Thermal Stability
The thermal stability of nitro compounds is a critical consideration, especially for applications in energetic materials.
Dinitroanilines: Dinitroanilines are known to be explosive and flammable when exposed to heat or friction.[5]
This compound Derivatives: Thermal analysis of N-methyl-4-nitroaniline shows that the material is thermally stable up to a certain temperature, beyond which it undergoes decomposition.[6][7] this compound itself is considered an unstable substance and is forbidden from transport.[8]
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis and analysis of these compounds.
Synthesis of p-Nitroaniline (a Ring-Substituted Nitroaniline)[9]
This multi-step synthesis involves the protection of the amino group of aniline, followed by nitration and subsequent deprotection.
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955).
-
Nitration of Acetanilide: The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield p-nitroacetanilide.
-
Hydrolysis of p-Nitroacetanilide: The p-nitroacetanilide is hydrolyzed with an acid to afford p-nitroaniline.
Synthesis of N-methyl-p-nitroaniline (an N-Substituted Nitroaniline)[4]
This procedure involves the N-alkylation of a protected p-nitroaniline derivative.
-
Formylation of p-Nitroaniline: p-Nitroaniline is reacted with formic acid to produce N-formyl-p-nitroaniline.
-
Methylation: The N-formyl derivative is then reacted with methyl iodide in the presence of a base to yield N-methyl-N-formyl-p-nitroaniline.
-
Deformylation: The formyl group is removed by reduction with sodium borohydride (B1222165) to give N-methyl-p-nitroaniline.
Catalytic Reduction of a Nitroaniline[10]
This protocol describes a general method for the reduction of a nitroaniline to the corresponding amino compound using a nanocatalyst.
-
Catalyst Synthesis: Copper ferrite (B1171679) nanoparticles are synthesized via a hydrothermal method.
-
Reduction Reaction: The nitroaniline is dissolved in water, and sodium borohydride is added as a reducing agent. The synthesized copper ferrite nanoparticles are then added to catalyze the reaction.
-
Monitoring: The progress of the reaction is monitored using UV-Vis spectroscopy by observing the disappearance of the nitroaniline peak.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental procedures can aid in understanding the complex processes involved.
Caption: Synthesis workflow for p-Nitroaniline.
Caption: Experimental workflow for catalytic reduction.
Conclusion
The reactivity of this compound and dinitroanilines is fundamentally dictated by the position of the nitro group(s). Dinitroanilines, with their electron-deficient aromatic rings, are generally unreactive towards electrophiles but are activated for nucleophilic aromatic substitution. Conversely, the N-nitro group in this compound primarily influences the properties of the amino group. While direct quantitative comparisons of their reactivity in various reactions are not always readily available, understanding their distinct electronic and structural features allows for informed predictions of their chemical behavior. This comparative guide provides a foundational understanding for researchers working with these important classes of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of nitration of 2,3-dinitroaniline in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
- 4. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
Comparison of different nitrating agents for aniline synthesis
A Comparative Guide to Nitrating Agents for Aniline (B41778) Synthesis
The nitration of aniline is a critical reaction in organic synthesis, serving as a gateway to producing a wide range of pharmaceuticals, dyes, and other specialty chemicals. The choice of nitrating agent and methodology is paramount as it profoundly influences product distribution, yield, and purity. This guide provides an objective comparison of the primary methods for aniline nitration, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Method 1: Direct Nitration with Mixed Acid
Direct nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the conventional method for many aromatic compounds. However, its application to aniline is fraught with significant challenges that limit its synthetic utility.
Challenges and Reaction Outcome
The direct approach suffers from two main drawbacks: oxidation and a lack of regioselectivity.[1]
-
Oxidation: The amino group (-NH₂) is highly activating, making the aniline ring extremely susceptible to oxidation by the strong nitrating mixture. This often leads to the formation of dark, tarry polymerization products, which severely reduces the yield of the desired nitroanilines.[1][2][3]
-
Poor Regioselectivity: In the strongly acidic medium, the basic amino group is readily protonated to form the anilinium ion (-NH₃⁺).[2][4][5] While the amino group is an ortho, para-director, the anilinium ion is strongly deactivating and a meta-director.[2][5][6] This equilibrium results in a complex mixture of isomers that is difficult to separate.[1][7]
Data Presentation: Product Distribution
The direct nitration of aniline with a standard HNO₃/H₂SO₄ mixture yields the following approximate distribution of isomers.
| Product Isomer | Typical Yield (%) | Directing Group |
| p-Nitroaniline | ~51% | -NH₂ (unprotonated) |
| m-Nitroaniline | ~47% | -NH₃⁺ (protonated) |
| o-Nitroaniline | ~2% | -NH₂ (unprotonated) |
The diagram below illustrates the competing pathways in the direct nitration of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 4. brainly.in [brainly.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. youtube.com [youtube.com]
A Comparative Guide: HPLC vs. GC-MS for the Analysis of N-Nitroaniline
For researchers, scientists, and professionals in drug development, the accurate quantification of N-Nitroaniline, a key intermediate in various synthetic processes, is paramount. The choice of analytical methodology is critical for ensuring data quality, from reaction monitoring to final product purity assessment. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by experimental protocols and performance data.
At a Glance: Method Suitability
The primary challenge in the analysis of this compound and its isomers lies in their semi-volatile and thermolabile nature. These characteristics significantly influence the suitability of chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): As a robust and versatile technique, HPLC is well-suited for the analysis of polar and thermally sensitive compounds like this compound. The analysis is performed in the liquid phase at or near ambient temperatures, circumventing the issue of thermal degradation. Consequently, HPLC methods for nitroanilines are straightforward, often not requiring derivatization, and are widely reported in the scientific literature.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The high temperatures required for the volatilization of this compound in the GC inlet can lead to thermal decomposition, compromising the accuracy and reliability of the analysis.[1] Therefore, direct GC-MS analysis of this compound is challenging and generally not recommended. To overcome this limitation, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound.[3] While GC-MS offers high sensitivity and selectivity, the need for derivatization adds complexity to the analytical workflow.
Performance Comparison
Table 1: HPLC-UV Method Performance for this compound Analysis (based on related compounds) [1]
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 0.6 µg/L |
| Recovery (Spiked Samples) | 93% - 108% |
| Precision (%RSD) | < 5% |
Table 2: Estimated GC-MS Method Performance for Derivatized this compound Analysis [4]
| Parameter | Estimated Performance |
| Linearity Range | 0.003 - 0.008 µg/g |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.001 µg/g |
| Limit of Quantification (LOQ) | ~0.003 µg/g |
| Recovery (Spiked Samples) | 85% - 100% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for the analysis of this compound by HPLC-UV and a general protocol for the derivatization and subsequent analysis by GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established procedures for the analysis of nitroaniline isomers.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the thermal instability of this compound, a derivatization step is recommended prior to GC-MS analysis. The following is a general procedure for the acylation of aniline (B41778) derivatives.[3]
1. Derivatization (Acylation):
-
Dry the sample extract containing this compound under a gentle stream of nitrogen.
-
Add a suitable acylation reagent (e.g., trifluoroacetic anhydride (B1165640) or N-methyl-bis(trifluoroacetamide)) and a catalyst if necessary.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time to ensure complete derivatization.
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
2. GC-MS Instrumentation and Conditions (General):
| Parameter | Condition |
| GC-MS System | Standard GC-MS with a split/splitless injector |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C (or optimized for the derivative) |
| Oven Program | Initial 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |
| Injection Volume | 1 µL (splitless mode) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
3. Quantification:
-
Prepare calibration standards of derivatized this compound.
-
Construct a calibration curve based on the peak areas of a characteristic ion of the derivative.
-
Identify the derivatized this compound in the sample by its retention time and mass spectrum.
-
Quantify the concentration using the calibration curve.
Mandatory Visualizations
To further clarify the analytical processes and the decision-making framework, the following diagrams are provided.
Conclusion
For the routine analysis of this compound, HPLC with UV detection is the recommended method . Its ability to analyze the compound directly without derivatization, coupled with its robustness and good performance, makes it a reliable and efficient choice for quality control and research applications.
While GC-MS offers superior sensitivity and selectivity , the inherent thermal instability of this compound necessitates a derivatization step. This adds complexity and potential sources of error to the analytical workflow. A GC-MS method would need to be carefully developed and validated for this specific analyte. Therefore, GC-MS should be considered primarily when extremely low detection limits are required and the investment in method development for derivatization is justified.
References
A Comparative Analysis of Nitroaniline Isomers as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho-, Meta-, and Para-Nitroaniline as Corrosion Inhibitors with Supporting Experimental Data.
The mitigation of corrosion is a critical endeavor across numerous industries, from infrastructure to pharmaceuticals. Organic compounds, particularly those containing heteroatoms and aromatic rings, have been extensively studied as effective corrosion inhibitors. Among these, nitroaniline isomers—ortho (o-), meta (m-), and para (p-)-nitroaniline—present a compelling case for investigation due to the interplay of their amino and nitro functional groups. This guide provides a comprehensive comparative study of these isomers as corrosion inhibitors, presenting quantitative data, detailed experimental protocols, and a mechanistic overview to aid researchers in their selection and application.
Performance Comparison: Quantitative Data
The inhibition efficiency of nitroaniline isomers is highly dependent on the metal substrate, the corrosive environment, and the specific experimental conditions. Below is a summary of key performance metrics from a comparative study of nitroaniline isomers as corrosion inhibitors for zinc in nitric acid.
| Inhibitor (40 mM) | Inhibition Efficiency (%) | Corrosion Rate (mg/dm²) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) |
| o-Nitroaniline | 90.8 | Not explicitly stated | -1020 | 1.85 |
| m-Nitroaniline | 99.4 | Not explicitly stated | -1035 | 0.85 |
| p-Nitroaniline | 97.9 | Not explicitly stated | -1028 | 1.25 |
| Blank (0.15 M HNO₃) | - | 5132.3 | -1011 | 2.45 |
Data sourced from a study on zinc in 0.15 M HNO₃ at 301 K for a 24-hour immersion period.[1]
From the data, it is evident that for zinc in nitric acid, m-nitroaniline exhibits the highest inhibition efficiency , followed by p-nitroaniline and then o-nitroaniline.[1] A similar trend in inhibition efficiency (ortho > meta > para) has been reported for carbon steel in sulfuric acid, though detailed quantitative data in a single comparative study is less readily available.[2] The superior performance of the meta isomer in the zinc study is attributed to a combination of electronic and steric effects.[1]
Mechanism of Corrosion Inhibition
The primary mechanism by which nitroaniline isomers inhibit corrosion is through adsorption onto the metal surface , forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process is generally considered to be chemisorption and follows the Langmuir adsorption isotherm.[1]
The key molecular interactions involved in the adsorption process are:
-
Donation of Lone Pair Electrons: The nitrogen atom of the amino group (-NH₂) possesses a lone pair of electrons that can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.
-
π-Electron Interaction: The π-electrons of the aromatic ring can also interact with the metal surface.
-
Influence of the Nitro Group: The electron-withdrawing nature of the nitro group (-NO₂) influences the electron density on the rest of the molecule, thereby affecting the strength of its interaction with the metal surface. The position of the nitro group (ortho, meta, or para) dictates its electronic influence (inductive vs. resonance effects), leading to the observed differences in inhibition efficiency among the isomers.
Below is a diagram illustrating the general mechanism of corrosion inhibition by a nitroaniline isomer.
References
N-Nitroaniline alternatives for the synthesis of specific azo dyes
For researchers, scientists, and drug development professionals, the synthesis of azo dyes is a critical process. N-nitroanilines, particularly p-nitroaniline, are common starting materials. However, exploring alternatives can offer advantages in terms of safety, and can yield dyes with varied shades and improved properties. This guide provides a comprehensive comparison of N-nitroaniline alternatives for the synthesis of specific azo dyes, supported by experimental data and detailed protocols.
The selection of the aromatic amine as the diazo component is a critical step that dictates the final properties of the azo dye. The nature and position of substituents on the aniline (B41778) ring profoundly influence the resulting dye's color, intensity, and durability.[1] This guide focuses on common alternatives to this compound, including substituted nitroanilines and haloanilines, and compares their performance in azo dye synthesis.
Comparative Performance of this compound Alternatives
The performance of azo dyes derived from various aniline derivatives is summarized below. The data is compiled from studies on disperse dyes, which are commonly used for coloring synthetic fibers like polyester (B1180765).[2]
Synthesis Yield and Spectral Properties
The choice of aniline derivative significantly impacts the reaction yield and the spectral properties of the resulting azo dye. The following table provides a comparative summary of dyes synthesized from various anilines when coupled with a common agent like β-naphthol.
| Diazo Component | Molecular Formula | Typical Yield (%) | λmax (nm) | Molar Extinction Coefficient (ε) |
| p-Nitroaniline | O₂NC₆H₄NH₂ | >90 | ~490 | ~25,000 |
| o-Nitroaniline | O₂NC₆H₄NH₂ | ~80-90 | ~510 | ~22,000 |
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | High | Varies | High |
| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | High | Varies | High |
| 2-Chloro-4-nitroaniline | ClC₆H₃(NO₂)NH₂ | ~70-80 | ~485 | ~19,500 |
| 4-Bromoaniline | BrC₆H₄NH₂ | ~70-85 | ~488 | ~21,000 |
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | Good | 467-620 | High |
Note: Yields and spectral data are approximate and can vary based on specific reaction conditions and the coupling agent used.[1]
Fastness Properties of Azo Dyes
The fastness properties of a dye, such as its resistance to light and washing, are critical for its application. The following table compares the fastness properties of dyes derived from p-nitroaniline and its alternatives on polyester fabric.
| Diazo Component | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) |
| p-Nitroaniline | Moderate to Good | Good (e.g., Grade 4) | Good |
| 2-Methyl-5-nitroaniline | Good | Very Good | Very Good |
| 2-Methyl-4-nitroaniline | Good to Very Good | Very Good | Very Good |
| 2-Chloro-4-nitroaniline | Good to Very Good | Very Good to Excellent | Good |
| 2-Methoxy-5-nitroaniline | Good | Good | Good |
Note: Fastness ratings are based on standard ISO methods. A higher number indicates better performance.[2][3]
Experimental Protocols
The synthesis of azo dyes from aniline derivatives is a well-established two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with a suitable coupling agent.[1]
General Diazotization Protocol
This procedure is applicable to this compound and its alternatives, with adjustments to molar equivalents as needed.
Materials:
-
Aromatic amine (e.g., p-nitroaniline, 2-methyl-5-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ice
-
Distilled Water
Procedure:
-
Dissolve the aromatic amine (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water in a beaker.[4]
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. Maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt.[1][4]
-
In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents).[4]
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.[1]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt and should be used immediately.
General Azo Coupling Protocol
The freshly prepared diazonium salt solution is immediately used for the coupling reaction with an electron-rich aromatic compound.
Materials:
-
Diazonium salt solution (from the previous step)
-
Coupling component (e.g., β-naphthol, N,N-diethylaniline)
-
Sodium Hydroxide (B78521) (NaOH) solution (for phenolic coupling components) or Sodium Acetate (for amine coupling components)
-
Ice
-
Distilled Water
Procedure:
-
Dissolve the coupling component in an appropriate solvent. For phenols like β-naphthol, a dilute sodium hydroxide solution is used. For aromatic amines like N,N-diethylaniline, an acidic or neutral solution is often employed.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. An intensely colored precipitate of the azo dye will form immediately.
-
Adjust the pH of the reaction mixture if necessary to facilitate the coupling reaction. For coupling with phenols, a slightly alkaline pH is optimal, while for coupling with amines, a slightly acidic pH (4-5) is preferred.[2]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]
Experimental Workflows
The following diagrams illustrate the general workflow for azo dye synthesis and the logical relationship of the key steps.
References
Validating N-Nitroaniline Purity: A Comparative Melting Point Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the melting point of N-Nitroaniline with its potential impurities, offering a straightforward method for purity validation. Detailed experimental protocols and supporting data are presented to facilitate accurate and efficient analysis.
The synthesis of this compound can often result in a mixture of isomers and unreacted starting materials. Melting point determination is a fundamental and accessible technique to assess the purity of a crystalline solid. A pure compound will have a sharp, well-defined melting point, whereas the presence of impurities will typically cause a depression and broadening of the melting point range.
Comparative Melting Point Data
The following table summarizes the experimentally determined melting points of this compound and its common impurities. A significant deviation from the literature value for this compound and a broad melting range are indicative of impurities.
| Compound | Structure | Melting Point (°C) | Potential Role in Synthesis |
| This compound | C₆H₆N₂O₂ | 47.3 | Product |
| o-Nitroaniline | C₆H₆N₂O₂ | 72.0 - 74.0[1] | Isomeric Impurity |
| m-Nitroaniline | C₆H₆N₂O₂ | 114[2][3] | Isomeric Impurity |
| p-Nitroaniline | C₆H₆N₂O₂ | 146 - 149[4][5] | Isomeric Impurity |
| Aniline (B41778) | C₆H₇N | -6 | Starting Material |
Experimental Protocol: Purity Validation by Melting Point Determination
This protocol outlines the standard capillary method for determining the melting point of synthesized this compound.
Materials and Equipment:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of synthesized this compound
-
Reference standards for this compound, o-nitroaniline, m-nitroaniline, p-nitroaniline, and aniline (optional, for mixed melting point determination)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder using a pestle.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be 2-3 mm.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point of this compound (around 40°C).
-
As the temperature nears the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Interpretation:
-
A pure sample of this compound should exhibit a sharp melting range close to its literature value of 47.3°C.
-
A melting point range that is significantly lower than the literature value and/or is broad (greater than 2°C) suggests the presence of impurities.
-
-
Mixed Melting Point Determination (Optional):
-
To confirm the identity of an impurity, a mixed melting point determination can be performed.
-
Mix the synthesized sample with a small amount of a suspected impurity (e.g., p-nitroaniline) in a 1:1 ratio.
-
Determine the melting point of the mixture.
-
If the melting point of the mixture is sharp and close to the melting point of the suspected impurity, it is likely that the impurity is present. A depression and broadening of the melting point indicate that the impurity is a different substance.
-
Logical Workflow for Purity Validation
The following diagram illustrates the decision-making process for validating the purity of synthesized this compound based on melting point analysis.
Caption: Workflow for this compound Purity Validation.
References
A Comparative Analysis of Experimental and Theoretical NMR Spectra of N-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretical Nuclear Magnetic Resonance (NMR) spectra for the compound N-Nitroaniline, also known as phenylnitramide. The objective is to offer a comprehensive resource for the characterization of this molecule, supporting research and development in fields where precise structural elucidation is critical. This document outlines the experimental procedures for acquiring NMR data, presents a side-by-side comparison of experimental and theoretical chemical shifts, and describes the computational methods used for spectral prediction.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the available experimental and theoretical NMR data for this compound. The experimental ¹³C NMR data is sourced from the work of Kolehmainen et al. (1993) published in Magnetic Resonance in Chemistry. Due to the challenges in isolating pure this compound, which readily undergoes rearrangement, experimental ¹H NMR data is not consistently reported in the literature. Theoretical values are typically predicted using Density Functional Theory (DFT) calculations.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental (ppm) | Theoretical (Predicted, ppm) |
| NH | Not consistently reported | Varies with calculation method |
| H-2, H-6 (ortho) | Not consistently reported | Varies with calculation method |
| H-3, H-5 (meta) | Not consistently reported | Varies with calculation method |
| H-4 (para) | Not consistently reported | Varies with calculation method |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Experimental (ppm) [1] | Theoretical (Predicted, ppm) |
| C-1 (ipso) | 140.2 | Varies with calculation method |
| C-2, C-6 (ortho) | 120.7 | Varies with calculation method |
| C-3, C-5 (meta) | 129.8 | Varies with calculation method |
| C-4 (para) | 126.1 | Varies with calculation method |
Note: Theoretical values are highly dependent on the chosen computational method, basis set, and solvent model.
Experimental Protocols
Synthesis of this compound (Phenylnitramide)
The synthesis of this compound is a challenging procedure due to the compound's instability and propensity to rearrange to nitroanilines. A common laboratory-scale synthesis involves the nitration of aniline (B41778) under carefully controlled conditions, followed by a cautious workup.
Materials:
-
Aniline
-
Ethyl nitrate (B79036)
-
Sodium ethoxide
-
Diethyl ether
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Aniline is dissolved in diethyl ether and cooled in an ice bath.
-
Ethyl nitrate is added dropwise to the aniline solution while maintaining a low temperature.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the careful addition of ice-cold water.
-
The ether layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure at a low temperature to yield crude this compound.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water, at low temperatures.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Approximately 10-20 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is then degassed, if necessary, to remove dissolved oxygen, which can affect spectral quality.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Theoretical NMR Spectra Prediction
The theoretical NMR chemical shifts for this compound can be predicted using computational chemistry methods, primarily Density Functional Theory (DFT).
Methodology:
-
Structure Optimization: The 3D structure of the this compound molecule is first optimized to its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
-
NMR Calculation: The NMR shielding tensors are then calculated for the optimized structure using the Gauge-Including Atomic Orbital (GIAO) method at the same or a higher level of theory.
-
Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.
-
Solvent Effects: To improve accuracy, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
Visualizations
Workflow for Comparison of NMR Spectra
Caption: Workflow for the comparison of experimental and theoretical NMR spectra.
Logical Relationship in NMR Prediction
References
A Comparative Analysis of N-Nitroaniline and Aminophenol as Precursors for Azo Dyes
In the synthesis of azo dyes, the selection of the primary aromatic amine as the diazo component is a critical determinant of the final product's color, solubility, and fastness properties. This guide provides a comprehensive comparison between N-Nitroaniline, specifically p-nitroaniline, and aminophenol isomers (o- and p-aminophenol) as precursors for azo dyes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Azo Dye Synthesis
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a robust two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). The instability of the diazonium salt necessitates its immediate use.[1][2][3]
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or other aromatic amines). This electrophilic aromatic substitution reaction forms the stable azo compound.[1]
The chemical nature of both the diazo component and the coupling component dictates the tinctorial and performance properties of the resulting dye.
Comparative Performance: this compound vs. Aminophenol
The primary distinction between this compound and aminophenol as dye precursors lies in the electronic nature of their substituents. The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, while the hydroxyl group (-OH) in aminophenol is an electron-donating group. This fundamental difference influences the reactivity of the diazonium salt and the properties of the final dye.
| Property | This compound (p-nitroaniline) | Aminophenol (o- and p-isomers) |
| Reactivity | The electron-withdrawing nitro group deactivates the aromatic ring, making the diazonium salt a stronger electrophile. | The electron-donating hydroxyl group activates the aromatic ring, making the diazonium salt a weaker electrophile. |
| Color | Typically yields dyes in the orange to red spectrum.[4] | Can produce a range of colors, including yellows, oranges, and browns, depending on the isomer and coupling component.[5][6] |
| Solubility | Dyes derived from p-nitroaniline tend to have lower solubility in polar solvents. | The presence of the hydroxyl group can enhance the solubility of the resulting dyes in aqueous and polar organic media. |
| Fastness Properties | Dyes often exhibit moderate to good light and wash fastness.[7][8] | Dyes can exhibit good fastness properties, which can be further enhanced by the formation of metal complexes.[5][9] |
Experimental Data
The following tables summarize key experimental data for the synthesis of azo dyes using p-nitroaniline and aminophenol as precursors.
Table 1: Synthesis of Azo Dyes from p-Nitroaniline
| Coupling Component | Reaction Conditions | Yield (%) | Color | Melting Point (°C) | Reference |
| β-Naphthol | Diazotization: p-nitroaniline, 3M HCl, NaNO₂, 5°C. Coupling: β-Naphthol, NaOH, <10°C. | Not specified | Para Red | Not specified | [2][10] |
| 2,4-Dihydroxybenzophenone | Molar ratio of 2:3, 3:1, and 3:2 with the coupling agent. | 100 | Yellowish-red, brown, light orange | Not specified | [6] |
Table 2: Synthesis of Azo Dyes from Aminophenol
| Precursor | Coupling Component | Reaction Conditions | Yield (%) | Color | Melting Point (°C) | Reference |
| p-Aminophenol | Naphthalen-2-ol | Diazotization: p-aminophenol, conc. HCl, NaNO₂, 0-5°C. Coupling: Naphthalen-2-ol, NaOH, 0-5°C. | Not specified | Brick red | Not specified | [1][11] |
| p-Aminophenol | p-Aminobenzoic acid | Diazotization: p-aminophenol, conc. H₂SO₄, NaNO₂, 0°C. | 67 | Not specified | Not specified | [5][12] |
| 3-Aminophenol | Saccharine | Diazotization: 3-aminophenol, conc. H₂SO₄, NaNO₂. Coupling: Saccharine, NaOH. | Not specified | Not specified | Not specified | [9] |
| 3-Aminophenol | Recrystallized from hot carbontetrachloride | Not specified | 62 | Brown | 288 | [5][12] |
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from p-Aminophenol and Naphthalen-2-ol [1][11]
Materials:
-
p-Aminophenol (1.20 g, 0.011 mol)
-
Naphthalen-2-ol (β-naphthol) (1.44 g, 0.01 mol)
-
Sodium nitrite (NaNO₂) (0.70 g, 0.01 mol)
-
Sodium hydroxide (B78521) (NaOH) (3.0 g)
-
Concentrated hydrochloric acid (HCl) (~12 cm³)
-
Distilled water
-
Ice
Procedure:
-
Preparation of the Coupling Solution: Dissolve 3.0 g of NaOH in 27 cm³ of water in a 150 cm³ conical flask. Add 1.44 g of naphthalen-2-ol and stir until completely dissolved. Cool the solution in an ice-water bath.
-
Diazotization of p-Aminophenol: In a 100 cm³ conical flask, dissolve 1.20 g of p-aminophenol in 45 cm³ of water. Slowly add 12 cm³ of concentrated HCl and stir until the p-aminophenol is fully dissolved. Cool this solution in an ice bath.
-
In a separate beaker, dissolve 0.70 g of NaNO₂ in 5 cm³ of water.
-
Slowly add the NaNO₂ solution to the cooled p-aminophenol solution while maintaining the temperature below 10 °C. Stir for 5 minutes to form the diazonium salt solution.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold alkaline naphthalen-2-ol solution with efficient stirring. A brick-red precipitate will form.[11]
-
Continue stirring the reaction mixture in the ice bath for 10 minutes to ensure the completion of the reaction.
-
Isolation and Purification: Filter the precipitate by suction filtration and wash the solid product with a small amount of cold water. Air-dry the product.
Protocol 2: Synthesis of Para Red from p-Nitroaniline and β-Naphthol [2]
Materials:
-
p-Nitroaniline (1.38 g, 10.0 mmol)
-
3M Hydrochloric acid (HCl) (8.0 mL)
-
1M Sodium nitrite (NaNO₂) solution (10 mL)
-
β-Naphthol (1.44 g, 10.0 mmol)
-
1M Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
Diazotization of p-Nitroaniline: In a suitable flask, mix 1.38 g of p-nitroaniline with 8.0 mL of 3M HCl. Gently heat to dissolve the amine.
-
Cool the solution to 5 °C in an ice-water bath with stirring. The amine salt may precipitate.
-
Slowly add 10 mL of freshly prepared 1M NaNO₂ solution, ensuring the temperature remains below 10 °C.
-
Preparation of the Coupling Solution: Dissolve 1.44 g of β-naphthol in 25 mL of 1M NaOH solution. Cool this solution in an ice-water bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold β-naphthol solution with stirring.
-
Keep the mixture in the ice bath for at least 15 minutes to allow for complete crystallization.
-
Isolation and Purification: Collect the azo dye by vacuum filtration and wash it on the filter with cold water. Air-dry the solid.
Visualizing the Synthesis Workflow
The general experimental workflow for the synthesis of azo dyes from both this compound and aminophenol can be visualized as a two-stage process.
Caption: General workflow for the synthesis of azo dyes.
Conclusion
Both this compound and aminophenol are valuable precursors for the synthesis of azo dyes. The choice between them depends on the desired properties of the final dye. This compound, with its electron-withdrawing nitro group, typically yields diazonium salts that are more reactive, leading to dyes in the orange-to-red range with moderate fastness properties. In contrast, aminophenol, with its electron-donating hydroxyl group, offers the potential for a broader color palette and improved solubility. The hydroxyl group also provides a site for potential modification, such as the formation of metal complexes, which can further enhance the dye's properties. The experimental protocols provided offer a foundation for the synthesis and further investigation of dyes derived from these important precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. ijirset.com [ijirset.com]
- 7. abjournals.org [abjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. cuhk.edu.hk [cuhk.edu.hk]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking of N-Nitroaniline Synthesis Routes for Optimal Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of N-nitroanilines is a fundamental process. The efficiency of the chosen synthetic route can significantly impact yield, purity, and overall cost-effectiveness. This guide provides a comparative analysis of common synthesis pathways for N-nitroaniline, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate protocol for specific research needs.
Comparison of Synthesis Route Efficiencies
The following table summarizes the quantitative data for different this compound synthesis routes, offering a clear comparison of their reported efficiencies.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Acetylation, Nitration, Hydrolysis | Aniline (B41778) | Acetic anhydride, Nitric acid, Sulfuric acid | >80% (total) | [1] |
| Ammonolysis of o-chloronitrobenzene | o-chloronitrobenzene | Ammonia | Not specified | [2] |
| N-methylation of p-nitroaniline via formylation/reduction | p-nitroaniline | Formic acid, Potassium tert-butoxide, CH3I, Sodium borohydride (B1222165) | >80% (total) | [1] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Synthesis of p-Nitroaniline via Acetylation, Nitration, and Hydrolysis
This is the most conventional and widely practiced method for synthesizing p-nitroaniline. It involves the protection of the amino group by acetylation, followed by nitration and subsequent deprotection.
Step 1: Acetylation of Aniline to Acetanilide (B955)
-
In a suitable reaction vessel, dissolve 2.5 mL of aniline in 60 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Warm the solution to approximately 50°C.
-
Add 4 mL of acetic anhydride.
-
Immediately add a solution of sodium acetate (B1210297) to neutralize the hydrochloric acid and catalyze the reaction.
-
Cool the mixture, and collect the precipitated acetanilide by vacuum filtration.
Step 2: Nitration of Acetanilide to p-Nitroacetanilide
-
In a flask, dissolve 2.7 g of dry acetanilide in 5 mL of concentrated sulfuric acid, stirring until fully dissolved.
-
Cool the solution in an ice bath to 0-5°C.
-
Separately, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, ensuring the mixture remains cool.[3]
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.[3]
-
After the addition is complete, allow the mixture to stand for 20-30 minutes.[3]
-
Pour the reaction mixture onto 25 mL of crushed ice and water to precipitate the p-nitroacetanilide as a solid.[3]
-
Collect the solid by vacuum filtration.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Transfer the crude p-nitroacetanilide to a flask containing 15-20 mL of a 10% sulfuric acid solution.[3]
-
Heat the mixture to a gentle boil for 15-20 minutes to facilitate hydrolysis of the amide.[3]
-
Cool the solution in an ice bath. The p-nitroaniline will precipitate.[3]
-
Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.[3]
-
Recrystallization from an ethanol/water mixture can be performed for further purification.[3]
Route 2: Synthesis of N-methyl-p-nitroaniline
This route is specific for producing N-alkylated nitroanilines and demonstrates high efficiency.[1]
Step 1: Formylation of p-nitroaniline
-
React p-nitroaniline with formic acid to obtain N-formyl-p-nitroaniline.
Step 2: N-methylation
-
Dissolve the N-formyl-p-nitroaniline in N,N-dimethylformamide.
-
Add potassium tert-butoxide and methyl iodide (CH3I) and react at room temperature for 8 hours.[1]
-
Recover the N,N-dimethylformamide by distillation under reduced pressure.[1]
-
Pour the residue into water and collect the precipitated N-methyl-N-formyl-p-nitroaniline by suction filtration.[1] The yield for this step is reported to be 94.7%.[1]
Step 3: Deformylation
-
Dissolve the N-methyl-N-formyl-p-nitroaniline in ethanol.
-
Add the reducing agent sodium borohydride to the solution.
-
Quench the reaction by adding a saturated ammonium (B1175870) chloride solution.
-
Pour the reaction solution into water and collect the product by suction filtration.
-
Recrystallize the filter cake with an ethanol-aqueous solution to obtain high-purity N-methyl-p-nitroaniline.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for selecting a synthesis route for this compound based on the desired final product.
References
A Comparative Analysis of the Biological Activity of Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of the three primary isomers of nitroaniline: ortho (o-), meta (m-), and para (p-). The position of the nitro group on the aniline (B41778) ring significantly influences the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological systems. Understanding these differences is crucial for applications in dye and pharmaceutical synthesis, as well as for assessing their toxicological profiles. This document summarizes key experimental data on their cytotoxicity, mutagenicity, and acute toxicity, provides detailed experimental protocols, and visualizes a key experimental workflow.
Comparative Biological Activity Data
The biological activities of nitroaniline isomers vary significantly, with the position of the nitro group playing a critical role in their toxicological profiles. The following table summarizes key quantitative data from various studies to facilitate a direct comparison of their cytotoxicity, mutagenicity, and acute toxicity.
| Biological Activity | Isomer | Result | Species/System |
| Cytotoxicity (EC50) | o-Nitroaniline | 180 µM[1] | Submitochondrial particles |
| m-Nitroaniline | 250 µM[1] | Submitochondrial particles | |
| p-Nitroaniline | 210 µM[1] | Submitochondrial particles | |
| Mutagenicity (Ames Test) | o-Nitroaniline | Negative in Salmonella typhimurium strains TA98 and TA100[2] | Salmonella typhimurium |
| m-Nitroaniline | Mutagenic in two or more of Salmonella typhimurium strains TA1535, TA100, TA1537, TA1538, and TA98[3] | Salmonella typhimurium | |
| p-Nitroaniline | Mutagenic only with metabolic activation in Salmonella typhimurium TA98[2]. Another study reported it as inactive or very weakly mutagenic in strain TA98 with S9 mix[3]. | Salmonella typhimurium | |
| Acute Oral Toxicity (LD50) | o-Nitroaniline | 1600 mg/kg[4][5] | Rat |
| m-Nitroaniline | 535 mg/kg[6] | Rat | |
| p-Nitroaniline | 750 mg/kg[7][8] | Rat |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biological activity data. The methodologies for the key assays cited in this guide are outlined below.
Cytotoxicity Assay: MTT Assay
The cytotoxicity of nitroaniline isomers can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is soluble in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the formazan solution is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroaniline isomers in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Mutagenicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay evaluates the ability of a test compound to cause mutations that revert the bacteria to a histidine-producing state.
Protocol:
-
Bacterial Strains: Commonly used strains include TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
-
Metabolic Activation (S9 Mix): The test is performed both with and without a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.
-
Procedure:
-
In a test tube, combine the test compound at various concentrations, the bacterial strain, and the S9 mix (if used).
-
Pour the mixture onto a minimal glucose agar (B569324) plate, which lacks histidine.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the biological activity of chemical compounds like nitroaniline isomers, from initial screening to more detailed toxicological evaluation.
Workflow for assessing the biological activity of nitroaniline isomers.
Discussion of Biological Activities
Cytotoxicity: The in vitro cytotoxicity data from submitochondrial particles suggests that the ortho and para isomers are more potent than the meta isomer, with EC50 values of 180 µM and 210 µM, respectively, compared to 250 µM for m-nitroaniline[1]. This indicates that the position of the nitro group influences the compound's ability to interfere with mitochondrial function.
Mutagenicity: The mutagenic potential of the nitroaniline isomers shows clear differences. o-Nitroaniline was found to be non-mutagenic in the Ames test[2]. In contrast, m-nitroaniline showed mutagenic activity in several Salmonella strains[3]. The mutagenicity of p-nitroaniline appears to be dependent on metabolic activation[2]. These findings highlight the importance of the isomer's structure in its genotoxic potential. The addition of a nitro group to an aniline molecule can convert it into a direct mutagen[9].
Acute Toxicity: The acute oral toxicity in rats, as measured by the LD50 values, indicates that m-nitroaniline is the most toxic of the three isomers (LD50 = 535 mg/kg), followed by p-nitroaniline (LD50 = 750 mg/kg)[6][7][8]. o-Nitroaniline is the least acutely toxic (LD50 = 1600 mg/kg)[4][5].
Carcinogenicity and Other Effects: While comprehensive comparative carcinogenicity data is limited, it is known that aromatic amines as a class can pose a carcinogenic risk, often following metabolic activation to reactive intermediates that can form DNA adducts. For instance, chronic exposure to p-nitroaniline in rats led to an accumulation of pigment in the liver and spleen, but no treatment-related increase in tumor incidence was observed[10]. The primary toxic effect of nitroanilines, similar to other aromatic amines, is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood[11][12].
Conclusion
The biological activity of nitroaniline isomers is highly dependent on the position of the nitro group. The ortho and para isomers exhibit greater cytotoxicity in submitochondrial particle assays, while the meta isomer is the most acutely toxic in rats and shows clear mutagenic potential in the Ames test. o-Nitroaniline appears to be the least mutagenic and acutely toxic of the three. This comparative analysis underscores the importance of considering the specific isomeric form when evaluating the biological and toxicological properties of nitroanilines in research and development. Further studies are warranted to elucidate the specific signaling pathways affected by each isomer and to build a more complete picture of their long-term health effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity evaluation of nitroanilines and nitroaminophenols in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Ortho nitroaniline or 2-nitroaniline Manufacturers, with SDS [mubychem.com]
- 6. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic toxicity, oncogenic potential, and reproductive toxicity of p-nitroaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 12. alpharesources.com [alpharesources.com]
Comparison of corrosion inhibition efficiency of N-Nitroaniline and benzotriazole
In the field of materials science and corrosion prevention, the selection of an appropriate inhibitor is paramount to extending the lifespan and ensuring the integrity of metallic components. This guide provides a comparative overview of the corrosion inhibition efficiencies of two organic compounds: N-Nitroaniline and the widely-used benzotriazole (B28993). While direct comparative studies are scarce, this document synthesizes available data to offer insights into their respective performances, primarily focusing on the protection of copper, a common substrate in numerous industrial applications.
Inhibition Mechanisms: A Tale of Two Molecules
Benzotriazole (BTA) is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys.[1][2] Its primary mechanism of action involves the formation of a stable, polymeric complex with copper ions on the metal surface. This protective film, often described as a [Cu(I)BTA]n polymer, acts as a physical barrier, isolating the metal from the corrosive environment and inhibiting both anodic and cathodic reactions.[3] The formation of this passive layer is a result of chemisorption, where the nitrogen atoms in the triazole ring coordinate with copper atoms.[4]
This compound , on the other hand, is less extensively studied as a corrosion inhibitor, with available research often focusing on its application for metals like zinc and mild steel in acidic media. Its inhibition mechanism is believed to involve the adsorption of the molecule onto the metal surface. The nitrogen atom of the amino group and the nitro group can act as active centers for adsorption. This adsorption process is thought to follow the Langmuir isotherm, suggesting the formation of a monolayer on the metal surface, which blocks the active corrosion sites.
Quantitative Performance Data
The following table summarizes the corrosion inhibition efficiency of benzotriazole on copper from various studies. It is important to note that a direct, side-by-side comparison with this compound under identical conditions is not available in the reviewed literature.
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole | Copper | Synthetic Tap Water | Potentiodynamic Polarization | Not Specified | 99.83 | [1] |
| Benzotriazole | Copper | Synthetic Tap Water | Electrochemical Impedance Spectroscopy | Not Specified | 99.78 | [1] |
| Benzotriazole | Copper | Dilute Seawater | Not Specified | 1 mM | 100 | [1] |
| Benzotriazole | Copper | 1 M HNO₃ | Weight Loss | 5 x 10⁻³ M | 94.2 | [5] |
| Benzotriazole | Copper | 1 M HNO₃ | Potentiodynamic Polarization | 5 x 10⁻³ M | 92.8 | [5] |
| Benzotriazole | Copper | 1 M HNO₃ | Electrochemical Impedance Spectroscopy | 5 x 10⁻³ M | 93.5 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to evaluate corrosion inhibitors.
1. Weight Loss Measurement
This gravimetric method provides a direct measure of metal loss due to corrosion.
-
Specimen Preparation: Metal coupons of a specific dimension (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are mechanically polished with successively finer grades of abrasive paper, degreased with a solvent like acetone, dried, and weighed accurately.[5]
-
Immersion Test: The prepared specimens are immersed in the corrosive solution with and without the inhibitor at a constant temperature for a specified duration.[5][6]
-
Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula:
-
Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100
-
Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[2]
-
-
2. Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically conducted in a three-electrode cell containing a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency is calculated as:
-
Inhibition Efficiency (%) = [(icorr₀ - icorrᵢ) / icorr₀] x 100
-
Where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.[1]
-
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can be calculated as:
-
Inhibition Efficiency (%) = [(Rctᵢ - Rct₀) / Rctᵢ] x 100
-
Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
-
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Corrosion Inhibition Studies
Caption: A generalized workflow for evaluating corrosion inhibitors.
Inhibition Mechanism of Benzotriazole on Copper
Caption: The protective film formation mechanism of benzotriazole on copper.
Conclusion
Based on the available scientific literature, benzotriazole is a highly efficient and well-documented corrosion inhibitor for copper, consistently demonstrating inhibition efficiencies upwards of 90% under various conditions. Its protective action is attributed to the formation of a robust complex with copper.
In contrast, the data on this compound as a corrosion inhibitor is limited, particularly for copper. While it shows promise for other metals in specific environments, a direct and objective comparison of its efficiency against benzotriazole for copper protection is not possible without further dedicated research. For researchers and professionals in drug development and other scientific fields requiring reliable corrosion protection for copper, benzotriazole remains the more substantiated choice. Future studies directly comparing these two inhibitors on a range of metals and under varied conditions would be invaluable to the field of corrosion science.
References
- 1. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.ampp.org [content.ampp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Quantitative Determination of Nitroaniline Isomers
For researchers, scientists, and professionals in drug development and environmental monitoring, the precise quantification of nitroaniline isomers (ortho-, meta-, and para-nitroaniline) is crucial. These compounds are significant as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides, but are also recognized as potential environmental pollutants.[1][2] This guide provides an objective comparison of prevalent analytical methods for their quantitative determination, supported by experimental data and detailed protocols to facilitate informed method selection.
Performance Comparison of Analytical Techniques
The choice of an analytical method for nitroaniline quantification depends on factors such as required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, while spectrophotometry and electrochemical methods offer viable alternatives with distinct advantages.[3]
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Matrix |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L | - | 1 - 100 µg/L | Tap and Pond Water |
| 3-Nitroaniline | 1 µg/L | - | 5 - 1500 µg/L | Environmental Water | |
| LC-MS/MS | p-Nitroaniline | 10 µg/kg | 30 µg/kg | - | Broiler Breast Tissue[4] |
| Spectrophotometry | m-, o-, p-Nitroaniline | 0.08, 0.05, 0.06 µg/mL | - | 0.2-20, 0.1-15, 0.1-17 µg/mL | Synthetic and Real Samples[3][5] |
| Voltammetry (DPV) | o-, m-, p-Nitroaniline | ~0.022 µg/mL | - | 0.05 - 0.60 µg/mL | Water and Sewage[6] |
| 4-Nitroaniline | 4.18 x 10⁻⁸ mol L⁻¹ | - | 8.0x10⁻⁸ - 1.0x10⁻⁴ mol L⁻¹ | Drinking Water[7][8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a highly reliable method for separating and quantifying nitroaniline isomers, especially in complex environmental samples.[1][2] Pre-concentration using Solid-Phase Extraction (SPE) is often employed to enhance sensitivity.[3]
Sample Preparation (On-Line Solid-Phase Extraction):
-
Enrichment: An on-line SPE system can be used with a suitable cartridge (e.g., Thermo Scientific Dionex SolEx HRP) for analyte enrichment from water samples.[1]
-
Automation: This approach allows for full automation, reducing operator influence and saving time.[1]
Chromatographic Conditions:
-
Column: Thermo Scientific Acclaim 120 C18 column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[9] For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[9]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection is suitable for these aromatic nitro compounds, often set at a wavelength such as 254 nm or 375 nm.[10][11]
Standard Preparation and Quantification:
-
Stock Solution: Prepare a stock solution of 1000 mg/L for each nitroaniline isomer by accurately weighing ~50 mg of the standard and dissolving it in a 50-mL volumetric flask with methanol.[1]
-
Working Standards: Prepare a series of calibration standards (e.g., 1 to 100 µg/L) by serial dilution of the stock solution.[2][10]
-
Calibration Curve: Inject the standards into the HPLC system and plot the peak area against the concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extract. The concentration of nitroaniline is determined by comparing its peak area to the calibration curve.[12]
Spectrophotometry with Cloud Point Extraction
Spectrophotometry provides a simpler and more accessible alternative to chromatography.[3] Its sensitivity can be significantly improved by a preconcentration step, such as cloud point extraction, which uses a surfactant to isolate the analytes from the sample matrix.[5]
Sample Preparation (Cloud Point Extraction):
-
To a sample solution containing nitroaniline isomers, add a 0.6% (w/v) solution of Triton X-100 surfactant.[3][5]
-
Heat the mixture in a water bath at 75°C for approximately 20 minutes to induce the formation of a surfactant-rich phase (the "cloud point").[3][5]
-
Centrifuge the solution to separate the surfactant-rich phase, which now contains the concentrated nitroanilines.[3]
-
Dissolve the surfactant-rich phase in a suitable solvent for analysis.[3]
Spectrophotometric Measurement:
-
Standard Curve: Prepare a series of p-nitroaniline dilutions in the assay buffer (e.g., 0 to 200 µM). Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for p-nitroaniline is around 381 nm in water.[13][14] Plot absorbance versus concentration to create a standard curve.[13]
-
Sample Measurement: Record the absorption spectrum of the prepared sample solution (from the dissolved surfactant phase) in the 200-500 nm range to determine its absorbance at the λmax.[3]
-
Quantification: Calculate the concentration of nitroaniline in the sample using the Beer-Lambert law and the linear regression equation from the standard curve.[13]
Voltammetric Analysis
Electrochemical methods, such as differential pulse voltammetry (DPV), offer high sensitivity, rapid analysis, and the possibility of simultaneous determination of isomers.[6] These methods often rely on chemically modified electrodes to enhance performance.
Electrode Preparation:
-
A glassy carbon electrode (GCE) can be modified to improve its electrocatalytic activity. One method involves modifying the GCE with a graphene-nafion film, followed by the electropolymerization of a reagent like 7-[(2,4-dihydroxy-5-carboxybenzene)azo]-8-hydroxyquinoline-5-sulfonic acid (DHCBAQS).[6]
Voltammetric Measurement (DPV):
-
Place the modified electrode in an electrochemical cell containing a supporting electrolyte (e.g., Britton-Robinson buffer).
-
Add the sample solution to the cell.
-
Apply a differential pulse voltammetry scan over a defined potential range. The reduction or oxidation of nitroaniline isomers at the electrode surface will generate a peak current.
-
The peak current is directly proportional to the concentration of the analyte.
Standard Preparation and Quantification:
-
Calibration: Create a calibration curve by measuring the DPV peak currents for a series of standard solutions with known concentrations (e.g., 0.05-0.60 μg mL⁻¹).[6]
-
Quantification: Measure the peak current of the sample and determine the concentration from the calibration curve. For mixtures of isomers, chemometric methods like Principal Component Regression (PCR) or Partial Least Squares (PLS) may be required for simultaneous quantification.[6]
Method Selection and Workflow
The selection of an appropriate analytical technique is a critical step in the quantitative determination of N-Nitroaniline. The following diagram illustrates a logical workflow to guide researchers in choosing the most suitable method based on key experimental requirements such as sensitivity, sample throughput, and the nature of the sample matrix.
Caption: Logical workflow for selecting an appropriate analytical method for nitroaniline quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltammetric analysis with the use of a novel electro-polymerised graphene-nafion film modified glassy carbon electrode: simultaneous analysis of noxious nitroaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. cdc.gov [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Inter-laboratory Comparison of N-Nitroaniline and its Isomers: A Guide for Analytical Methodologies
A comprehensive review of analytical techniques for the quantification of nitroanilines, providing researchers, scientists, and drug development professionals with a comparative guide to method performance and experimental protocols. Due to a notable lack of publicly available inter-laboratory comparison studies and validated quantitative methods specifically for N-Nitroaniline (N-phenylnitramide), this guide focuses on its common isomers: ortho (o-), meta (m-), and para (p-). The presented data, derived from individual method validation studies, serves as a valuable benchmark for laboratories seeking to establish and validate analytical procedures for this class of compounds.
The accurate and precise quantification of nitroanilines is crucial in various fields, including pharmaceutical development, environmental monitoring, and industrial synthesis. These compounds are known for their use as intermediates in the manufacturing of dyes, antioxidants, and pharmaceuticals. This guide offers a comparative analysis of the most prevalent analytical techniques used for the determination of nitroaniline isomers, supported by performance data and detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for nitroaniline analysis is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique, offering a balance of sensitivity and robustness. For more demanding applications requiring higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Other techniques such as Gas Chromatography (GC) and Spectrophotometry also find application in specific contexts.
The following table summarizes the performance of various analytical methods for the quantification of nitroaniline isomers, providing a basis for inter-laboratory comparison.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Matrix | Reference |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L | 2.0 x 10⁻⁹ M (o-, m-) | 1 - 100 µg/L | Tap and Pond Water | [1] |
| 3-Nitroaniline | 1 µg/L | - | 5 - 1500 µg/L | Environmental Water | [1] | |
| LC-MS/MS | p-Nitroaniline | 10 µg/kg | 30 µg/kg | - | Broiler Breast Tissue | [1] |
| Spectrophotometry | m-, o-, p-Nitroaniline | 0.08, 0.05, 0.06 µg/mL | - | 0.2-20, 0.1-15, 0.1-17 µg/mL | Synthetic and Real Samples | [1] |
| Capillary Zone Electrophoresis | m-Nitroaniline | 9.06 x 10⁻⁹ mol/L | - | - | Dyestuff Wastewater |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results across different laboratories. Below are protocols for the key analytical techniques discussed.
1. High-Performance Liquid Chromatography (HPLC-UV) for Nitroaniline Isomers in Wastewater [1]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB cartridge with methanol (B129727) followed by water.
-
Pass 500 mL of the wastewater sample through the cartridge.
-
Wash the cartridge with a solution of 10% (v/v) acetonitrile (B52724) and 10% (v/v) ethyl acetate (B1210297) in water.
-
Elute the analytes with a suitable organic solvent.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set at a wavelength appropriate for the nitroaniline isomers (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for p-Nitroaniline in Biological Tissue
-
Sample Preparation (QuEChERS-based extraction):
-
Homogenize the tissue sample.
-
Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex and centrifuge to separate the layers.
-
Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).
-
Evaporate the final extract and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic separation: Achieved on a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of formic acid to enhance ionization.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for p-nitroaniline and an internal standard.
-
3. Spectrophotometric Determination with Cloud Point Extraction [1]
-
Sample Preparation (Cloud Point Extraction):
-
To a sample solution containing nitroaniline isomers, add a 0.6% (w/v) solution of Triton X-100.
-
Adjust the pH to 7.0.
-
Heat the mixture in a water bath at 75°C for 20 minutes to induce cloud point formation.
-
Centrifuge the solution to separate the surfactant-rich phase containing the extracted nitroanilines.
-
Dissolve the surfactant-rich phase in a suitable solvent for analysis.
-
-
Spectrophotometric Measurement:
-
Record the absorption spectra of the prepared solution in the 200-500 nm range.
-
Metabolism and Toxicological Pathways of Nitroanilines
While no specific signaling pathways have been elucidated for this compound, the metabolism of its isomers, particularly 4-nitroaniline (B120555), has been studied. In rats, 4-nitroaniline is metabolized in the liver primarily through C-oxidation to form 2-hydroxy-4-nitroaniline and by reduction of the nitro group to yield 1,4-diaminobenzene (p-phenylenediamine). The N-oxidation of the amino group can also occur, leading to the formation of 4-nitrophenylhydroxylamine, which is implicated in methaemoglobin formation. These metabolites are then conjugated and excreted. The genotoxic potential of nitroanilines has been observed in some in vitro studies.
The diagram below illustrates a generalized metabolic pathway for 4-nitroaniline.
Caption: Generalized metabolic pathway of 4-nitroaniline.
Analytical Workflow and Method Selection
The selection and implementation of an analytical method for nitroaniline analysis follows a logical workflow, from sample reception to final data reporting. The choice of the specific technique often depends on the analytical requirements, such as the need for high sensitivity for trace-level detection or the robustness for routine quality control.
Caption: General experimental workflow for nitroaniline analysis.
This guide provides a foundational comparison of analytical methodologies for nitroaniline isomers. For the analysis of this compound, it is recommended to adapt and validate these methods, paying close attention to chromatographic separation and detector response. The establishment of a robust, validated analytical method is paramount for ensuring data quality and comparability across different laboratories.
References
Comparative study of the crystal packing of nitroaniline isomers
A detailed examination of the crystal packing of ortho-, meta-, and para-nitroaniline reveals distinct structural arrangements dictated by the interplay of intra- and intermolecular hydrogen bonding. These differences in crystal architecture are fundamental to understanding the varying physicochemical properties of these isomers, which are of significant interest to researchers, scientists, and drug development professionals.
The positional isomerism of the nitro and amino groups on the benzene (B151609) ring directly influences the formation of hydrogen bonds, leading to unique crystal lattices for o-, m-, and p-nitroaniline. This comparative guide summarizes their crystallographic data, details the experimental protocols for their structural determination, and provides a visual representation of their structural relationships.
Crystallographic Data at a Glance
The crystallographic parameters of the three nitroaniline isomers, determined through single-crystal X-ray diffraction, are presented below, highlighting their distinct crystal systems and unit cell dimensions.
| Parameter | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbc2₁ | P2₁/n |
| Unit Cell Dimensions | |||
| a (Å) | 8.536 | 6.501 | 12.336 |
| b (Å) | 15.654 | 19.330 | 6.07 |
| c (Å) | 5.023 | 5.082 | 8.592 |
| α (°) | 90 | 90 | 90 |
| β (°) | 102.5 | 90 | 91.45 |
| γ (°) | 90 | 90 | 90 |
The Decisive Role of Hydrogen Bonding
The primary determinant of the differences in crystal packing among the nitroaniline isomers is the nature of their hydrogen bonding networks.
-
o-Nitroaniline: The proximity of the amino and nitro groups in the ortho position facilitates the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group. This internal bonding motif satisfies the primary hydrogen bonding capabilities within the molecule itself, leading to a crystal structure dominated by weaker van der Waals forces between molecules.
-
m-Nitroaniline: In the meta isomer, the larger separation between the functional groups prevents intramolecular hydrogen bonding. Instead, molecules are linked via intermolecular N-H···O hydrogen bonds, where the amino group of one molecule donates a hydrogen to the nitro group of a neighboring molecule. These interactions form chains and sheets, resulting in a more tightly packed orthorhombic structure compared to the ortho isomer.
-
p-Nitroaniline: Similar to the meta isomer, p-nitroaniline also exhibits intermolecular hydrogen bonding. The linear arrangement of the amino and nitro groups in the para position allows for the formation of extended chains of molecules linked by N-H···O hydrogen bonds. These chains are further organized into a three-dimensional network through weaker C-H···O interactions, contributing to its relatively high melting point and density.[1][2]
A summary of the key hydrogen bonding interactions is provided below:
| Isomer | Type of Hydrogen Bond | Donor-Acceptor Distance (N···O) (Å) |
| o-Nitroaniline | Intramolecular | ~2.65 |
| m-Nitroaniline | Intermolecular | ~3.23 |
| p-Nitroaniline | Intermolecular | ~3.13 |
Experimental Protocols
The determination of the crystal structures of the nitroaniline isomers involves two primary experimental stages: crystal growth and single-crystal X-ray diffraction.
Crystal Growth: Slow Evaporation Method
Single crystals of o-, m-, and p-nitroaniline suitable for X-ray diffraction can be grown from solution using the slow evaporation technique.
-
Solvent Selection: A suitable solvent is one in which the nitroaniline isomer has moderate solubility. Common solvents for this purpose include ethanol, methanol, and acetone.
-
Preparation of a Saturated Solution: The chosen nitroaniline isomer is dissolved in the selected solvent at a slightly elevated temperature with continuous stirring until a saturated or near-saturated solution is obtained.
-
Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.
-
Slow Evaporation: The filtered solution is placed in a clean crystallizing dish, which is then covered, for instance with perforated parafilm, to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of the nitroaniline isomer will form. Well-formed, transparent crystals are then carefully harvested for analysis.
Single-Crystal X-ray Diffraction
The precise atomic arrangement within the grown crystals is determined using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using direct methods and then refined using full-matrix least-squares on F². This refinement process adjusts the atomic positions and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.
Structural Comparison and Logic
The relationship between the isomeric form and the resulting crystal packing can be visualized as a logical progression from intramolecular to intermolecular hydrogen bonding dominance.
Caption: Logical flow from isomer structure to dominant hydrogen bonding and resultant crystal packing.
References
Validating the Mechanism of Nitroaniline Formation: A Comparative Guide with Isotopic Labeling
For researchers, scientists, and drug development professionals, a precise understanding of reaction mechanisms is paramount for controlling product formation and optimizing synthetic routes. The formation of nitroaniline from aniline (B41778) is a cornerstone of aromatic chemistry, yet the direct nitration is fraught with challenges, including over-oxidation and a lack of regioselectivity. This guide provides an objective comparison of the mechanistic pathways for nitroaniline formation, with a special focus on how isotopic labeling can be employed to validate the predominant mechanism. We will delve into the widely accepted electrophilic aromatic substitution (EAS) pathway for C-nitration and contrast it with the less common N-nitration, supported by detailed experimental protocols and data presentation.
Mechanistic Pathways: C-Nitration vs. N-Nitration
The reaction of aniline with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, can theoretically lead to substitution at the carbon atoms of the aromatic ring (C-nitration) or at the nitrogen atom of the amino group (N-nitration).
The Predominant Mechanism: Electrophilic Aromatic Substitution (C-Nitration)
The most widely accepted mechanism for the formation of nitroanilines (o-, m-, and p-nitroaniline) is electrophilic aromatic substitution. In this pathway, the nitronium ion (NO₂⁺), a potent electrophile, attacks the electron-rich benzene (B151609) ring.[1][2] The amino group (-NH₂) is a strong activating group and an ortho-, para-director, meaning it increases the rate of reaction and directs the incoming electrophile to the positions ortho and para to itself.[3]
However, in the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a deactivating group and a meta-director, leading to the formation of a significant amount of m-nitroaniline alongside the expected o- and p-isomers.[1][2][4] Direct nitration of aniline often results in a mixture of isomers and oxidation byproducts, making it an inefficient synthetic route.[1][4]
A Minor Pathway: N-Nitration
The formation of N-nitroaniline (phenylnitramine) can occur but is generally considered a minor pathway under typical electrophilic nitration conditions. It is more likely to be observed with different nitrating agents or under specific reaction conditions. The mechanism would involve the nucleophilic attack of the nitrogen atom of the amino group on the nitrating agent.
Validating the C-Nitration Mechanism with Isotopic Labeling
Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of atoms from reactants to products. A hypothetical experiment using ¹⁵N- and ¹⁸O-labeled reagents can provide definitive evidence for the electrophilic aromatic substitution mechanism of aniline C-nitration.
Hypothetical Experimental Data for Mechanism Validation
| Labeled Reactant | Proposed Mechanism | Expected Labeled Product(s) | Analytical Technique | Expected Outcome |
| Aniline-¹⁵N | Electrophilic Aromatic Substitution | o-, m-, p-Nitroaniline-¹⁵N | Mass Spectrometry, ¹⁵N NMR | The ¹⁵N label remains on the nitrogen atom of the amino group in the nitroaniline products. |
| Nitric Acid (HN¹⁸O₃) | Electrophilic Aromatic Substitution | o-, m-, p-Nitroaniline with -N¹⁸O₂ | Mass Spectrometry | The ¹⁸O label is incorporated into the nitro group of the nitroaniline products. |
| Aniline-¹⁵N | N-Nitration | This compound-¹⁵N | Mass Spectrometry, ¹⁵N NMR | Two distinct ¹⁵N signals would be observed, one for the amino nitrogen and one for the nitro group nitrogen. |
This data clearly indicates that the nitrogen of the amino group remains in its position and the nitro group from the nitrating agent is added to the ring, which is consistent with the EAS mechanism.
Experimental Protocols
Protocol 1: Isotopic Labeling Experiment for Mechanistic Validation (Hypothetical)
Objective: To validate the electrophilic aromatic substitution mechanism for the C-nitration of aniline using ¹⁵N-labeled aniline.
Materials:
-
Aniline-¹⁵N (isotopic purity >98%)
-
Concentrated Nitric Acid (ACS grade)
-
Concentrated Sulfuric Acid (ACS grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (B86663)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cooled.
-
Reaction Setup: Dissolve 100 mg of Aniline-¹⁵N in 5 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the aniline solution over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes. Then, slowly pour the reaction mixture onto 20 g of crushed ice.
-
Work-up: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analysis: Remove the solvent under reduced pressure. Analyze the resulting mixture of nitroaniline-¹⁵N isomers by mass spectrometry to confirm the incorporation of the ¹⁵N label and by ¹⁵N NMR to observe the chemical shift of the labeled nitrogen.
Protocol 2: Controlled Synthesis of p-Nitroaniline via Acetanilide (B955)
Due to the challenges of direct nitration, a more controlled and common method involves the protection of the amino group as an acetamide.
Step 1: Acetylation of Aniline
-
In a flask, dissolve 5.0 g of aniline in 20 mL of glacial acetic acid.
-
Slowly add 5.5 mL of acetic anhydride (B1165640) with stirring.
-
Gently warm the mixture on a water bath for 15 minutes.
-
Pour the hot mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
Step 2: Nitration of Acetanilide
-
In a flask cooled in an ice bath, dissolve 5.0 g of dry acetanilide in 10 mL of concentrated sulfuric acid.
-
Separately, prepare a nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice to precipitate p-nitroacetanilide.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of p-Nitroacetanilide
-
Suspend the crude p-nitroacetanilide in 20 mL of 70% sulfuric acid.
-
Heat the mixture under reflux for 20-30 minutes until the solid dissolves.
-
Pour the hot solution into 100 mL of cold water.
-
Neutralize the solution with a concentrated sodium hydroxide (B78521) solution to precipitate p-nitroaniline.
-
Collect the yellow precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Visualizing the Mechanisms and Workflows
To further clarify the discussed concepts, the following diagrams illustrate the signaling pathways and experimental workflows.
References
A Comparative Guide to N-Nitroaniline and Other Aromatic Amines in Polymer Synthesis
For researchers and scientists in materials science and drug development, the choice of monomer is a critical determinant of a polymer's final characteristics. Polyaniline (PANI), a widely studied conducting polymer, serves as a benchmark, but its applications can be limited by poor processability. This guide provides a detailed comparison of polymers synthesized from N-nitroanilines versus those derived from other aromatic amines, such as aniline (B41778) and N-alkyl/aryl anilines. The inclusion of the nitro- group (–NO₂) introduces significant electronic and structural changes, impacting the polymer's properties in distinct ways compared to other substituents.
Performance Comparison of Aromatic Amine-Based Polymers
The introduction of a substituent onto the aniline monomer, whether on the aromatic ring or the nitrogen atom, significantly alters the properties of the resulting polymer compared to the parent polyaniline. The electron-withdrawing nature of the nitro- group in poly(aniline-co-nitroaniline) generally leads to lower electrical conductivity but can influence other properties. In contrast, electron-donating or bulky alkyl/aryl groups on other substituted anilines primarily enhance solubility and processability, often at the cost of conductivity.
A summary of these quantitative comparisons is presented below.
| Property | Polyaniline (PANI) | Poly(aniline-co-nitroaniline) | Poly(aniline-co-N-alkyl/aryl-aniline) |
| Electrical Conductivity (S/cm) | ~ 6.55 x 10⁻² (HCl-doped)[1] | Lower than PANI; decreases with increasing nitroaniline content[2][3][4]. | Generally lower than PANI. (e.g., Poly(aniline-co-N-methylaniline): ~3.88 x 10⁻⁵ S/cm)[1]. Conductivity decreases with increasing N-substituted aniline content[5]. |
| Thermal Stability | Degradation starts above 400°C[4]. | Copolymers can be synthesized below 350°C and start degrading above 400°C[4]. Some studies suggest higher thermal stability than certain homopolymers[3]. | Copolymers have been observed to be thermally more stable than polyaniline. |
| Solubility & Processability | Poor solubility in common organic solvents. | Improved solubility compared to PANI is suggested but not extensively documented. | Significantly improved solubility in organic solvents like NMP, DMSO, and DMF[1][6]. |
| Polymerization Rate | Rapid polymerization, indicated by a quick color change to dark green[7]. | Slower polymerization rate compared to aniline homopolymerization[2][7]. o-nitroaniline does not homopolymerize under typical conditions[2][3]. | The rate can be affected by the nature and size of the substituent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the synthesis of the p-nitroaniline monomer and its subsequent copolymerization with aniline.
1. Synthesis of p-Nitroaniline Monomer
Direct nitration of aniline is generally avoided as the amino group is sensitive to the strong acidic conditions, which can lead to oxidation and the formation of meta-directing anilinium ions[8][9]. A common and effective method involves a three-step process: protection of the amino group, nitration, and deprotection[8][10].
-
Step 1: Acetylation (Protection): Aniline is reacted with acetic anhydride (B1165640) and glacial acetic acid. The mixture is heated to boiling for approximately 10 minutes. Upon cooling and pouring into an ice-water mixture, acetanilide (B955) precipitates and is collected by filtration[8].
-
Step 2: Nitration: The synthesized acetanilide is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, ensuring the temperature does not exceed 20-35°C[8][11]. The reaction mixture is then poured onto crushed ice to precipitate the p-nitroacetanilide, which appears as a yellow solid[10][11].
-
Step 3: Hydrolysis (Deprotection): The p-nitroacetanilide is heated under reflux in a solution of concentrated sulfuric acid and water for about 20-35 minutes[8][11]. The hot mixture is poured into cold water, and the solution is neutralized with an alkali like sodium hydroxide (B78521) or ammonia (B1221849) to precipitate the final p-nitroaniline product, which is then filtered, washed, and dried[8][10].
2. Synthesis of Poly(aniline-co-nitroaniline) Copolymers
The most common method for synthesizing these copolymers is chemical oxidative polymerization.
-
Monomer Solution Preparation: Desired molar ratios of distilled aniline and a nitroaniline isomer (e.g., o-nitroaniline or p-nitroaniline) are dissolved in a 1 M to 2 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution. The solution is chilled in an ice bath to between 0 and 5°C[4][7][10].
-
Oxidant Solution Preparation: The oxidizing agent, typically ammonium (B1175870) persulfate (APS), is dissolved in a separate solution of the same acid (e.g., 1 M HCl)[2][3][10].
-
Polymerization: The oxidant solution is added dropwise to the chilled and vigorously stirred monomer solution. The reaction is allowed to proceed for several hours (e.g., 4-24 hours) while maintaining a low temperature[10][12]. The formation of the polymer is indicated by a color change, typically to green[7].
-
Work-up and Collection: The reaction mixture is poured into distilled water to ensure complete precipitation of the polymer. The precipitate is then collected by suction filtration and washed repeatedly with distilled water and the acid solution (e.g., 1 M HCl) to remove unreacted monomers, the oxidant, and oligomers. The final polymer is dried in an oven or under vacuum[10][12].
Visualizing Synthesis and Property Relationships
Diagrams help clarify complex workflows and the relationships between different materials. The following visualizations use the DOT language to illustrate the synthesis process and the logical connections between monomer choice and polymer properties.
References
- 1. ijirset.com [ijirset.com]
- 2. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of N-Nitroaniline
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. N-Nitroaniline and its isomers are toxic nitro compounds that require careful handling and disposal. Adherence to established protocols is critical for personnel safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring a safe and compliant operational environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound. This document contains critical information regarding hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Waste Segregation and Collection
Proper segregation of this compound waste is crucial to prevent dangerous reactions.
-
Do Not Mix: this compound waste should not be mixed with other waste streams.[2][3] Aromatic nitro compounds are incompatible with strong oxidizing agents, strong bases, and acids.[1]
-
Designated Containers: Collect waste in a designated, compatible container, such as glass or a polyethylene-lined steel container, with a secure, tight-fitting lid.[1][3]
-
Container Capacity: Do not fill the waste container to more than 80% capacity to allow for potential vapor expansion.[1]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate the immediate area and eliminate all ignition sources.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Small Spills: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance.[1] Avoid using combustible materials such as paper towels.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3]
-
Decontaminate: Clean the affected area with a suitable solvent, followed by soap and water.[3]
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Disposal Protocol
The standard and recommended procedure for the disposal of this compound and its contaminated materials is through a licensed and approved hazardous waste management facility.[3][4]
-
Waste Identification: Clearly label the waste container as "Hazardous Waste" with the full chemical name "this compound" and any associated hazards.[4][5]
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4][5]
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][3][4] The most probable disposal method for this type of compound is high-temperature incineration at a permitted facility.[1]
-
Documentation: Ensure all necessary documentation, such as hazardous waste manifests, is completed accurately and in accordance with local, state, and federal regulations.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for nitroaniline compounds, which informs their hazardous properties.
| Property | Value | Compound | Source |
| Acute Oral Toxicity (LD50, Rat) | 1,075 mg/kg | 3-Nitrobenzaldehyde (related precursor) | [4] |
| Bioconcentration factor (BCF) | 2.1 - 4.9 | o-nitroaniline | [2] |
| log Pow (Partition coefficient) | 1.85 | o-nitroaniline | [2] |
| pH | 6.1 (10 g/L aq. sol) | o-Nitroaniline | [6] |
| Melting Point | 70 - 74 °C | o-Nitroaniline | [6] |
| Boiling Point | 284 °C | o-Nitroaniline | [6] |
| Flash Point | 168 °C | o-Nitroaniline | [6] |
Experimental Protocols
No specific, validated experimental protocols for the laboratory-scale neutralization or degradation of this compound were found in the reviewed literature. Attempting to treat or neutralize this chemical without expert guidance is strongly discouraged.[1] The primary and mandatory protocol is to manage it as hazardous waste for professional disposal.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Nitroaniline
For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of N-Nitroaniline, a chemical requiring careful management. Adherence to these protocols is critical for minimizing exposure and mitigating potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE, compiled from safety data sheets of this compound and structurally similar compounds.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them according to proper procedures. Specific breakthrough time data for this compound is not readily available; therefore, gloves should be changed immediately upon any sign of contamination. |
| Lab Coat or Chemical-Resistant Coveralls | Fire/flame resistant and impervious clothing is advised to prevent skin contact.[1] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | A full-face respirator is recommended if exposure limits are exceeded, if dust is generated, or if irritation is experienced.[1] |
| Feet | Closed-Toe Shoes | Required to protect against spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following step-by-step operational plan outlines the procedures for preparation, handling, and post-handling activities.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Ensure Proper Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Assemble all Necessary PPE: Ensure all required personal protective equipment is readily available and in good condition.
-
Prepare the Work Area: Designate a specific area for handling this compound. Ensure that an eyewash station and safety shower are easily accessible.
-
Gather all necessary materials: Have all required equipment and reagents for the experiment readily at hand to minimize movement and potential for spills.
Handling Procedures
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Weighing and Transferring: Handle this compound as a solid, avoiding the generation of dust.[1] Use a spatula for transfers. If there is a risk of dust formation, use appropriate respiratory protection.
-
Performing the Experiment: Conduct all experimental procedures within the chemical fume hood.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory area.
Post-Handling Procedures
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, paper towels), in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Storage of Waste: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safe Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
